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  • Product: 3-Bromo-4,5-dimethoxybenzonitrile
  • CAS: 781654-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic chemistry. This document is int...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed synthesis protocol, and its applications.

Compound Profile: 3-Bromo-4,5-dimethoxybenzonitrile

3-Bromo-4,5-dimethoxybenzonitrile is a substituted aromatic nitrile. The presence of the bromine atom and two methoxy groups on the benzene ring, along with the nitrile functionality, imparts a unique reactivity profile, making it a versatile reagent in organic synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Bromo-4,5-dimethoxybenzonitrile is presented in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 781654-31-7[1][2]
Molecular Formula C₉H₈BrNO₂[1][2]
Molecular Weight 242.07 g/mol [1][2]
Appearance Solid (form)[1]
SMILES COC1=CC(=CC(=C1OC)Br)C#N[2]
InChI 1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3[1]
Storage Store at room temperature[2]
Spectroscopic Data
Spectroscopy Expected Features
¹H NMR Signals corresponding to two aromatic protons and two methoxy groups. The chemical shifts and coupling patterns will be influenced by the substitution pattern on the benzene ring.
¹³C NMR Resonances for the carbon atoms of the benzene ring (including the carbon bearing the bromine and the carbon of the nitrile group), and the two methoxy carbons. The chemical shift of the carbon attached to the bromine atom is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[3]
FT-IR Characteristic absorption bands for the nitrile group (C≡N) stretch (typically around 2220-2260 cm⁻¹), C-O stretching for the methoxy groups, and C-H and C=C stretching for the aromatic ring.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of methyl groups and the nitrile group.

Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile

A reliable synthetic route to 3-Bromo-4,5-dimethoxybenzonitrile can be achieved in two main stages starting from the commercially available veratraldehyde. The first stage involves the bromination of veratraldehyde, followed by the conversion of the resulting aldehyde to the nitrile.

Stage 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure is adapted from a published method for the bromination of veratraldehyde using potassium bromate as a bromine source in an acidic medium.[4] This method is an alternative to using elemental bromine, which is more hazardous.[4]

Reaction Scheme:

Synthesis_of_2_Bromo_4_5_dimethoxybenzaldehyde Veratraldehyde Veratraldehyde Reagents1 KBrO₃, HBr, Acetic Acid Product1 2-Bromo-4,5-dimethoxybenzaldehyde Reagents1->Product1 Electrophilic Aromatic Substitution

Caption: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add potassium bromate (KBrO₃, approximately 0.33 equivalents) at room temperature.[4]

  • Initiation: Slowly add hydrobromic acid (HBr, 47%) dropwise to the mixture.[4]

  • Reaction: Continue stirring the reaction mixture at room temperature for about 45-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization. The expected product is a grayish-white solid with a melting point in the range of 142-144 °C.[4]

Stage 2: Conversion of 2-Bromo-4,5-dimethoxybenzaldehyde to 3-Bromo-4,5-dimethoxybenzonitrile

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A one-pot method using hydroxylamine hydrochloride is an effective approach.[5]

Reaction Scheme:

Conversion_to_Nitrile Aldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Reagents2 Hydroxylamine hydrochloride, Solvent (e.g., NMP) Product2 3-Bromo-4,5-dimethoxybenzonitrile Reagents2->Product2 Condensation & Dehydration

Caption: Conversion of the aldehyde to the target nitrile.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-Bromo-4,5-dimethoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (a slight excess) in a suitable solvent such as N-methylpyrrolidone (NMP).[5]

  • Reaction: Heat the mixture, for example, to 110-115 °C, and monitor the reaction by TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography on silica gel.

Reactivity and Chemical Properties

The chemical reactivity of 3-Bromo-4,5-dimethoxybenzonitrile is dictated by the interplay of its functional groups.

  • Nitrile Group: The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[6] However, it can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.[6] The electron-withdrawing nature of the nitrile group also makes the nitrile carbon electrophilic and susceptible to nucleophilic attack.[6]

  • Aromatic Ring: The benzene ring is substituted with a bromine atom and two electron-donating methoxy groups. These substituents influence the regioselectivity of further reactions on the ring. The nitrile group, being electron-withdrawing, can activate the ring for nucleophilic aromatic substitution, especially at positions ortho and para to it.

  • Bromine Atom: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. This makes 3-Bromo-4,5-dimethoxybenzonitrile a useful building block for the synthesis of more complex molecules.

Applications in Research and Drug Development

Substituted benzonitriles are important intermediates in the pharmaceutical industry. While specific applications for 3-Bromo-4,5-dimethoxybenzonitrile are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules.

A closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, is a key intermediate in the synthesis of Ivabradine , a medication used to treat heart-related conditions. This highlights the potential of brominated dimethoxybenzene derivatives in the development of cardiovascular drugs.

Furthermore, the versatile reactivity of 3-Bromo-4,5-dimethoxybenzonitrile makes it a valuable starting material for the synthesis of a library of compounds for screening in drug discovery programs. Its potential applications could extend to the development of agents for various therapeutic areas, leveraging the unique properties imparted by the bromo and dimethoxy functionalities.

Safety, Handling, and Disposal

Hazard Assessment

Based on analogous compounds, 3-Bromo-4,5-dimethoxybenzonitrile should be handled with care, assuming it may be:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A skin and eye irritant.

  • Potentially causing respiratory irritation.

Recommended Safety Precautions

A workflow for the safe handling of 3-Bromo-4,5-dimethoxybenzonitrile is outlined below.

Safety_Workflow Start Handling 3-Bromo-4,5-dimethoxybenzonitrile PPE Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat Start->PPE Handling Handle in a well-ventilated area or chemical fume hood. PPE->Handling Storage Store in a tightly sealed container in a cool, dry place. Handling->Storage Spill In case of a spill, absorb with an inert material and dispose of as hazardous waste. Handling->Spill Disposal Dispose of in accordance with local, state, and federal regulations. Storage->Disposal Spill->Disposal End Safe Handling Complete Disposal->End

Caption: Recommended safety workflow for handling 3-Bromo-4,5-dimethoxybenzonitrile.

First Aid Measures
  • In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.

  • In case of contact with skin: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis from readily available starting materials is achievable through established chemical transformations. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • An, X.-D., & Yu, S. (2021). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 23(15), 5886–5890. [Link]

  • Benchchem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • Benchchem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Kumar, H. M. S., Reddy, B. V. S., Reddy, P. T., & Yadav, J. S. (1999). A facile one-pot conversion of aldehydes into nitriles. Synthesis, (4), 586-587.
  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactions of phosphate radicals with substituted benzenes. A structure–reactivity correlation study. Journal of the Chemical Society, Faraday Transactions.
  • Taylor & Francis Online. (n.d.). Selective Preparation of 4-(Bromo or Iodo)-2,5-dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-dimethoxybenzonitrile from 2,5-Dimethoxybenzaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.
  • ResearchGate. (n.d.).
  • Carl ROTH. (n.d.).
  • Spectrum Chemical. (2021, November 19).
  • SunanKalijaga.org. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Zha, G., et al. (2017). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Beilstein Journal of Organic Chemistry, 13, 1844–1849. [Link]

  • Chemistry LibreTexts. (2023, January 22).
  • ChemicalBook. (n.d.). 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) IR Spectrum.
  • ChemicalBook. (n.d.). 3-Bromo-4-methoxybenzonitrile(117572-79-9) 1H NMR spectrum.
  • Fisher Scientific. (2024, February 4).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • NIH. (n.d.). Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. PubChem.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile (CAS 781654-31-7)

Abstract This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzonitrile (CAS No. 781654-31-7), a valuable substituted benzonitrile intermediate for research and development in the pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzonitrile (CAS No. 781654-31-7), a valuable substituted benzonitrile intermediate for research and development in the pharmaceutical and materials science sectors. This document details the compound's physicochemical properties, a proposed synthetic pathway derived from established chemical transformations, predicted spectroscopic data based on analogous structures, and a thorough discussion of its reactivity and potential applications as a versatile building block in modern organic synthesis. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction

3-Bromo-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound featuring a nitrile group, a bromine atom, and two methoxy groups on a benzene ring. This specific arrangement of functional groups makes it a highly useful intermediate, offering multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitrile group, combined with the directing effects of the methoxy groups and the reactivity of the aryl bromide, allows for its strategic incorporation into more complex molecular architectures. While this compound is commercially available from various suppliers, detailed synthetic and characterization data in peer-reviewed literature is sparse. This guide aims to fill that gap by providing a well-reasoned, literature-supported framework for its synthesis, characterization, and utilization.

Physicochemical Properties

The fundamental properties of 3-Bromo-4,5-dimethoxybenzonitrile are summarized in the table below. This data is compiled from supplier information and computational predictions.[1][2]

PropertyValueSource
CAS Number 781654-31-7[1][2]
Molecular Formula C₉H₈BrNO₂[1][2]
Molecular Weight 242.07 g/mol [1][2]
Appearance Solid (form may vary)[1]
Synonyms 6-Bromo-4-cyanoveratrole[2]
SMILES COC1=CC(=CC(=C1OC)Br)C#N[2]
InChI 1S/C9H8BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,1-2H3[1]
LogP (predicted) 2.34[2]
Topological Polar Surface Area (TPSA) 42.25 Ų[2]
Storage Store at room temperature[2]

Proposed Synthesis Pathway

Synthesis_Pathway Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Veratraldehyde->Intermediate Step 1: Bromination (e.g., KBrO₃, HBr in Acetic Acid) Product 3-Bromo-4,5-dimethoxybenzonitrile Intermediate->Product Step 2: Nitrile Formation (e.g., NH₂OH·HCl, FeSO₄ in DMF)

Caption: Proposed two-step synthesis of 3-Bromo-4,5-dimethoxybenzonitrile.
Step 1: Electrophilic Bromination of Veratraldehyde

The initial step involves the selective bromination of veratraldehyde. The two methoxy groups are ortho, para-directing and strongly activate the benzene ring towards electrophilic aromatic substitution. The position between the two methoxy groups is sterically hindered, and the position para to the 4-methoxy group is occupied by the aldehyde. Therefore, bromination is expected to occur ortho to both methoxy groups, at either position 2 or 6. Literature on the bromination of veratraldehyde indicates that the reaction proceeds to yield 2-bromo-4,5-dimethoxybenzaldehyde.[3]

Experimental Protocol (Adapted from Nafillah, K., 2024) [3]

  • Materials: Veratraldehyde (10 mmol), Potassium bromate (KBrO₃, 3.3 mmol), Glacial acetic acid (5 mL), Hydrobromic acid (HBr, 47%, 1 mL), Ice water, Sodium thiosulfate (Na₂S₂O₃) solution.

  • Procedure:

    • To a round-bottom flask, add veratraldehyde (10 mmol) and glacial acetic acid (5 mL).

    • Add potassium bromate (3.3 mmol) to the mixture at room temperature with stirring.

    • Slowly add hydrobromic acid (1 mL) dropwise.

    • Continue stirring for approximately 45-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

    • Add sodium thiosulfate solution to quench any remaining bromine.

    • The resulting precipitate, 2-bromo-4,5-dimethoxybenzaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Conversion of Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A one-pot method using hydroxylamine hydrochloride in the presence of a catalyst like ferrous sulfate provides a high-yielding and straightforward approach, avoiding the use of more toxic cyanide reagents.

Experimental Protocol (Adapted from Patil et al.)

  • Materials: 2-Bromo-4,5-dimethoxybenzaldehyde (1 mmol), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 mmol), Anhydrous ferrous sulfate (FeSO₄, 1 mmol), N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-4,5-dimethoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).

    • Add DMF (5 mL) to the flask.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-Bromo-4,5-dimethoxybenzonitrile.

Spectroscopic Characterization (Predicted)

As no published spectra for 3-Bromo-4,5-dimethoxybenzonitrile are available, the following data is predicted based on the analysis of structurally similar compounds such as 3-bromo-4-methoxybenzonitrile and 3-bromo-4-hydroxy-5-methoxybenzonitrile.[4][5] Researchers should use this information as a guideline and confirm the structure of their synthesized material using their own analytical data.

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.2-7.4 (s, 1H, Ar-H), 6.9-7.1 (s, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH₃), 3.8-3.9 (s, 3H, -OCH₃). The two aromatic protons would appear as singlets due to the substitution pattern.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150-155 (C-OCH₃), 148-152 (C-OCH₃), 130-135 (Ar-CH), 118-122 (Ar-CH), 117-120 (C≡N), 115-118 (C-Br), 110-115 (C-CN), 56-57 (-OCH₃), 55-56 (-OCH₃).
FT-IR (KBr Pellet)ν (cm⁻¹): ~2220-2240 (C≡N stretch, strong), ~2840-3000 (C-H stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1300 (C-O ether stretch), ~550-650 (C-Br stretch).
Mass Spectrometry (EI)m/z: Molecular ion peak at ~241/243 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may involve loss of CH₃, CO, and Br.

Reactivity and Synthetic Utility

3-Bromo-4,5-dimethoxybenzonitrile is a versatile building block due to the presence of two key reactive sites: the aryl bromide and the nitrile group.

Reactions at the Aryl Bromide Position

The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group can enhance the reactivity of the aryl bromide in these transformations.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for forming new carbon-carbon bonds. 3-Bromo-4,5-dimethoxybenzonitrile is an excellent candidate for coupling with various aryl or vinyl boronic acids to generate more complex biaryl and styrenyl structures.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups, leading to the synthesis of substituted stilbenes and cinnamates.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, providing access to substituted anilines which are prevalent in medicinal chemistry.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl moieties.

Reactivity Substrate 3-Bromo-4,5-dimethoxybenzonitrile Suzuki Suzuki Coupling (with R-B(OH)₂) Substrate->Suzuki Pd Catalyst, Base Heck Heck Coupling (with Alkene) Substrate->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig (with R₂NH) Substrate->Buchwald Pd Catalyst, Base, Ligand Nitrile Nitrile Hydrolysis/Reduction Substrate->Nitrile Acid/Base or Reducing Agent Product_Suzuki Aryl-Substituted Product Suzuki->Product_Suzuki Product_Heck Vinyl-Substituted Product Heck->Product_Heck Product_Buchwald Amino-Substituted Product Buchwald->Product_Buchwald Product_Nitrile Carboxylic Acid or Amine Nitrile->Product_Nitrile

Caption: Key reaction pathways for 3-Bromo-4,5-dimethoxybenzonitrile.
Reactions of the Nitrile Group

The nitrile functional group can undergo a variety of transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid (3-bromo-4,5-dimethoxybenzoic acid) or primary amide.

  • Reduction: The nitrile can be reduced to a primary amine (3-bromo-4,5-dimethoxybenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This dual reactivity allows for sequential functionalization, making 3-Bromo-4,5-dimethoxybenzonitrile a valuable scaffold for building diverse molecular libraries for drug discovery and materials science applications. For instance, its structural motifs are found in compounds explored as potential kinase inhibitors.

Safety and Handling

As with any chemical reagent, 3-Bromo-4,5-dimethoxybenzonitrile should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard Class Statement
Acute Toxicity, Oral Harmful if swallowed.
Acute Toxicity, Dermal Harmful in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Acute Toxicity, Inhalation Harmful if inhaled.
Specific Target Organ Toxicity May cause respiratory irritation.

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile is a strategically functionalized building block with significant potential in synthetic chemistry. Although detailed, peer-reviewed synthetic and characterization data for this specific compound are limited, a reliable synthetic pathway can be proposed based on established and high-yielding reactions. Its dual reactivity at the aryl bromide and nitrile positions makes it a versatile intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides researchers with a solid foundation for the synthesis, understanding, and application of this valuable chemical compound.

References

  • Patil, et al. (n.d.). A rapid one pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using anhydrous ferrous sulphate in DMF at reflux condition. Asian Journal of Chemistry. Available from: [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Appchem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from: [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from: [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from: [Link]

  • ResearchGate. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. Retrieved from: [Link]

  • PubChem. (n.d.). 3-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from: [Link]

Sources

Foundational

The Strategic Utility of 3-Bromo-4,5-dimethoxybenzonitrile in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, 3-Bromo-4,5-dimethoxybenzonitrile has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern—a nitrile group for cyanation or hydrolysis, a bromine atom for cross-coupling reactions, and two methoxy groups influencing electronic properties—renders it a powerful synthon for a diverse array of applications. This guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for its effective utilization.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical data for 3-Bromo-4,5-dimethoxybenzonitrile are summarized below.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂[1]
Molecular Weight 242.07 g/mol [1]
CAS Number 781654-31-7[1]
Appearance Tan to Brown Powder[2]
Purity ≥97%[1][2]
Melting Point 137-140°C[2]
SMILES COC1=CC(=CC(=C1OC)Br)C#N[1]
Topological Polar Surface Area (TPSA) 42.25 Ų[1]
LogP 2.33798[1]

These properties highlight the compound's solid nature at room temperature and its moderate lipophilicity, which are important considerations for reaction solvent selection and purification procedures.

Molecular Structure and Reactivity

The inherent reactivity of 3-Bromo-4,5-dimethoxybenzonitrile is dictated by the interplay of its functional groups. The electron-withdrawing nitrile group and the bromine atom deactivate the aromatic ring towards electrophilic substitution, while the electron-donating methoxy groups activate it, directing substitution to the ortho and para positions. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the synthetic possibilities.

Caption: Molecular structure of 3-Bromo-4,5-dimethoxybenzonitrile.

Synthesis and Purification Protocol

The synthesis of 3-Bromo-4,5-dimethoxybenzonitrile is typically achieved through the bromination of 3,4-dimethoxybenzonitrile. The following is a representative laboratory-scale protocol.

Materials:

  • 3,4-dimethoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-Bromo-4,5-dimethoxybenzonitrile as a solid.

Synthesis_Workflow start Dissolve 3,4-dimethoxybenzonitrile in anhydrous acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs reflux Reflux and Monitor by TLC add_nbs->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup dry Dry (MgSO₄) and Concentrate workup->dry purify Column Chromatography dry->purify product 3-Bromo-4,5-dimethoxybenzonitrile purify->product

Caption: A typical workflow for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile.

Applications in Drug Discovery and Agrochemicals

The utility of 3-Bromo-4,5-dimethoxybenzonitrile as a synthetic intermediate is well-documented in both pharmaceutical and agrochemical research.[2] Its structural motifs are found in a variety of biologically active molecules. For instance, the dimethoxy-substituted phenyl ring is a common feature in many natural products and synthetic compounds with a range of biological activities. The ability to functionalize the bromine and nitrile positions allows for the rapid generation of compound libraries for high-throughput screening.

A notable application is in the synthesis of inhibitors of various enzymes and modulators of receptors.[2] The bromo-substituent serves as a handle for introducing diversity through cross-coupling reactions, while the nitrile can be elaborated into other functional groups to optimize binding interactions. In the agrochemical sector, this compound is a valuable precursor for the synthesis of novel herbicides and pesticides.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4,5-dimethoxybenzonitrile. It is classified as a cyanide/nitrile compound and should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. In case of accidental exposure, immediate medical attention should be sought. Store the compound at room temperature in a tightly sealed container, away from incompatible materials.[1]

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile is a strategically important building block in modern organic synthesis. Its well-defined reactivity and versatile functional groups provide a reliable platform for the construction of complex and biologically relevant molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. The insights and protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.

References

  • PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a nitrile, a bromine atom, and two methoxy groups on a benzene ring makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. Notably, it serves as a key intermediate in the preparation of various pharmaceutical agents and biologically active molecules. This guide provides a detailed overview of its chemical structure, properties, and field-proven synthetic methodologies, offering insights into the causal relationships behind experimental choices.

Chemical Structure and Properties

The structural integrity and physicochemical properties of 3-Bromo-4,5-dimethoxybenzonitrile are fundamental to its reactivity and application in synthesis. The molecule consists of a benzene ring substituted at the 1, 3, 4, and 5 positions.

Structure:

Figure 1. Chemical Structure of 3-Bromo-4,5-dimethoxybenzonitrile

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 781654-31-7[1][2][3][4][5]
Molecular Formula C₉H₈BrNO₂[1][2][3]
Molecular Weight 242.07 g/mol [1][2]
Appearance Typically a solid powder
Purity ≥97% (Commercially available)[1]
SMILES COC1=CC(=CC(=C1OC)Br)C#N[1]
InChI Key Not readily available

Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile

The synthesis of 3-Bromo-4,5-dimethoxybenzonitrile is most effectively achieved through a multi-step pathway starting from the readily available and economical precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). This route offers excellent control over regioselectivity, which is a critical consideration in the synthesis of polysubstituted aromatics.

Primary Synthetic Pathway: From Veratraldehyde

This robust, two-step synthesis involves the regioselective bromination of veratraldehyde followed by the conversion of the resulting aldehyde into a nitrile group via an oxime intermediate.

Synthesis_Pathway Veratraldehyde 3,4-Dimethoxy- benzaldehyde Bromoaldehyde 3-Bromo-4,5-dimethoxy- benzaldehyde Veratraldehyde->Bromoaldehyde Step 1: Bromination (Br₂, Acetic Acid) Oxime 3-Bromo-4,5-dimethoxy- benzaldehyde Oxime Bromoaldehyde->Oxime Step 2a: Oximation (NH₂OH·HCl) FinalProduct 3-Bromo-4,5-dimethoxy- benzonitrile Oxime->FinalProduct Step 2b: Dehydration (e.g., Acetic Anhydride) Sandmeyer_Reaction Aniline 3-Amino-4,5- dimethoxybenzonitrile Diazonium Aryl Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO₂, HBr, 0-5°C) FinalProduct 3-Bromo-4,5-dimethoxy- benzonitrile Diazonium->FinalProduct Sandmeyer Reaction (CuBr)

Sources

Foundational

Spectroscopic data of 3-Bromo-4,5-dimethoxybenzonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4,5-dimethoxybenzonitrile Executive Summary This guide provides a detailed spectroscopic analysis of 3-Bromo-4,5-dimethoxybenzonitrile (CAS No:...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4,5-dimethoxybenzonitrile

Executive Summary

This guide provides a detailed spectroscopic analysis of 3-Bromo-4,5-dimethoxybenzonitrile (CAS No: 781654-31-7), a substituted benzonitrile derivative relevant in synthetic chemistry and drug discovery. For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established spectroscopic principles and data from analogous structures. Each section includes a detailed interpretation of the predicted spectra and outlines a standardized experimental protocol for data acquisition, providing a comprehensive reference for laboratory application.

Introduction to 3-Bromo-4,5-dimethoxybenzonitrile

3-Bromo-4,5-dimethoxybenzonitrile is a poly-substituted aromatic compound featuring a nitrile group, two methoxy ethers, and a bromine atom. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures.[1] The electronic properties of the aromatic ring are significantly influenced by the interplay between the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy groups, creating a unique chemical environment that is clearly delineated by spectroscopic methods.

Chemical Identity and Properties
PropertyValueSource
CAS Number 781654-31-7[2]
Molecular Formula C₉H₈BrNO₂[2]
Molecular Weight 242.07 g/mol [2]
Canonical SMILES COC1=C(C(=C(C=C1)Br)C#N)OC
Physical Form Solid
Molecular Structure

The structure of 3-Bromo-4,5-dimethoxybenzonitrile, with IUPAC numbering, forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of 3-Bromo-4,5-dimethoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be simple and highly informative, showing distinct signals for the aromatic protons and the methoxy groups. Due to the substitution pattern, the two aromatic protons are not equivalent and will appear as distinct singlets, as they lack adjacent protons for spin-spin coupling.

Caption: Unique proton environments in 3-Bromo-4,5-dimethoxybenzonitrile.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35Singlet (s)1HH-2Deshielded by adjacent C≡N group and ortho bromine.
~ 7.15Singlet (s)1HH-6Influenced by ortho methoxy group.
~ 3.95Singlet (s)6HC4-OCH₃, C5-OCH₃Two methoxy groups are in similar electronic environments, likely appearing as a single peak.

Interpretation:

  • Aromatic Region: The two aromatic protons, H-2 and H-6, are predicted to appear as sharp singlets. H-2 is positioned between the electron-withdrawing nitrile and bromo groups, causing it to be more deshielded and resonate further downfield. H-6, situated between two electron-donating methoxy groups, will be more shielded and appear further upfield.

  • Aliphatic Region: The protons of the two methoxy groups are chemically equivalent due to free rotation and their similar positions relative to other substituents. They are expected to produce a single, strong singlet integrating to 6 protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4,5-dimethoxybenzonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the nature of the attached substituent.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 155C-5Aromatic carbon attached to an oxygen (ether), shielded by ortho methoxy.
~ 152C-4Aromatic carbon attached to an oxygen (ether), deshielded by ortho bromine.
~ 128C-6Aromatic C-H, shielded by adjacent methoxy groups.
~ 120C-2Aromatic C-H, deshielded by adjacent nitrile group.
~ 117C≡NCharacteristic chemical shift for a nitrile carbon.
~ 115C-1Quaternary carbon attached to the nitrile group.
~ 105C-3Aromatic carbon directly attached to bromine; shifted upfield due to the 'heavy atom effect'.[3]
~ 56.5OCH₃Methoxy carbons, likely equivalent.

Interpretation:

  • Aromatic Carbons: The carbons attached to the oxygen atoms of the methoxy groups (C4, C5) will be the most downfield in the aromatic region. The carbons bearing protons (C2, C6) will have shifts determined by their local electronic environment.

  • Quaternary Carbons: The carbon attached to the bromine (C-3) is notably shifted upfield. While bromine is electronegative, the large electron cloud of heavier halogens can induce diamagnetic shielding on the directly attached carbon, a phenomenon known as the 'heavy atom effect'.[3] The carbons C-1 (ipso-nitrile) and the nitrile carbon (C≡N) itself will have characteristic shifts.

  • Aliphatic Carbon: A single peak around 56-57 ppm is expected for the two equivalent methoxy carbons.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is ideal for identifying the key functional groups within the molecule based on their vibrational frequencies.

Table 3: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 2230-2220Strong, SharpNitrile (C≡N)Stretching
~ 1600, 1500MediumAromatic RingC=C Stretching
~ 1270-1250StrongAryl-Alkyl EtherAsymmetric C-O-C Stretching
~ 1050-1020StrongAryl-Alkyl EtherSymmetric C-O-C Stretching
~ 650-550Medium-WeakBromoalkaneC-Br Stretching

Interpretation: The IR spectrum will be dominated by a few characteristic peaks. The most diagnostic will be the strong, sharp absorption around 2225 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[4] Strong bands in the 1270-1020 cm⁻¹ region will confirm the presence of the aryl-ether linkages. Finally, characteristic aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ fingerprint region.

Experimental Protocol: ATR-FTIR Acquisition

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

    • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural information through analysis of fragmentation patterns. For 3-Bromo-4,5-dimethoxybenzonitrile, the presence of a bromine atom is a key diagnostic feature.

Predicted Mass Spectrum Analysis:

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one for [C₉H₈⁷⁹BrNO₂]⁺ at m/z 241 and one for [C₉H₈⁸¹BrNO₂]⁺ at m/z 243. This "M/M+2" doublet is a definitive indicator of a single bromine atom in the molecule.

  • Fragmentation: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

G M [M]⁺˙ m/z 241/243 M_Me [M - CH₃]⁺ m/z 226/228 M->M_Me - •CH₃ M_CO [M - CO]⁺˙ m/z 213/215 M->M_CO - CO M_Br [M - Br]⁺ m/z 162 M->M_Br - •Br M_Me_CO [M - CH₃ - CO]⁺ m/z 198/200 M_Me->M_Me_CO - CO

Caption: Predicted major fragmentation pathway for 3-Bromo-4,5-dimethoxybenzonitrile.

Table 4: Predicted Key Ions in EI-MS

m/z (⁷⁹Br/⁸¹Br)Relative IntensityAssignment
241 / 243High[M]⁺˙ (Molecular Ion)
226 / 228Medium[M - CH₃]⁺ (Loss of a methyl radical)
198 / 200Medium[M - CH₃ - CO]⁺ (Subsequent loss of carbon monoxide)
162Low[M - Br]⁺ (Loss of a bromine radical)

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The probe is heated to volatilize the sample into the ion source.

  • Ionization: The gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

The predicted spectroscopic data provides a comprehensive and unique fingerprint for 3-Bromo-4,5-dimethoxybenzonitrile. The ¹H and ¹³C NMR spectra will precisely define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key nitrile and ether functional groups, and the mass spectrum will verify the molecular weight while confirming the presence of bromine through its distinct isotopic pattern. This guide serves as an authoritative reference for the characterization of this compound, enabling researchers to confirm its identity and purity with confidence.

References

  • PubChem. 3-Bromo-4-methoxybenzonitrile. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • NIST Chemistry WebBook. Benzonitrile, 4-bromo-. [Link]

Sources

Exploratory

3-Bromo-4,5-dimethoxybenzonitrile as a building block in organic synthesis

An In-Depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, reactivity, and application of 3-Bromo-4,5-dimethoxybenzonitrile. We will delve into the causality behind experimental choices, provide validated protocols, and explore its strategic importance in constructing complex molecular architectures.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

3-Bromo-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: a bromine atom, a nitrile group, and two electron-donating methoxy groups.

  • The Aryl Bromide: The carbon-bromine bond serves as a highly reliable handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

  • The Nitrile Group: This electron-withdrawing group can be transformed into other critical functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing a secondary point for molecular diversification.

  • The Dimethoxy Substituents: These electron-donating groups influence the electronic properties of the aromatic ring, impacting the reactivity at the bromine site and providing steric and electronic features often found in biologically active molecules.[2]

This unique combination makes 3-Bromo-4,5-dimethoxybenzonitrile an ideal starting material for synthesizing complex molecules, particularly in the realms of pharmaceutical and agrochemical research.[3][4]

Physicochemical Properties and Characterization

Establishing the identity and purity of a building block is paramount. The key properties of 3-Bromo-4,5-dimethoxybenzonitrile are summarized below.

PropertyValueSource
CAS Number 781654-31-7[5]
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
Appearance White to off-white solidN/A
SMILES COC1=CC(=CC(=C1OC)Br)C#N[5]
Topological Polar Surface Area 42.25 Ų[5]
logP 2.34[5]

Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile

The reliable synthesis of this building block is critical for its application. A common and effective route begins with the commercially available 3,4-dimethoxybenzonitrile, proceeding via electrophilic aromatic substitution.

Synthetic Scheme:

Caption: Synthetic route from 3,4-dimethoxybenzonitrile.

Experimental Protocol: Bromination of 3,4-dimethoxybenzonitrile

This protocol describes a standard electrophilic bromination. The electron-donating methoxy groups activate the ring, directing the bromine to the ortho position of the methoxy group at C4.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing cold water and sodium bisulfite solution to quench the excess bromine.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield pure 3-Bromo-4,5-dimethoxybenzonitrile.

Reactivity and Key Synthetic Applications

The true power of 3-Bromo-4,5-dimethoxybenzonitrile lies in its capacity to undergo a variety of high-yield transformations, primarily through palladium-catalyzed cross-coupling.

G cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds A 3-Bromo-4,5-dimethoxybenzonitrile B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig Amination (R₂NH) A->D E Nitrile Hydrolysis (H₃O⁺) A->E F Biaryl Scaffolds B->F G Aryl-Alkynes C->G H Aryl-Amines D->H I Benzoic Acids E->I

Caption: Major reaction pathways for 3-Bromo-4,5-dimethoxybenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis and are highly effective for functionalizing aryl bromides.[1]

The Suzuki-Miyaura coupling is an exceptionally robust method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_ii_br Ar-Pd(II)L₂-Br pd_add->pd_ii_br pd_reduct Reductive Elimination pd_reduct->pd0 product Ar-Ar' pd_reduct->product pd_trans Transmetalation pd_ii_ar Ar-Pd(II)L₂-Ar' pd_trans->pd_ii_ar ar_br Ar-Br ar_br->pd_add ar_b Ar'-B(OR)₂ ar_b->pd_trans base Base base->pd_trans pd_ii_br->pd_trans pd_ii_ar->pd_reduct

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS indicates completion (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

The Sonogashira coupling provides a direct route to aryl-alkynes by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I).[6] This reaction is fundamental for creating rigid scaffolds found in materials science and medicinal chemistry.[7]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_ii_br Ar-Pd(II)L₂-Br pd_add->pd_ii_br transmetal Transmetalation pd_ii_br->transmetal pd_ii_alkyne Ar-Pd(II)L₂-C≡CR transmetal->pd_ii_alkyne reduct_elim Reductive Elimination pd_ii_alkyne->reduct_elim reduct_elim->pd0 product Ar-C≡CR reduct_elim->product ar_br Ar-Br ar_br->pd_add cu_alkyne Cu-C≡CR cu_alkyne->transmetal cu_cat Cu(I)X cu_cat->cu_alkyne forms alkyne R-C≡CH alkyne->cu_cat base Base base->cu_cat

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Generalized Protocol for Sonogashira Coupling:

  • Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired aryl-alkyne product.

The Buchwald-Hartwig amination is a transformative reaction for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[8][9] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst with a specialized, sterically hindered phosphine ligand.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_add Oxidative Addition pd0->pd_add pd_ii_br Ar-Pd(II)L-Br pd_add->pd_ii_br pd_reduct Reductive Elimination pd_reduct->pd0 product Ar-NR₂ pd_reduct->product pd_assoc Amine Coordination pd_ii_amido Ar-Pd(II)L-NR₂ pd_assoc->pd_ii_amido ar_br Ar-Br ar_br->pd_add amine R₂NH amine->pd_assoc base Base base->pd_assoc Deprotonation pd_ii_br->pd_assoc pd_ii_amido->pd_reduct

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Setup: In a glovebox or using Schlenk techniques, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq).[9][10]

  • Reagents: Add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq) and the amine (1.1-1.3 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography or crystallization.

Nucleophilic Aromatic Substitution (SNAr)

Direct substitution of the bromine by a nucleophile (SNAr) is generally challenging for this substrate. The SNAr mechanism requires the aromatic ring to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[11][12] In 3-Bromo-4,5-dimethoxybenzonitrile, the two methoxy groups are strongly electron-donating, which deactivates the ring toward nucleophilic attack. While the nitrile group is electron-withdrawing, its effect is outweighed. Therefore, palladium-catalyzed cross-coupling reactions are the overwhelmingly preferred methods for functionalization.[1]

Case Study: Application in Medicinal Chemistry

The bromo-dimethoxy-phenyl scaffold is a key structural motif in various biologically active compounds. For example, the related intermediate 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a crucial precursor in the industrial synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions.[4][13] The synthesis involves leveraging the bromo-substituent for subsequent coupling reactions to build the final complex molecular structure. This highlights the strategic importance of intermediates like 3-Bromo-4,5-dimethoxybenzonitrile in multi-step syntheses of pharmaceutical agents.

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile is a high-value building block whose utility is defined by the predictable and versatile reactivity of its aryl bromide functionality. It provides a reliable platform for constructing C-C and C-N bonds through well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Its stable, crystalline nature and straightforward synthesis make it an indispensable tool for medicinal chemists and organic synthesis professionals aiming to accelerate the development of novel, complex molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736049, 3-Bromo-4-methoxybenzonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters.
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  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81379, 3-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (1998). Selective Preparation of 4-(Bromo or Iodo)-2,5-dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-dimethoxybenzonitrile from 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). The Journal of Organic Chemistry.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Kitching, M. O., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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  • Semantic Scholar. (2025). Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212). Retrieved from [Link]

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  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

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Foundational

Reactivity of the bromine atom in 3-Bromo-4,5-dimethoxybenzonitrile

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4,5-dimethoxybenzonitrile Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 3-B...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4,5-dimethoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 3-Bromo-4,5-dimethoxybenzonitrile (CAS 781654-31-7), a key intermediate in pharmaceutical synthesis. The document elucidates the electronic landscape of the molecule, detailing how the interplay between the electron-withdrawing cyano group and the electron-donating methoxy groups dictates the reactivity of the carbon-bromine bond. We explore its utility in cornerstone synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as its potential for nucleophilic aromatic substitution. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to effectively leverage this versatile building block in drug discovery and development.

Introduction: The Strategic Importance of 3-Bromo-4,5-dimethoxybenzonitrile

3-Bromo-4,5-dimethoxybenzonitrile is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure is featured in the synthetic routes of several important compounds, including its role as a key intermediate in the synthesis of Ivabradine, a medication for treating heart-related conditions.[3][4] The value of this molecule lies in the strategic placement of its functional groups: a bromine atom poised for substitution, a cyano group, and two methoxy groups. This unique arrangement provides a rich platform for molecular elaboration, but its reactivity is not trivial. Understanding the electronic factors governing the C-Br bond is paramount to predicting its behavior and designing successful synthetic strategies.

Electronic Architecture and its Influence on Reactivity

The reactivity of the bromine atom is fundamentally controlled by the electronic nature of the aromatic ring to which it is attached. The substituents—one strongly electron-withdrawing and two electron-donating—create a nuanced electronic environment.

  • Cyano Group (-CN): This group is a powerful electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-M). It significantly reduces the electron density of the aromatic ring.[5]

  • Methoxy Groups (-OCH₃): These groups are electron-donating through resonance (+M) due to the lone pairs on the oxygen atoms, but moderately electron-withdrawing inductively (-I). Overall, their resonance-donating effect is dominant.

The bromine atom is positioned meta to the strongly deactivating cyano group and ortho and meta to the activating methoxy groups. This electronic push-pull system renders the C-Br bond susceptible to specific classes of reactions, primarily those that proceed via oxidative addition or are tolerant of an electron-deficient aromatic core.

Caption: Electronic effects of substituents in 3-Bromo-4,5-dimethoxybenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in 3-Bromo-4,5-dimethoxybenzonitrile is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures.[6] The electron-deficient nature of the aryl bromide generally benefits the oxidative addition step of the catalytic cycle, often leading to efficient reactions.[7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[9][10] Its tolerance for a wide range of functional groups makes it a cornerstone of modern organic synthesis.[10][11] For an electron-deficient substrate like 3-Bromo-4,5-dimethoxybenzonitrile, the reaction is typically efficient.

Causality of Experimental Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often chosen because they promote both the oxidative addition and the subsequent reductive elimination steps.[12]

  • Base: A base is required to activate the boronic acid for transmetalation.[9][10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, with the choice often depending on substrate sensitivity and solvent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently employed to dissolve both the organic and inorganic reagents.

ParameterConditionRationale
Aryl Halide 3-Bromo-4,5-dimethoxybenzonitrileSubstrate
Boronic Acid/Ester Aryl-B(OH)₂ or Aryl-B(pin)Coupling Partner
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Source of active Pd(0) catalyst
Ligand SPhos (4 mol%) or P(t-Bu)₃ (4 mol%)Stabilizes Pd(0) and facilitates catalytic cycle
Base K₃PO₄ (2.0 eq.) or K₂CO₃ (2.0 eq.)Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensures solubility of all reaction components
Temperature 80–110 °CProvides thermal energy to overcome activation barriers
  • To a flame-dried Schlenk tube, add 3-Bromo-4,5-dimethoxybenzonitrile (242 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 eq.).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 3 mL of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk tube via syringe, followed by 1 mL of deionized water.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start: Assemble Reactants reagents 1. Add Aryl Bromide, Boronic Acid, and Base to Schlenk Tube start->reagents inert 2. Seal and Purge with Inert Gas (Argon) reagents->inert catalyst 3. Prepare and Add Pd/Ligand Solution and Water inert->catalyst heat 4. Heat Reaction Mixture (e.g., 100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue heating workup 6. Quench, Extract, and Dry monitor->workup Reaction Complete purify 7. Purify by Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[13][14] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[15]

Causality of Experimental Design:

  • Catalyst System: This reaction is highly dependent on the choice of ligand.[16] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are state-of-the-art.[16][17] They form highly active, monoligated Pd(0) species crucial for the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or N-H precursor) in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic species.

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and NaOtBu (144 mg, 1.5 mmol, 1.5 eq.).

  • Add 3-Bromo-4,5-dimethoxybenzonitrile (242 mg, 1.0 mmol, 1.0 eq.) to the tube.

  • Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon.

  • Add 5 mL of anhydrous toluene via syringe, followed by the amine coupling partner (1.2 mmol, 1.2 eq.).

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pdiia L-Pd(II)(Ar)(Br) pd0->pdiia Oxidative Addition pd0->pdiia Ar-Br enters oa Oxidative Addition pdiib L-Pd(II)(Ar)(NR'R'') pdiia->pdiib Ligand Exchange & Base-mediated Deprotonation pdiia->pdiib Amine enters, H-Br exits lex Amine Coordination & Deprotonation (Base) pdiib->pd0 Reductive Elimination pdiib->pd0 Ar-NR'R'' exits re Reductive Elimination product Ar-NR'R'' arbr Ar-Br amine HNR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution (S_NAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring.[18] For this reaction to be facile, the aromatic ring must be significantly electron-deficient, typically requiring strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[19][20]

Analysis of Feasibility: In 3-Bromo-4,5-dimethoxybenzonitrile, the powerful electron-withdrawing cyano group is positioned meta to the bromine leaving group. This is a critical distinction. The resonance-stabilization of the negative charge in a Meisenheimer intermediate is most effective when the EWG is at the ortho or para position.[19] With a meta-EWG, this direct stabilization is absent.

Furthermore, the two methoxy groups are electron-donating, which actively destabilizes the negatively charged intermediate, making the S_NAr pathway less favorable compared to an un-substituted bromobenzonitrile.[21]

Therefore, S_NAr reactions on this substrate are expected to be challenging and would likely require:

  • Very strong nucleophiles (e.g., sodium amide, alkoxides under forcing conditions).

  • High temperatures to overcome the significant activation energy barrier.

Under typical conditions, palladium-catalyzed cross-coupling reactions are overwhelmingly the preferred and more efficient method for functionalizing the C-Br bond of this molecule.

Caption: The S_NAr mechanism and its unfavorable intermediate for this substrate.

Conclusion and Future Outlook

The bromine atom in 3-Bromo-4,5-dimethoxybenzonitrile serves as a versatile and reactive handle primarily for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, driven by the potent cyano group, facilitates the oxidative addition step that is crucial for both Suzuki-Miyaura and Buchwald-Hartwig reactions. This predictable reactivity allows for the reliable construction of C-C and C-N bonds, making it an invaluable intermediate in multi-step syntheses within drug discovery. Conversely, the specific meta orientation of the cyano group relative to the bromine, coupled with the presence of electron-donating methoxy groups, renders the substrate relatively inert to classical S_NAr reactions under standard conditions. Future work in this area will likely focus on developing even more efficient and greener catalytic systems to further enhance the utility of this and other complex aryl halide building blocks.

References

  • Molecules. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • PMC. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 3-(2-Bromo-4,5-Dimethoxyphenyl)Propanenitrile: Properties and Applications. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

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  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]

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  • ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Taylor & Francis Online. Selective Preparation of 4-(Bromo or Iodo)-2,5-dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-dimethoxybenzonitrile from 2,5-Dimethoxybenzaldehyde. [Link]

  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • PMC. Versatility of the Cyano Group in Intermolecular Interactions. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-methoxy-benzonitrile. [Link]

  • PubMed. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]

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Exploratory

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzonitrile: Synthesis, Derivatives, and Applications

Abstract This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzonitrile, a versatile substituted benzonitrile that serves as a pivotal intermediate in the synthesis of a wide range of organic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4,5-dimethoxybenzonitrile, a versatile substituted benzonitrile that serves as a pivotal intermediate in the synthesis of a wide range of organic molecules. This document delves into the core physicochemical properties, synthesis, and chemical reactivity of this compound. A significant focus is placed on its derivatization through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, and the subsequent applications of its analogs in medicinal chemistry, agricultural science, and materials science. Detailed experimental protocols, comparative data, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Introduction: The Strategic Importance of 3-Bromo-4,5-dimethoxybenzonitrile

3-Bromo-4,5-dimethoxybenzonitrile, with the CAS number 781654-31-7, is an aromatic compound featuring a benzonitrile core substituted with a bromine atom and two methoxy groups.[1][2] This unique combination of functional groups imparts a high degree of versatility, making it a valuable building block in organic synthesis. The electron-rich dimethoxy-substituted phenyl ring, combined with the reactive handles of the bromo and cyano functionalities, allows for a diverse array of chemical transformations.

The strategic placement of the bromine atom at the 3-position, ortho to a methoxy group and meta to the nitrile, allows for selective functionalization. This has led to its use as a key intermediate in the synthesis of complex molecules, most notably in the pharmaceutical industry for the preparation of cardiovascular drugs like Ivabradine.[3][4] Beyond pharmaceuticals, its derivatives have shown potential in agrochemical development and as components in advanced materials.[5][6] This guide will explore the synthesis of the core molecule and its transformation into a library of valuable derivatives.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3-Bromo-4,5-dimethoxybenzonitrile is essential for its effective use in research and development. The key data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈BrNO₂[1][2]
Molecular Weight 242.07 g/mol [1][2]
CAS Number 781654-31-7[1][2]
Appearance Solid[1]
SMILES COC1=CC(=CC(=C1OC)Br)C#N[2]
InChI Key PTCVIEQABWPBTA-UHFFFAOYSA-N[1]

Synthesis of the Core Scaffold: 3-Bromo-4,5-dimethoxybenzonitrile

The synthesis of 3-Bromo-4,5-dimethoxybenzonitrile can be achieved through various routes, often starting from more readily available precursors such as 3,4-dimethoxybenzaldehyde. A common strategy involves the bromination of the aromatic ring followed by the introduction or modification of the nitrile group.

Synthetic Pathway Overview

A logical and frequently employed synthetic route begins with the bromination of a suitably substituted benzaldehyde, followed by conversion of the aldehyde to a nitrile. This multi-step process allows for controlled functionalization of the aromatic ring.

G A 3,4-Dimethoxybenzaldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Bromination (e.g., Br2, Acetic Acid) C 2-Bromo-4,5-dimethoxybenzonitrile B->C Conversion to Nitrile (e.g., via oxime dehydration)

Caption: Synthetic workflow for 3-Bromo-4,5-dimethoxybenzonitrile.

Detailed Experimental Protocol: Synthesis from 3,4-Dimethoxybenzaldehyde

This protocol outlines a two-step synthesis starting from 3,4-dimethoxybenzaldehyde.

Step 1: Bromination of 3,4-Dimethoxybenzaldehyde

  • Rationale: Direct bromination of 3,4-dimethoxybenzaldehyde in a suitable solvent like acetic acid provides a regioselective method to introduce a bromine atom onto the aromatic ring. The methoxy groups are activating and ortho-, para-directing, leading to bromination at the 2- or 6-position.

  • Procedure:

    • Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-bromo-4,5-dimethoxybenzaldehyde.[7]

Step 2: Conversion of 2-Bromo-4,5-dimethoxybenzaldehyde to 2-Bromo-4,5-dimethoxybenzonitrile

  • Rationale: The conversion of an aldehyde to a nitrile can be efficiently achieved through the formation of an aldoxime intermediate, followed by dehydration. This is a classic and reliable method for nitrile synthesis.

  • Procedure:

    • To a solution of 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

    • Heat the mixture to reflux and monitor the formation of the oxime by TLC.

    • Once the oxime formation is complete, add a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a specific catalyst) to the reaction mixture.

    • Continue to heat the reaction until the dehydration is complete, as indicated by TLC.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 3-Bromo-4,5-dimethoxybenzonitrile.

Derivatization of 3-Bromo-4,5-dimethoxybenzonitrile

The presence of the bromine atom makes 3-Bromo-4,5-dimethoxybenzonitrile an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis of complex molecules from aryl halides. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the derivatization of 3-Bromo-4,5-dimethoxybenzonitrile.

G Core 3-Bromo-4,5-dimethoxybenzonitrile Suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Derivatives Diverse Functionalized Derivatives Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives

Caption: Key cross-coupling derivatization pathways.

Suzuki-Miyaura Coupling
  • Principle: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9][10]

  • Protocol:

    • In a reaction vessel, combine 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Add a suitable solvent system, such as a mixture of toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction to a temperature of 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the product by chromatography.

Buchwald-Hartwig Amination
  • Principle: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[11][12][13]

  • Protocol:

    • To a dry reaction flask under an inert atmosphere, add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the mixture to 80-110 °C and stir until the reaction is complete.

    • Cool the reaction, quench with water, and extract the product.

    • Purify the resulting aryl amine by column chromatography.

Analogs and Their Applications

The derivatives of 3-Bromo-4,5-dimethoxybenzonitrile have found applications in several fields, primarily driven by their biological activity.

Pharmaceutical Applications

The substituted benzonitrile scaffold is a common motif in many biologically active compounds. Derivatives have been investigated for various therapeutic areas.

  • Cardiovascular Drugs: As previously mentioned, a key application is in the synthesis of Ivabradine, a heart rate-lowering agent.[3][4]

  • Anticancer Agents: The structural analog 3-Bromo-4-hydroxy-5-methoxybenzonitrile is noted as a key intermediate in the development of anti-cancer agents.[5][6] The brominated dimethoxyphenyl moiety is also found in other compounds with reported anticancer activities.[14]

  • Anti-inflammatory Agents: Substituted benzonitriles have been evaluated for their anti-inflammatory properties.[15] The dihydroxy analog, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to suppress inflammation in skin cells.[16]

Derivative ClassTherapeutic AreaExample ApplicationReferences
Propionitrile DerivativesCardiovascularIntermediate for Ivabradine[3][4]
HydroxybenzonitrilesOncologyIntermediate for anticancer agents[5][6]
Diaryl DerivativesVariousPotential as enzyme inhibitors[17]
Aryl AminesVariousCommon pharmacophore in medicinal chemistry[11][12]
Agrochemicals

The 3-Bromo-4-hydroxy-5-methoxybenzonitrile analog is also utilized in the formulation of agrochemicals, including herbicides and pesticides.[5][6] The halogenated and substituted phenyl ring structure is a common feature in many active agrochemical ingredients.

Materials Science

The rigid, functionalized aromatic core of these molecules makes them potential candidates for incorporation into specialty polymers and organic electronic materials, where they could enhance thermal stability and mechanical properties.[5]

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile is a highly valuable and versatile chemical intermediate. Its synthesis from readily available starting materials and its amenability to a wide range of derivatization reactions, particularly modern palladium-catalyzed cross-coupling methods, make it a powerful tool for synthetic chemists. The diverse applications of its derivatives in pharmaceuticals, agrochemicals, and potentially materials science underscore its importance in both academic research and industrial development. This guide has provided a foundational understanding and practical protocols to facilitate the use of this important building block in the creation of novel and functional molecules.

References

  • J&K Scientific. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5. [Link]

  • GIP Research & Consultancy Services. (2020, December 10). Process for the preparation of 3-(2-bromo-4 5-dimethoxybenzene) propionitrile Archives. [Link]

  • Google Patents. (2014). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • PubMed. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. [Link]

  • Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. (2012). CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Google Patents. (2015). US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • RSC Blogs. (2024, December 6). Kate Jones, Assistant Editor – RSC Advances Blog. [Link]

  • ACS Publications. Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

Sources

Foundational

The Rising Phoenix of Drug Discovery: A Technical Guide to the Biological Activity of Compounds Derived from 3-Bromo-4,5-dimethoxybenzonitrile

Abstract The 3-bromo-4,5-dimethoxybenzonitrile scaffold, a seemingly unassuming molecule, has emerged as a powerhouse in medicinal chemistry. Its unique electronic and structural features provide a versatile platform for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-bromo-4,5-dimethoxybenzonitrile scaffold, a seemingly unassuming molecule, has emerged as a powerhouse in medicinal chemistry. Its unique electronic and structural features provide a versatile platform for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the synthesis, biological evaluation, and mechanistic understanding of derivatives originating from this core structure. We will explore its role in the development of novel anticancer, anti-inflammatory, and antiviral agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential. This document is designed to be a practical resource, offering not just a review of the literature, but also actionable experimental protocols and insights into the causality behind synthetic and biological screening choices.

The Strategic Advantage of the 3-Bromo-4,5-dimethoxybenzonitrile Scaffold

The inherent chemical functionalities of 3-bromo-4,5-dimethoxybenzonitrile make it an attractive starting point for drug discovery programs. The bromine atom serves as a key handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The two methoxy groups, with their electron-donating nature, influence the overall electronic properties of the molecule and can participate in crucial hydrogen bonding interactions with biological targets. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the diversity of accessible derivatives.

Synthetic Pathways to Bioactive Derivatives

The true potential of the 3-bromo-4,5-dimethoxybenzonitrile scaffold is unlocked through strategic synthetic modifications. Below are key experimental workflows that have been successfully employed to generate libraries of bioactive compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The bromine atom at the 3-position is primed for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for introducing new aromatic or heteroaromatic rings, a common feature in many kinase inhibitors and other targeted therapies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: 3-Bromo-4,5-dimethoxybenzonitrile, desired boronic acid or boronic ester, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start: 3-Bromo-4,5-dimethoxybenzonitrile reagents Reagents: - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent start->reagents Combine reaction Reaction Setup: - Inert Atmosphere - Heating reagents->reaction Initiate workup Aqueous Workup: - Extraction - Washing reaction->workup Upon Completion purification Purification: - Column Chromatography workup->purification product Product: 3-Aryl/Heteroaryl-4,5-dimethoxybenzonitrile purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Anticancer Activity of 3-Bromo-4,5-dimethoxybenzonitrile Derivatives

A significant body of research has focused on the development of anticancer agents derived from the 3-bromo-4,5-dimethoxybenzonitrile scaffold. These compounds have shown promise against a variety of cancer cell lines, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

Kinase Inhibitors: Targeting the Engines of Cancer Proliferation

Many cancers are driven by the aberrant activity of protein kinases. The 3-bromo-4,5-dimethoxybenzonitrile scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).[2]

One of the most promising compounds, C9, demonstrated significant inhibitory activity against five NSCLC cell lines with FGFR1 amplification.[2] This compound induced cell cycle arrest at the G2 phase and promoted apoptosis.[2] Molecular docking studies suggest that C9 binds to the ATP-binding pocket of FGFR1, forming multiple hydrogen bonds.[2]

Table 1: Anticancer Activity of FGFR1 Inhibitor C9 [2]

Cell LineIC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Recombinant human FGFR1, poly(Glu, Tyr) 4:1 substrate, ATP, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

FGFR1_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 ERK ERK FGFR1->ERK Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation C9 Compound C9 (Derivative) C9->FGFR1 Inhibits Phosphorylation

Caption: Inhibition of inflammatory signaling pathways by a BDB-related derivative.

Future Perspectives and Conclusion

The 3-bromo-4,5-dimethoxybenzonitrile scaffold has proven to be a rich source of novel bioactive compounds. The versatility of its chemical handles allows for the generation of diverse molecular architectures with a wide range of biological activities. The derivatives discussed in this guide highlight the potential of this scaffold in the development of new therapies for cancer and inflammatory diseases.

Future research should focus on the synthesis of more complex and diverse libraries of compounds derived from this scaffold. The exploration of different cross-coupling partners and further modifications of the nitrile and methoxy groups will undoubtedly lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued application of structure-based drug design and a deeper understanding of the mechanisms of action of these compounds will be crucial for translating their therapeutic potential into clinical reality.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • Gielara-Korzańska, A., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 30(24), 4788.
  • Semantic Scholar. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212).
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile from 5-bromoveratraldehyde

Abstract This document provides a comprehensive guide for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and efficient one-pot conversion of 5-bromoveratraldehyde to the desired nitrile using hydroxylamine hydrochloride. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

The conversion of aldehydes to nitriles is a fundamental transformation in organic chemistry.[1] Nitriles are valuable intermediates due to the versatility of the cyano group, which can be readily converted into amines, amides, carboxylic acids, and other functional groups essential for the synthesis of pharmaceuticals and fine chemicals.[2][3] The synthesis of 3-Bromo-4,5-dimethoxybenzonitrile from 5-bromoveratraldehyde is a critical step in the preparation of various biologically active molecules.

Traditionally, the synthesis of nitriles from aldehydes involves a two-step process: the formation of an aldoxime followed by a separate dehydration step.[3][4] However, one-pot methodologies that combine these steps offer significant advantages in terms of efficiency, reduced waste, and simplified workup procedures.[5][6][7] This guide focuses on a one-pot synthesis utilizing hydroxylamine hydrochloride, a readily available and less hazardous reagent compared to metal cyanides.[2][5]

Reaction Principle and Mechanism

The conversion of 5-bromoveratraldehyde to 3-Bromo-4,5-dimethoxybenzonitrile proceeds through a two-stage mechanism within a single reaction vessel.

Stage 1: Aldoxime Formation

The reaction initiates with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 5-bromoveratraldehyde. This is followed by proton transfer and subsequent dehydration to yield the corresponding aldoxime intermediate.

Stage 2: Dehydration to Nitrile

The formed aldoxime undergoes dehydration to yield the final nitrile product. This step is often facilitated by a dehydrating agent or by heating.[3][4] In the context of one-pot syntheses with hydroxylamine hydrochloride, the reaction conditions, such as the solvent and temperature, are optimized to drive the dehydration of the in-situ generated aldoxime.[7][8] Some methods employ acidic conditions, like formic acid, which can act as both a solvent and a catalyst for the dehydration step.[7][8][9]

The overall transformation can be visualized as follows:

Reaction_Mechanism cluster_0 Stage 1: Aldoxime Formation cluster_1 Stage 2: Dehydration Aldehyde 5-Bromoveratraldehyde Intermediate Aldoxime Intermediate Aldehyde->Intermediate Hydroxylamine + NH2OH·HCl Nitrile 3-Bromo-4,5-dimethoxybenzonitrile Intermediate->Nitrile Heat/Catalyst Water - H2O

Caption: General two-stage reaction pathway.

Materials and Methods
3.1. Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
5-Bromoveratraldehyde≥98%Sigma-Aldrich6948-30-7
Hydroxylamine Hydrochloride≥99%Acros Organics5470-11-1
Formic Acid≥98%BASF64-18-6
Sodium AcetateAnhydrous, ≥99%Fisher Scientific127-09-3
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ethyl AcetateACS GradeVWR141-78-6
HexaneACS GradeVWR110-54-3
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6
Silica Gel60 Å, 230-400 meshMilliporeSigma7631-86-9
3.2. Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the one-pot conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride in a formic acid/water system.[7][9]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoveratraldehyde (2.45 g, 10.0 mmol, 1.0 equiv.).

  • Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv.) and sodium acetate (0.98 g, 12.0 mmol, 1.2 equiv.) to the flask.

  • Add a solvent mixture of formic acid (24 mL) and water (16 mL) (60:40 v/v).

Step 2: Reaction Execution

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure 3-Bromo-4,5-dimethoxybenzonitrile as a solid.

G A 1. Combine Reactants 5-Bromoveratraldehyde Hydroxylamine HCl Sodium Acetate in Formic Acid/Water B 2. Heat to Reflux (100-110 °C) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D E 5. Aqueous Work-up (Water, DCM Extraction) D->E F 6. Neutralize & Wash (NaHCO3, Brine) E->F G 7. Dry & Concentrate (Na2SO4, Rotovap) F->G H 8. Purify (Column Chromatography or Recrystallization) G->H I Product 3-Bromo-4,5-dimethoxybenzonitrile H->I

Sources

Application

Purification of 3-Bromo-4,5-dimethoxybenzonitrile: Protocols and Methodologies

An Application Guide for Researchers Abstract: This application note provides detailed protocols for the purification of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical co...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This application note provides detailed protocols for the purification of 3-Bromo-4,5-dimethoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide outlines two primary purification techniques: recrystallization and silica gel column chromatography. It includes step-by-step protocols, explanations of the scientific principles behind the methods, and strategies for assessing final product purity. The information is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Physicochemical Profile

3-Bromo-4,5-dimethoxybenzonitrile is a substituted aromatic compound frequently employed as a building block in medicinal chemistry. Its molecular structure, featuring a nitrile group and a brominated, electron-rich aromatic ring, makes it a versatile precursor for creating more complex molecules. For instance, it serves as a key intermediate in the synthesis of ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure.[1] Given its role in pharmaceutical synthesis, achieving high purity (>99%) is paramount to avoid the introduction of impurities that could lead to side reactions, lower yields, and complications in the final drug product.

Common impurities may arise from the synthetic route, which often involves the bromination of a veratraldehyde derivative followed by conversion to the nitrile.[1][2] Potential impurities can include starting materials, regioisomers from bromination at other positions, and byproducts from incomplete reactions or side reactions.

Table 1: Physicochemical Properties of 3-Bromo-4,5-dimethoxybenzonitrile

PropertyValueSource
CAS Number 781654-31-7[3][4]
Molecular Formula C₉H₈BrNO₂[3][4]
Molecular Weight 242.07 g/mol [3][4]
Appearance Solid (e.g., powder, crystals)[4]
Purity (Commercial) ≥97%[3]
Topological Polar Surface Area 42.25 Ų[3]
LogP 2.34[3]

Strategic Approach to Purification

The selection of an appropriate purification technique depends on the nature and quantity of impurities, as well as the desired scale of the operation. The workflow below illustrates the decision-making process for purifying crude 3-Bromo-4,5-dimethoxybenzonitrile.

Purification_Workflow cluster_input Initial State cluster_process Purification Methods cluster_output Final State & QC Crude Crude 3-Bromo-4,5-dimethoxybenzonitrile Recrystallization Recrystallization (High-volume, crystalline solid) Crude->Recrystallization If major impurity is structurally different Chromatography Silica Gel Chromatography (High resolution, complex mixtures) Crude->Chromatography If impurities are structurally similar (isomers) Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure Analysis Purity Assessment (HPLC, GC, NMR, MP) Pure->Analysis Verification

Caption: General purification and quality control workflow.

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities are ideally left behind in the solvent (mother liquor). This method is effective when the desired compound is significantly more soluble in the hot solvent than in the cold solvent, and the impurities are either highly soluble or insoluble in the hot solvent. For compounds like 3-Bromo-4,5-dimethoxybenzonitrile, polar protic solvents or solvent mixtures are often effective. A patent describing the synthesis of a related compound, 3-(2-bromo-4,5-dimethoxy phenyl) propionitrile, utilizes recrystallization from ethanol for purification.[1]

Rationale and Solvent Selection

The polarity of 3-Bromo-4,5-dimethoxybenzonitrile, derived from its methoxy and nitrile groups, suggests solubility in moderately polar solvents. Alcohols like ethanol or isopropanol are excellent starting points. A co-solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed to fine-tune the solubility and induce crystallization. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Step-by-Step Protocol
  • Solvent Selection: Begin by testing solubility in small volumes. Place ~20-30 mg of the crude product in a test tube and add a potential solvent (e.g., ethanol) dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot and yield crystals upon cooling.

  • Dissolution: Place the crude 3-Bromo-4,5-dimethoxybenzonitrile into an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and perform other analytical tests to confirm purity.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) while a mobile phase (eluent) passes through it. Less polar compounds travel down the column faster, while more polar compounds are retained longer. This method is particularly useful for separating structurally similar impurities, such as regioisomers, from the main product. The use of silica gel chromatography for purifying crude products is a standard and effective method mentioned in various synthetic procedures for related brominated aromatic compounds.[1][5]

Rationale and Eluent System Selection

Given the moderate polarity of 3-Bromo-4,5-dimethoxybenzonitrile, a common and effective mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for the desired compound.

Step-by-Step Protocol
  • TLC Analysis: Develop a TLC plate with the crude material using various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find the eluent system that best separates the desired product from its impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity mixture and gradually increase the polarity (gradient elution) if necessary to move more polar compounds. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Bromo-4,5-dimethoxybenzonitrile.

  • Final Analysis: Confirm the purity of the product using analytical techniques.

Chromatography_Diagram cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Determine Eluent System (e.g., Hexane/EtOAc) Pack Column Packing Slurry pack silica gel TLC->Pack Load Sample Loading Dry or wet loading of crude product Pack->Load Elute Elution Run eluent through column Load->Elute Collect Fraction Collection Collect eluate in tubes Elute->Collect Analyze Fraction Analysis Monitor fractions by TLC Collect->Analyze Combine Combine & Evaporate Pool pure fractions and remove solvent Analyze->Combine

Caption: Workflow for purification by silica gel chromatography.

Purity Assessment

Verifying the purity of the final product is a critical, self-validating step. A combination of methods should be used to ensure the removal of impurities.

Table 2: Analytical Techniques for Purity Verification

TechniquePurposeExpected Result for Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects non-volatile impurities.A single major peak with >99% area.
Gas Chromatography (GC) Quantifies purity and detects volatile impurities.A single major peak. Commercial grades are often specified by GC purity.[6]
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Confirms the chemical structure and identifies structural impurities.Spectra consistent with the structure of 3-Bromo-4,5-dimethoxybenzonitrile, with no significant impurity peaks.
Melting Point Analysis Assesses purity; impurities typically depress and broaden the melting range.A sharp, defined melting point.
Mass Spectrometry (MS) Confirms molecular weight.A molecular ion peak corresponding to the exact mass of the compound (241.98/243.98 for Br isotopes).

Conclusion

The purification of 3-Bromo-4,5-dimethoxybenzonitrile is a crucial step in its application as a pharmaceutical intermediate. Both recrystallization and silica gel chromatography are effective methods for achieving high purity. Recrystallization is often suitable for large-scale purification from non-isomeric impurities, while column chromatography offers higher resolution for removing closely related byproducts. The choice of method should be guided by the specific impurity profile of the crude material and the required scale. Rigorous analytical assessment is essential to validate the purity of the final product, ensuring its suitability for downstream applications in drug development and synthesis.

References

  • 3-Bromo-4-methoxybenzonitrile Properties. Chemcasts. Available from: [Link]

  • 3-Bromo-4-methoxybenzonitrile. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. Google Patents (CN103848757A).
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  • 3-Bromo-4,5-dimethoxybenzaldehyde. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Preparation method of 3, 4-dimethoxy benzonitrile. Google Patents (CN110668972A).

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Method

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-4,5-dimethoxybenzonitrile as a Substrate

Introduction: The Strategic Importance of Substituted Biaryl Nitriles The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad fun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Nitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has profound implications in drug discovery and the development of advanced materials, where the synthesis of complex biaryl structures is often a critical step.[3] The substrate, 3-Bromo-4,5-dimethoxybenzonitrile, is a particularly valuable building block. It incorporates a reactive C(sp²)—Br bond, primed for Suzuki coupling, and is adorned with two electron-donating methoxy groups and a potent electron-withdrawing nitrile group. This electronic arrangement not only influences the reactivity of the aryl bromide but also imparts desirable physicochemical properties to the resulting biaryl products, making them attractive scaffolds for medicinal chemistry.

This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing 3-Bromo-4,5-dimethoxybenzonitrile in Suzuki coupling reactions. The protocols are designed to be robust and adaptable, enabling researchers to synthesize a diverse array of 4,5-dimethoxy-[1,1'-biphenyl]-3-carbonitrile derivatives.

Mechanistic Considerations: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-Bromo-4,5-dimethoxybenzonitrile. This step forms a Pd(II) intermediate. The electron-withdrawing nitrile group on the substrate can facilitate this step.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid derivative is transferred to the palladium center. This process is activated by a base, which forms a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)L₂-Br Pd0->PdII_Intermediate Ar-Br ArBr 3-Bromo-4,5-dimethoxybenzonitrile ArBr->PdII_Intermediate OxAdd Oxidative Addition PdII_Diorgano Ar-Pd(II)L₂-R PdII_Intermediate->PdII_Diorgano [R-B(OH)₃]⁻ BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_Diorgano Transmetalation Transmetalation PdII_Diorgano->Pd0 Regeneration Product Biaryl Product PdII_Diorgano->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of 3-Bromo-4,5-dimethoxybenzonitrile with various arylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol outlines a general and robust method for the coupling of 3-Bromo-4,5-dimethoxybenzonitrile with a range of commercially available arylboronic acids.

Materials:

  • 3-Bromo-4,5-dimethoxybenzonitrile

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow Start Start Prep Preparation of Reagents and Glassware Start->Prep Setup Reaction Setup under Inert Atmosphere Prep->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization of Product Purification->Analysis End End Analysis->End

Sources

Application

The Strategic Application of 3-Bromo-4,5-dimethoxybenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, achieving selectivity and potency while maintaining favorable pharmacokinetic properties remains a significant challenge for medicinal chemists. The strategic selection of starting materials and building blocks is paramount to navigating this complex chemical space. This guide focuses on the utility of a highly functionalized building block, 3-Bromo-4,5-dimethoxybenzonitrile , in the synthesis of potent and selective kinase inhibitors.

The unique substitution pattern of this molecule—a bromine atom for facile cross-coupling, a nitrile group as a versatile synthetic handle or a key interaction point, and a vicinal dimethoxy arrangement—provides a powerful platform for constructing privileged scaffolds in kinase inhibitor design. The 4,5-dimethoxy motif, in particular, is frequently observed in potent inhibitors of several kinase families, including Src and Epidermal Growth Factor Receptor (EGFR) kinases.[1][2] This application note will elucidate the rationale behind its use, provide detailed protocols for its incorporation into common kinase inhibitor scaffolds, and present data on the resulting compounds' biological activities.

The Rationale: Why 3-Bromo-4,5-dimethoxybenzonitrile?

The efficacy of a kinase inhibitor is intimately tied to its ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase. The structural features of 3-Bromo-4,5-dimethoxybenzonitrile are strategically poised to contribute to these interactions.

  • The 4,5-Dimethoxy Motif: Structure-activity relationship (SAR) studies of various kinase inhibitor classes have demonstrated that methoxy groups, particularly in a vicinal arrangement, can significantly enhance binding affinity.[1] These groups can act as hydrogen bond acceptors and contribute to favorable van der Waals interactions within the hydrophobic regions of the kinase active site. In the context of 4-anilinoquinazolines, for example, 6,7-dimethoxy substitution has been shown to be highly effective for potent EGFR kinase inhibition.[1]

  • The Bromine Atom: The bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the efficient introduction of a wide range of aryl and heteroaryl moieties, enabling the exploration of diverse chemical space to optimize inhibitor potency and selectivity. The C-Br bond's reactivity is generally higher than that of a C-Cl bond, allowing for regioselective coupling in molecules containing both halogens.[5]

  • The Nitrile Group: The cyano group is a key functional group in many kinase inhibitors. It can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[2] Furthermore, the nitrile group is a versatile synthetic intermediate that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further opportunities for derivatization.

Key Synthetic Applications and Protocols

3-Bromo-4,5-dimethoxybenzonitrile is primarily employed in two major classes of reactions for the synthesis of kinase inhibitor cores: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. In the context of kinase inhibitor synthesis, it is often used to couple an aryl halide with a boronic acid or ester to construct biaryl scaffolds that can effectively span the ATP-binding site.

Below is a generalized workflow and a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-4,5-dimethoxybenzonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine 3-Bromo-4,5-dimethoxybenzonitrile, arylboronic acid, palladium catalyst, and base in a reaction vessel. prep_inert Establish an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon). prep_reactants->prep_inert prep_solvent Add degassed solvent(s). prep_inert->prep_solvent reaction_heat Heat the mixture to the specified temperature with vigorous stirring for the designated time. prep_solvent->reaction_heat reaction_monitor Monitor reaction progress (e.g., by TLC or LC-MS). reaction_heat->reaction_monitor workup_cool Cool the reaction mixture to room temperature. reaction_monitor->workup_cool workup_extract Perform aqueous work-up and extraction with an appropriate organic solvent. workup_cool->workup_extract workup_dry Dry the organic layer, filter, and concentrate. workup_extract->workup_dry workup_purify Purify the crude product by flash column chromatography. workup_dry->workup_purify end end workup_purify->end Characterize the final product (NMR, MS, etc.).

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4,5-dimethoxybenzonitrile with 4-Methoxyphenylboronic Acid

Materials:

  • 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 3-Bromo-4,5-dimethoxybenzonitrile, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

Nucleophilic Aromatic Substitution (SNAr) for Anilino Scaffolds

The SNAr reaction is another cornerstone of medicinal chemistry, allowing for the formation of carbon-heteroatom bonds.[6][7] In the synthesis of kinase inhibitors, it is frequently used to couple an electron-deficient aryl halide with an amine to form anilino-substituted heterocyclic cores, such as 4-anilinoquinazolines and 4-anilinoquinolines.[8][9] While 3-Bromo-4,5-dimethoxybenzonitrile itself is not strongly electron-deficient, it can be incorporated into a more activated system, or the reaction can be driven under more forcing conditions.

G cluster_synthesis Synthesis of an Activated Precursor cluster_snar S N Ar Reaction cluster_purification Work-up & Purification start_material 3-Bromo-4,5-dimethoxybenzonitrile cyclization Incorporate into a heterocyclic system (e.g., quinazoline or quinoline) via cyclization reactions. start_material->cyclization activation Generate an activated intermediate (e.g., a 4-chloroquinazoline). cyclization->activation combine Combine the activated precursor with the desired amine nucleophile. activation->combine react Heat in a suitable solvent, often with an acid or base catalyst. combine->react monitor Monitor reaction progress (TLC, LC-MS). react->monitor workup Perform aqueous work-up and extraction. monitor->workup purify Purify by recrystallization or column chromatography. workup->purify end end purify->end Characterize the final anilino-substituted kinase inhibitor.

Caption: Logical workflow for SNAr in kinase inhibitor synthesis.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative (Illustrative)

This protocol illustrates the general principle of an SNAr reaction on a related quinazoline core.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 3-Bromoaniline (1.1 eq)

  • Isopropanol

  • Concentrated HCl (catalytic amount)

Procedure:

  • Suspend 4-Chloro-6,7-dimethoxyquinazoline and 3-bromoaniline in isopropanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 4 hours. A precipitate should form.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum to yield the desired 4-(3-bromoanilino)-6,7-dimethoxyquinazoline hydrochloride.

Data Presentation: Efficacy of Kinase Inhibitors with the Dimethoxy Motif

The following table summarizes the inhibitory activities of several kinase inhibitors that feature a dimethoxy substitution pattern, underscoring the importance of this moiety for achieving high potency.

Compound ClassTarget KinaseRationale for InclusionIC₅₀ (nM)Reference
4-AnilinoquinazolineEGFRDemonstrates the potency of 6,7-dimethoxy substitution.0.029[1]
4-AnilinoquinolinecarbonitrileSrcHighlights the effectiveness of the dimethoxy pattern in Src inhibitors.1.2[2]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivativeFGFR1Shows the utility of a related dimethoxy-aniline moiety.1250 (NCI-H1581 cell line)[1]

Safety Information

3-Bromo-4,5-dimethoxybenzonitrile and related brominated aromatic compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[11][12]

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile is a valuable and strategic building block for the synthesis of advanced kinase inhibitors. Its trifunctional nature allows for the efficient construction of complex molecular architectures through well-established synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The embedded 4,5-dimethoxy motif is a recurring feature in potent kinase inhibitors, contributing significantly to binding affinity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this versatile starting material in their quest for novel and effective kinase-targeted therapies.

References

  • Romero, A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1363389.[9][13]

  • CP Lab Safety. (n.d.). 3-Bromo-4-methoxybenzonitrile, 5g, Each. Retrieved from [Link][12]

  • Maddeboina, K., et al. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 27(23), 8235.[14]

  • Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188.[3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. Retrieved from [Link][8]

  • Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.[2]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][7]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link][6]

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.[1]

  • Smith, K. J., & Williams, A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(44), 14432-14445.[15]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13420-13427.[16]

  • Arnst, K. E., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075-7097.[17]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-51.[18]

  • Al-Ali, H., et al. (2022). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 27(15), 4945.[19]

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Method

Application Notes and Protocols for 3-Bromo-4,5-dimethoxybenzonitrile in Agrochemical Research

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-bromo-4,5-dimethoxybenzonitrile in the field of agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-bromo-4,5-dimethoxybenzonitrile in the field of agrochemical research. While direct agrochemical applications of this specific molecule are not yet extensively documented in publicly available literature, its structural features, shared with known bioactive compounds, mark it as a promising scaffold and intermediate for the development of novel herbicides, fungicides, and insecticides. This guide outlines its potential as a chemical building block, proposes synthetic derivatization strategies, and provides detailed, field-proven protocols for the systematic screening of its biological activities.

Introduction: The Rationale for Investigating 3-Bromo-4,5-dimethoxybenzonitrile

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The benzonitrile chemical moiety is a well-established pharmacophore in a variety of commercial pesticides.[1][2] Well-known examples include the herbicides bromoxynil and ioxynil, which act as mitochondrial uncouplers and inhibitors of chloroplast activity.[3] The strategic placement of substituents on the benzene ring is crucial for determining the type and extent of biological activity.

3-Bromo-4,5-dimethoxybenzonitrile (C₉H₈BrNO₂) is a substituted benzonitrile that presents several features of interest for agrochemical research.[4] Its structural analog, 3-bromo-4-hydroxy-5-methoxybenzonitrile, is a known intermediate in the synthesis of pesticides and herbicides.[5][6] The presence of a bromine atom offers a reactive handle for further chemical modification, while the dimethoxy substituents can influence the molecule's lipophilicity and metabolic stability, key determinants of its behavior in biological systems. This guide, therefore, explores the untapped potential of 3-bromo-4,5-dimethoxybenzonitrile as a foundational element in agrochemical discovery pipelines.

Application Notes: A Scaffold for Innovation

A Versatile Intermediate for Agrochemical Synthesis

The true potential of 3-bromo-4,5-dimethoxybenzonitrile in agrochemical research likely lies in its role as a versatile chemical intermediate. The bromine atom on the aromatic ring is particularly amenable to a wide range of modern cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This modular approach enables the creation of large libraries of novel compounds for high-throughput screening.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce substituted amines.

  • Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

These reactions can be used to synthesize a vast array of derivatives, systematically probing the structure-activity relationship (SAR) of the benzonitrile scaffold.

A Potential Bioactive Scaffold: Structure-Activity Relationship (SAR) Insights

The inherent structural features of 3-bromo-4,5-dimethoxybenzonitrile suggest several avenues for potential biological activity:

  • Herbicidal Activity: Many benzonitrile herbicides, such as 2,6-dichlorobenzonitrile, exhibit high activity when substituted at the 2 and 6 positions.[7] While 3-bromo-4,5-dimethoxybenzonitrile is substituted differently, its derivatives could potentially interact with known herbicide targets. The nitrile group itself can be a key interacting moiety or a precursor to other functional groups through hydrolysis to an amide or carboxylic acid.[8]

  • Fungicidal Activity: The brominated methoxyphenyl moiety is found in natural alkaloids with antifungal properties.[2] This suggests that 3-bromo-4,5-dimethoxybenzonitrile and its derivatives could be explored for their potential to inhibit the growth of plant-pathogenic fungi.

  • Insecticidal/Acaricidal Activity: Studies have demonstrated that some simple benzonitrile analogs possess acaricidal (mite-killing) properties.[9] The lipophilicity conferred by the dimethoxy groups could facilitate penetration of the insect cuticle, a critical step for contact insecticides.

The concept of bioisosterism , where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[10][11] For example, the nitrile group can be a bioisostere for other functional groups, and the dimethoxy arrangement can be modified to fine-tune the molecule's properties.

Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives and the biological evaluation of 3-bromo-4,5-dimethoxybenzonitrile and its analogs.

Protocol 1: Synthesis of a Phenyl-Substituted Derivative via Suzuki-Miyaura Coupling

This protocol describes a representative method for derivatizing 3-bromo-4,5-dimethoxybenzonitrile.

Objective: To synthesize 3-phenyl-4,5-dimethoxybenzonitrile.

Materials:

  • 3-Bromo-4,5-dimethoxybenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-bromo-4,5-dimethoxybenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-phenyl-4,5-dimethoxybenzonitrile.

Diagram of Synthetic Workflow:

Suzuki_Coupling A 3-Bromo-4,5-dimethoxybenzonitrile + Phenylboronic acid B Pd(OAc)2, PPh3, K2CO3 Toluene/Ethanol/Water, 90°C A->B Reactants & Conditions C Reaction Mixture B->C Reaction D Work-up (Extraction, Washing, Drying) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G 3-Phenyl-4,5-dimethoxybenzonitrile F->G Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization A 3-Bromo-4,5-dimethoxybenzonitrile B Derivatization (e.g., Suzuki Coupling) A->B C Compound Library B->C D Primary In Vitro Screens C->D Test Compounds E Herbicidal Assay (Seed Germination) D->E F Fungicidal Assay (Poisoned Food) D->F G Insecticidal Assay (Contact Toxicity) D->G H Hit Identification E->H F->H G->H I Secondary In Vivo Screens (Whole Plant/Organism) H->I Promising Hits J SAR Studies I->J K Lead Compound J->K

Caption: A generalized workflow for agrochemical discovery.

Data Presentation and Interpretation

Quantitative data from the screening protocols should be systematically recorded and analyzed. The results can be presented in tables to facilitate comparison between different compounds and concentrations.

Table 1: Hypothetical Herbicidal Activity Data (Radicle Growth Inhibition)

CompoundConcentration (ppm)Monocot Inhibition (%)Dicot Inhibition (%)
BN-1 (Parent) 105.28.1
10015.622.4
100045.355.7
BN-1-Ph (Derivative) 1012.818.5
10055.168.9
100092.498.2
Control -00

From such data, dose-response curves can be generated, and key parameters like the IC₅₀ (concentration causing 50% inhibition) or LC₅₀ (lethal concentration for 50% of the population) can be calculated to quantify the potency of the test compounds.

Conclusion

3-Bromo-4,5-dimethoxybenzonitrile represents a promising, yet underexplored, starting point for the discovery of new agrochemicals. Its utility as a synthetic intermediate, combined with the potential for intrinsic biological activity within its structural class, warrants a systematic investigation. The protocols and strategies outlined in this guide provide a robust framework for academic and industrial researchers to unlock the potential of this and similar molecules, contributing to the development of the next generation of crop protection solutions.

References

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  • In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. (2022). EMBO Molecular Medicine. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). Journal of Cancer. [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022). Current Drug Discovery Technologies. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

Sources

Application

Application Note: Regioselective Bromination of 4,5-Dimethoxybenzonitrile

Abstract This document provides a comprehensive technical guide for the regioselective bromination of 4,5-dimethoxybenzonitrile, a critical intermediate in the synthesis of various pharmaceutical compounds. We present an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective bromination of 4,5-dimethoxybenzonitrile, a critical intermediate in the synthesis of various pharmaceutical compounds. We present an in-depth analysis of the underlying electrophilic aromatic substitution mechanism, a comparative overview of established bromination protocols, and detailed, step-by-step procedures for laboratory execution. The protocols have been designed to be self-validating, incorporating quality control checkpoints to ensure reaction success and product purity. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: Significance and Synthetic Utility

4,5-Dimethoxybenzonitrile and its halogenated derivatives are valuable building blocks in organic synthesis. Specifically, the introduction of a bromine atom at the 2-position yields 2-bromo-4,5-dimethoxybenzonitrile, a key precursor for pharmacologically active molecules. The strategic placement of the bromo, cyano, and methoxy groups allows for a diverse range of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further functionalization, making it an indispensable intermediate in drug discovery.

Mechanism and Regioselectivity

The bromination of 4,5-dimethoxybenzonitrile proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] This reaction class is characterized by the attack of an electron-rich aromatic ring on an electrophile.

Key Mechanistic Steps:

  • Generation of the Electrophile: A bromine electrophile (Br⁺ or a polarized Br-Br species) is generated from a bromine source. When using molecular bromine (Br₂), a Lewis acid catalyst like FeBr₃ is often employed to increase its electrophilicity.[4] With N-Bromosuccinimide (NBS), a source of Br⁺ is generated in situ.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring attacks the bromine electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][5]

  • Deprotonation and Aromatization: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[1][2][5]

Controlling Regioselectivity: The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the benzene ring:

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance.

  • Cyano Group (-CN): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In 4,5-dimethoxybenzonitrile, the two methoxy groups strongly activate the ring and direct incoming electrophiles to the positions ortho to them (positions 2 and 6). Position 2 is sterically less hindered and electronically favored, leading to the highly regioselective formation of 2-bromo-4,5-dimethoxybenzonitrile.

G cluster_0 Mechanism of Bromination Start 4,5-Dimethoxybenzonitrile + Brominating Agent (e.g., NBS, Br2) Sigma_Complex Formation of Arenium Ion (Sigma Complex) Resonance Stabilized Start->Sigma_Complex Electrophilic Attack (Rate-Determining Step) Deprotonation Proton Removal by Base Sigma_Complex->Deprotonation Fast Step Product 2-Bromo-4,5-dimethoxybenzonitrile Deprotonation->Product Aromaticity Restored

Sources

Method

Scale-up synthesis of 3-Bromo-4,5-dimethoxybenzonitrile

An Application Note and Protocol for the Scale-Up Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile Authored by: A Senior Application Scientist Introduction: The Significance of a Key Pharmaceutical Intermediate 3-Bromo-4,5...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of a Key Pharmaceutical Intermediate

3-Bromo-4,5-dimethoxybenzonitrile is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted benzene ring structure makes it an ideal scaffold for elaboration into more complex drug candidates. The presence of the nitrile group allows for its conversion into other functional groups such as carboxylic acids, amines, and tetrazoles, while the bromine atom provides a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this important intermediate, designed for researchers and process chemists in the drug development sector.

Reaction Scheme and Mechanism: A Robust Pathway from Veratraldehyde

The selected synthetic route begins with the commercially available and cost-effective starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). The overall strategy involves three key stages: bromination of the aromatic ring, conversion of the aldehyde to an aniline, and finally, a Sandmeyer reaction to install the nitrile group.

Overall Synthetic Pathway

A Veratraldehyde (3,4-Dimethoxybenzaldehyde) B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Br₂ Glacial Acetic Acid C 2-Bromo-4,5-dimethoxybenzaldehyde Oxime B->C NH₂OH·HCl Pyridine D 3-Bromo-4,5-dimethoxyaniline C->D Ac₂O, then HCl/H₂O E Aryldiazonium Salt Intermediate D->E NaNO₂, HCl 0-5 °C F 3-Bromo-4,5-dimethoxybenzonitrile E->F CuCN, KCN 60-70 °C

Caption: Overall workflow for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile.

Mechanistic Considerations

The key transformation in this synthesis is the Sandmeyer reaction. This reaction proceeds via the formation of an aryldiazonium salt from the corresponding aniline.[1] The diazonium group is an excellent leaving group (N₂ gas), and its displacement is facilitated by a copper(I) salt, in this case, copper(I) cyanide.[2][3] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the cyanide ion coordinated to the copper(II) to form the desired benzonitrile product and regenerate the copper(I) catalyst.[2]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
Veratraldehyde (3,4-Dimethoxybenzaldehyde)≥99%Sigma-Aldrich
BromineACS Reagent, ≥99.5%Sigma-Aldrich
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher Scientific
Hydroxylamine Hydrochloride99%Acros Organics
PyridineAnhydrous, 99.8%Sigma-Aldrich
Acetic Anhydride≥99%J.T. Baker
Hydrochloric AcidACS Reagent, 37%VWR
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich
Copper(I) Cyanide99%Strem Chemicals
Potassium Cyanide≥97%Sigma-Aldrich
TolueneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium BicarbonateACS GradeEMD Millipore
Sodium SulfiteAnhydrous, ≥98%Sigma-Aldrich
Magnesium SulfateAnhydrousSigma-Aldrich
Equipment
  • Multi-neck round-bottom flasks (appropriate for scale)

  • Overhead mechanical stirrer

  • Addition funnel

  • Thermometer and temperature controller

  • Heating mantle and cooling bath (ice/salt or cryocooler)

  • Condenser

  • pH meter or pH paper

  • Large separatory funnel

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

  • Recrystallization flasks

  • High-vacuum pump

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis of the final product. Adjustments may be necessary for different scales.

Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
  • Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, addition funnel, and thermometer, dissolve veratraldehyde (166 g, 1.0 mol) in glacial acetic acid (800 mL).

  • Bromination: Cool the solution to 10-15 °C using an ice bath. Slowly add bromine (54 mL, 1.05 mol) via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 20 °C.[4]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A precipitate will form during this time.

  • Work-up: Cool the reaction mixture to 10 °C and slowly quench by adding a saturated aqueous solution of sodium sulfite until the red-brown color of excess bromine disappears.

  • Isolation: Pour the slurry into 2 L of cold water with stirring. Filter the resulting white precipitate, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum at 50 °C.

    • Expected Yield: ~220 g (90%) of a white to off-white solid.

Part 2: Synthesis of 3-Bromo-4,5-dimethoxyaniline

This part involves the formation and subsequent rearrangement of an oxime intermediate.

  • Oxime Formation: To the 2-Bromo-4,5-dimethoxybenzaldehyde (220 g, 0.9 mol) in a 3 L flask, add ethanol (1 L) and pyridine (150 mL). Add hydroxylamine hydrochloride (75 g, 1.08 mol) portion-wise with stirring. Heat the mixture to reflux for 2 hours.

  • Isolation of Oxime: Cool the reaction mixture to room temperature and pour it into 3 L of cold water. Filter the precipitate, wash with water, and dry to obtain the intermediate oxime.

  • Beckmann Rearrangement & Hydrolysis: In a 3 L flask, add acetic anhydride (600 mL) and heat to 120 °C. Carefully add the dry oxime in portions over 1 hour. After the addition is complete, maintain the temperature for another 30 minutes.

  • Hydrolysis: Cool the mixture to 60 °C and slowly add a mixture of concentrated HCl (400 mL) and water (800 mL). Heat the mixture to 100 °C for 2 hours to hydrolyze the intermediate acetanilide.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and basify to pH >10 with 50% aqueous NaOH. Extract the product with toluene (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aniline.

    • Expected Yield: ~185 g (88%) of a brown solid.

Part 3: Sandmeyer Reaction - Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile

cluster_0 Diazotization (0-5 °C) cluster_1 Cyanation (60-70 °C) Aniline 3-Bromo-4,5-dimethoxyaniline in HCl(aq) Diazonium Diazonium Salt Solution Aniline->Diazonium NaNO2 Aqueous NaNO₂ NaNO2->Diazonium Slow Addition CuCN_KCN CuCN/KCN Solution Diazonium->CuCN_KCN Transfer to CuCN solution Product Crude Product CuCN_KCN->Product Final Pure 3-Bromo-4,5- dimethoxybenzonitrile Product->Final Work-up & Purification

Caption: Experimental workflow for the Sandmeyer reaction.

  • Diazotization: In a 4 L beaker, suspend 3-Bromo-4,5-dimethoxyaniline (185 g, 0.8 mol) in a mixture of water (1 L) and concentrated HCl (200 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (61 g, 0.88 mol) in water (250 mL). Add this solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The addition should take approximately 1 hour. Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The solution should become clear, indicating the formation of the diazonium salt.

  • Preparation of Cyanide Solution: (EXTREME CAUTION - See Safety Section) In a separate 5 L flask, dissolve copper(I) cyanide (86 g, 0.96 mol) and potassium cyanide (130 g, 2.0 mol) in water (1 L). Heat this solution to 60-70 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature between 60-70 °C.

  • Reaction Completion: After the addition is complete, stir the mixture at 70 °C for 1 hour, then cool to room temperature.

  • Work-up and Isolation: Extract the mixture with ethyl acetate (3 x 600 mL). Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath. Filter the crystals, wash with cold hexanes, and dry under vacuum.

    • Expected Yield: ~155 g (80% from aniline) of a tan to brown solid.[5]

Expected Analytical Data
AnalysisExpected Result
Appearance Tan to Brown Solid/Powder
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Melting Point 137-140 °C (literature for related compound)[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.21 (s, 1H), 7.05 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 152.8, 149.1, 126.5, 117.8, 116.9, 114.2, 113.5, 56.4, 56.3
IR (KBr, cm⁻¹) ~2230 (C≡N), ~1580, 1480 (C=C aromatic), ~1270, 1100 (C-O ether)

Critical Safety Precautions

  • Bromine: Highly corrosive and toxic. Causes severe burns upon contact and is fatal if inhaled.[6] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, neoprene or viton gloves, and a lab coat.[7] Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.

  • Cyanides (CuCN, KCN): Extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[9] ALWAYS handle in a dedicated, high-efficiency fume hood. Never work alone. An emergency plan and a cyanide antidote kit must be available on-site, and all personnel must be trained in its use.[10] All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Diazonium Salts: Can be explosive when isolated and dry. Always keep them in solution and use them immediately after preparation. Do not allow the temperature to rise uncontrollably during their formation.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Standard PPE (safety glasses, lab coat, gloves) is mandatory. An emergency shower and eyewash station should be readily accessible.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in bromination Incomplete reaction; loss during work-up.Increase reaction time. Ensure efficient quenching and precipitation by using cold water.
Incomplete diazotization Temperature too high; insufficient acid.Maintain temperature strictly between 0-5 °C. Ensure all aniline is dissolved or well-suspended in the acidic solution before adding nitrite.
Low yield in Sandmeyer reaction Decomposition of diazonium salt; inactive CuCN.Use the diazonium salt solution immediately after preparation. Ensure the CuCN is of high quality and the cyanide solution is heated before adding the diazonium salt.
Product is dark and oily Impurities from side reactions.Ensure efficient washing during work-up. The product may require purification by column chromatography (silica gel, ethyl acetate/hexanes gradient) if recrystallization is insufficient.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Butt, M. S., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3187-3211. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

  • Northern Arizona University. (n.d.). Cyanogen Bromide Safety Protocol. [Link]

  • Google Patents. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanogen Bromide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2017). Preparative synthesis of veratraldehyde and citral oxime esters. [Link]

  • Ataman Kimya. (n.d.). VERATRALDEHYDE. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • GIP Research & Consultancy Services. (2020). Tag: Process for the preparation of 3-(2-bromo-4 5-dimethoxybenzene) propionitrile. [Link]

  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • Google Patents. (n.d.). US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Arctom. (n.d.). CAS NO. 52805-45-5 | 3-bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. [Link]

  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

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Application

Application Notes & Protocols: Safe Handling of 3-Bromo-4,5-dimethoxybenzonitrile

Document ID: ANP-BDMBN-SH-2026 Abstract: This document provides a comprehensive guide to the safe handling, use, storage, and disposal of 3-Bromo-4,5-dimethoxybenzonitrile (CAS: 781654-31-7). As a substituted benzonitril...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-BDMBN-SH-2026

Abstract: This document provides a comprehensive guide to the safe handling, use, storage, and disposal of 3-Bromo-4,5-dimethoxybenzonitrile (CAS: 781654-31-7). As a substituted benzonitrile, this compound is a valuable intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and materials science candidates.[1][2][3] Adherence to the protocols outlined herein is critical to mitigate risks and ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of chemical laboratory safety.

Compound Identification and Physicochemical Properties

3-Bromo-4,5-dimethoxybenzonitrile is a solid, halogenated aromatic nitrile. Its structural features, including the electron-withdrawing nitrile group and the bromo- and methoxy-substituents, make it a versatile building block in organic synthesis. The data below summarizes its key properties.

PropertyValueSource(s)
CAS Number 781654-31-7[4][5]
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
Appearance Solid
Synonym 6-Brom-4-cyan-veratrol[5]
Storage Class 11 (Combustible Solids)
Known Sensitivities Air sensitive[4]

Hazard Analysis and Risk Assessment

A thorough understanding of the hazards associated with 3-Bromo-4,5-dimethoxybenzonitrile is the foundation of a robust safety protocol. The compound is classified as hazardous under the Globally Harmonized System (GHS).[4]

GHS Hazard StatementClassificationImplication for Researchers
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.This compound poses a significant acute toxicity risk through all major routes of exposure. Accidental ingestion, skin contact, or inhalation of dust can lead to adverse health effects.[4]
H315 Causes skin irritation.Direct contact with the solid or solutions can cause skin irritation or dermatitis. Prolonged or repeated exposure should be avoided.[4]
H319 Causes serious eye irritation.The compound is a significant eye irritant. Exposure to dust or splashes can cause serious damage.[4]
H335 May cause respiratory irritation.Inhalation of airborne dust can irritate the respiratory tract, leading to coughing and discomfort.[4]

Causality Behind Hazards: The toxicity and irritant properties are intrinsic to the molecule's structure. Benzonitriles can sometimes be metabolized to release cyanide, and the aromatic bromine adds to its reactivity and potential for biological disruption. Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6]

Hierarchy of Controls: A Systemic Approach to Safety

Effective risk mitigation involves implementing a multi-layered safety strategy, known as the hierarchy of controls. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls for 3-Bromo-4,5-dimethoxybenzonitrile elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Chemical Fume Hood) p1 elimination->p1 administrative Administrative Controls (SOPs, Training) p2 engineering->p2 ppe Personal Protective Equipment (PPE) (Least Effective) p3 administrative->p3 p1->engineering p2->administrative p3->ppe

Caption: Hierarchy of controls, prioritizing systemic safety measures.

3.1. Primary Engineering Control: The Chemical Fume Hood All manipulations of 3-Bromo-4,5-dimethoxybenzonitrile, including weighing, transfer, and dissolution, must be performed inside a certified chemical fume hood.[4] This is a non-negotiable control measure designed to contain airborne dust and vapors, thereby preventing respiratory exposure (H332, H335).

3.2. Personal Protective Equipment (PPE) PPE is the final barrier of protection and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[6] Employ proper glove removal technique to avoid skin contamination.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. For emergency situations, such as a large spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates should be available.[6]

Standard Operating Protocol (SOP) for Laboratory Use

This protocol outlines the essential steps for safely handling 3-Bromo-4,5-dimethoxybenzonitrile during routine laboratory operations.

4.1. Preparation and Pre-Use Checklist

  • Verify Fume Hood Operation: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as specified in Section 3.2.

  • Prepare Workspace: Clear the fume hood of unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Designate clearly labeled hazardous waste containers for solid and halogenated liquid waste streams.

4.2. Protocol for Weighing and Transfer of Solid

  • Deactivate Air Currents: To prevent the fine powder from becoming airborne, ensure the fume hood sash is at the lowest practical height and close the doors of the weighing balance.

  • Use a Tare Container: Place a suitable weighing vessel (e.g., a glass vial or weigh boat) on the analytical balance and tare its mass.

  • Transfer Compound: Carefully transfer the desired amount of 3-Bromo-4,5-dimethoxybenzonitrile from the stock bottle to the tared container using a spatula. Avoid generating dust by performing this action slowly and deliberately.

  • Seal Stock Bottle: Immediately and securely close the main stock container. Due to its air sensitivity, minimizing atmospheric exposure is crucial for maintaining compound integrity.[4]

  • Clean Tools: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or acetone) on a disposable wipe, which should then be placed in the solid hazardous waste container.

4.3. Protocol for Dissolution and Reaction Setup

  • Add Solvent: In the fume hood, add the desired solvent to the reaction vessel.

  • Introduce Compound: Carefully add the pre-weighed 3-Bromo-4,5-dimethoxybenzonitrile to the solvent. If necessary, use a powder funnel to prevent the solid from adhering to the sides of the flask.

  • Rinse Weighing Vessel: Rinse the weighing vessel with a small amount of the reaction solvent and transfer this rinse into the reaction flask to ensure a complete and quantitative transfer.

  • Assemble Apparatus: Complete the assembly of the reaction apparatus (e.g., add condenser, dropping funnel) within the fume hood.

Storage and Waste Management

5.1. Storage Protocol Store 3-Bromo-4,5-dimethoxybenzonitrile in a cool, dry, and well-ventilated area away from incompatible materials. The container must be kept tightly closed to prevent exposure to air and moisture.[4] The storage area should be designated for combustible solids.

5.2. Waste Disposal Protocol All waste containing this compound is considered hazardous.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, bench paper, and residual solid.

    • Halogenated Liquid Waste: Reaction mixtures and solvent rinses. Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.

  • Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4] Incineration at a specialized facility equipped with scrubbers to handle acidic gases like HBr is the preferred method for brominated compounds.[7]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

6.1. First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

6.2. Spill Response Protocol

The following flowchart outlines the decision-making process for a laboratory-scale spill.

cluster_small_spill Small Spill (<5g, Contained in Fume Hood) cluster_large_spill Large Spill (>5g or Outside Containment) start Spill of 3-Bromo-4,5- dimethoxybenzonitrile Occurs assess Assess Spill Size and Location (Is it manageable?) start->assess alert Alert personnel in the immediate area. assess->alert Yes evacuate EVACUATE the area immediately. assess->evacuate No ppe Ensure appropriate PPE is worn. alert->ppe contain Cover with an inert absorbent (e.g., vermiculite, sand). ppe->contain collect Carefully sweep material into a labeled hazardous waste container. contain->collect decon Decontaminate the area with a suitable solvent. collect->decon dispose Dispose of all materials as hazardous waste. decon->dispose secure Restrict access to the lab. evacuate->secure notify Notify supervisor and institutional Emergency Response Team. secure->notify

Caption: Decision flowchart for responding to a chemical spill.

References

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  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • PubChem. (n.d.). 3-Bromo-4,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

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  • MDPI. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • Sunstream Global. (2024). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. [Link]

  • Foresight. (2024). ECHA's New Report Highlights Environmental Risks of Aromatic Brominated Flame Retardants. [Link]

  • US EPA. (n.d.). Other Disposal Guidance. [Link]

  • SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Reddit. (2015). Safely handling a liter of Bromine?[Link]

Sources

Method

Application Note &amp; Protocols: 3-Bromo-4,5-dimethoxybenzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and materials science. Abstract: 3-Bromo-4,5-dimethoxybenzonitrile is a highly functionalized aromatic building block whose str...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and materials science.

Abstract: 3-Bromo-4,5-dimethoxybenzonitrile is a highly functionalized aromatic building block whose strategic placement of reactive sites—a versatile aryl bromide, an adaptable nitrile, and electron-donating methoxy groups—makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its reactivity, focusing on robust and scalable protocols for palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind experimental design, offering detailed, field-proven protocols for C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation, which are foundational steps toward constructing novel pharmaceutical and materials science targets.

Strategic Importance in Synthesis Design

The utility of 3-Bromo-4,5-dimethoxybenzonitrile in modern organic synthesis stems from its distinct functional group triad. Each group offers a reliable handle for molecular elaboration:

  • Aryl Bromide (C3-Position): This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. Its moderate reactivity makes it ideal for selective transformations, including the formation of crucial carbon-carbon and carbon-heteroatom bonds, which are pivotal in drug discovery.

  • Nitrile Group (C1-Position): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or, most importantly for heterocycle synthesis, act as an electrophilic partner in cyclization reactions to form nitrogen-containing rings.

  • Dimethoxy Groups (C4, C5-Positions): These electron-donating groups influence the electronic properties of the aromatic ring, impacting the reactivity of the aryl bromide.[1] Furthermore, they enhance the lipophilicity and solubility of intermediates and final products, which can be critical for both reaction performance and the pharmacokinetic profile of a potential drug candidate.[1] This substituted phenyl motif is found in numerous bioactive molecules.[2][3]

This unique combination allows for a modular approach to synthesis, where complex side chains can be introduced via cross-coupling at the bromide position, followed by a subsequent cyclization event involving the nitrile to construct the target heterocycle.

Foundational Protocol: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for forging C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[4][5] This transformation is often superior to classical methods like nucleophilic aromatic substitution, offering broader substrate scope and milder conditions.[4] The reaction couples the aryl bromide of our substrate with a primary or secondary amine.

Causality & Experimental Rationale

The success of the Buchwald-Hartwig reaction hinges on the synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and a base.

  • Palladium Precatalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used, modern "precatalysts" such as G3 or G4 palladacycles are often preferred. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.

  • Phosphine Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. For coupling with aryl bromides, sterically hindered, electron-rich biarylphosphine ligands like XPhos or RuPhos are exceptionally effective.[6] Their bulk promotes the crucial reductive elimination step that forms the C-N bond, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[6]

  • Base: A strong, non-nucleophilic base is required. Its primary role is to deprotonate the amine nucleophile (or the N-H bond in the intermediate complex), making it a more potent nucleophile for coupling. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of amine couplings.

Experimental Workflow: Buchwald-Hartwig Amination

start 1. Reagent Assembly reagents • 3-Bromo-4,5-dimethoxybenzonitrile • Amine (e.g., Morpholine) • Pd Precatalyst (e.g., XPhos Pd G3) • Ligand (if not using precatalyst) • Base (e.g., NaOt-Bu) • Anhydrous Solvent (e.g., Toluene) reaction 2. Inert Atmosphere Reaction start->reaction Inert Atmosphere (N₂/Ar) conditions • Degas solvent • Heat to 80-110 °C • Monitor by TLC/LC-MS workup 3. Quench & Workup reaction->workup steps • Cool to RT • Quench with H₂O or NH₄Cl(aq) • Extract with organic solvent (e.g., EtOAc) • Wash, dry, and concentrate purify 4. Purification workup->purify method • Flash Column Chromatography product Final Product: N-Aryl Aminated Compound purify->product

Caption: Workflow for Buchwald-Hartwig C-N Coupling.

Detailed Protocol: Synthesis of 4-(2,3-dimethoxy-5-cyanophenyl)morpholine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Bromo-4,5-dimethoxybenzonitrile242.071.0242 mg
Morpholine87.121.2105 µL
XPhos Pd G3 Precatalyst864.380.02 (2 mol%)17.3 mg
Sodium tert-butoxide (NaOt-Bu)96.101.4135 mg
Anhydrous Toluene--5 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-4,5-dimethoxybenzonitrile (242 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Foundational Protocol: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is an exceptionally powerful and versatile method for forming C(sp²)-C(sp²) bonds.[7][8] It involves the coupling of our aryl bromide with an organoboron reagent, typically a boronic acid or a more stable boronate ester. This reaction is fundamental for synthesizing biaryl structures, which are common cores in many heterocyclic drugs.

Causality & Experimental Rationale
  • Organoboron Reagent: Boronic acids (RB(OH)₂) or their corresponding pinacol esters (Bpin) are used. While boronic acids are common, MIDA boronates are increasingly used for their bench stability and slow-release properties, which can be advantageous for sensitive substrates.[9]

  • Palladium Catalyst & Ligand: For Suzuki couplings, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is standard.[8] Ligands such as SPhos or RuPhos are highly effective as they accelerate both the oxidative addition and the typically rate-limiting transmetalation step. Using a pre-formed catalyst complex simplifies the procedure.[9]

  • Base: A base is essential for activating the organoboron species.[8][10] It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium during the transmetalation step.[10] Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common, effective, and economical choices.

Experimental Workflow: Suzuki-Miyaura C-C Coupling

start 1. Reagent Assembly reagents • 3-Bromo-4,5-dimethoxybenzonitrile • Boronic Acid / Ester • Pd Catalyst (e.g., Pd(PPh₃)₄) • Base (e.g., K₂CO₃) • Solvent System (e.g., Dioxane/H₂O) reaction 2. Degas & Heat start->reaction Inert Atmosphere conditions • Sparge with N₂/Ar • Heat to 80-100 °C • Monitor by TLC/LC-MS workup 3. Workup reaction->workup steps • Cool to RT • Dilute with H₂O • Extract with organic solvent • Wash, dry, and concentrate purify 4. Purification workup->purify method • Flash Column Chromatography • or Recrystallization product Final Product: Biaryl Compound purify->product

Caption: Workflow for Suzuki-Miyaura C-C Coupling.

Detailed Protocol: Synthesis of 4,5-Dimethoxy-[1,1'-biphenyl]-3-carbonitrile

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Bromo-4,5-dimethoxybenzonitrile242.071.0242 mg
Phenylboronic Acid121.931.3158 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.03 (3 mol%)35 mg
Potassium Carbonate (K₂CO₃)138.212.5345 mg
1,4-Dioxane--6 mL
Water--2 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Bromo-4,5-dimethoxybenzonitrile (242 mg, 1.0 mmol), phenylboronic acid (158 mg, 1.3 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst & Solvents: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol), followed by 1,4-dioxane (6 mL) and water (2 mL).

  • Degassing: Equip the flask with a reflux condenser, and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 6-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with 20 mL of water and transfer to a separatory funnel. Extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) or recrystallization to obtain the pure biphenyl product.

Application to Heterocycle Synthesis: A Forward-Looking Perspective

The true power of 3-Bromo-4,5-dimethoxybenzonitrile is realized when the products from the initial cross-coupling reactions are used in subsequent cyclization steps. The nitrile group is an excellent electrophile for constructing N-heterocycles.

Proposed Strategy for Phenanthridine Synthesis:

A powerful, albeit multistep, approach is the photochemical cyclization of stilbene derivatives.

  • Step 1: Suzuki or Heck Coupling: Synthesize a stilbene precursor. A Suzuki coupling between 3-Bromo-4,5-dimethoxybenzonitrile and a vinylboronic acid, or a Heck reaction with styrene, would install the necessary vinyl group.

  • Step 2: Photochemical Cyclization: The resulting stilbenoid can undergo an oxidative photochemical cyclization. Irradiation with UV light in the presence of an oxidant like iodine and air can induce a 6π-electrocyclization followed by aromatization to yield a complex, fused heterocyclic system like a substituted phenanthridine. This method is noted for its mild conditions and high atom economy.

This strategy exemplifies how 3-Bromo-4,5-dimethoxybenzonitrile serves as a launchpad for creating architecturally complex molecules through a sequence of reliable, well-understood chemical transformations.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Selective Preparation of 4-(Bromo or Iodo)-2,5-dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-dimethoxybenzonitrile from 2,5-Dimethoxybenzaldehyde. Taylor & Francis Online. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212). Semantic Scholar. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). NIH National Library of Medicine. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 3-Bromo-4,5-dimethoxybenzonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic route for 3-Bromo-4,5-dimethoxybenzonitrile?

The most robust and commonly employed method for synthesizing 3-Bromo-4,5-dimethoxybenzonitrile is a multi-step process starting from 3-Amino-4,5-dimethoxybenzoic acid. This route offers excellent control over regioselectivity, which is difficult to achieve via direct bromination of a veratrole-based nitrile. The key transformation is a Sandmeyer reaction, a cornerstone of aromatic substitution chemistry, to introduce the bromo group.[1][2] The subsequent conversion of the carboxylic acid to a nitrile completes the synthesis.

Q2: The Sandmeyer reaction is the cornerstone of my synthesis, but the yield is inconsistent. What are the most critical parameters to control?

The Sandmeyer reaction, while powerful, is sensitive to several factors. Success hinges on the careful execution of the initial diazotization step and the subsequent copper-catalyzed substitution.[3][4] The three most critical parameters are:

  • Temperature: Diazonium salts are notoriously unstable and can decompose rapidly at elevated temperatures or even explode when isolated in a dry state.[5] It is imperative to maintain the reaction temperature between 0-5 °C throughout the diazotization process and during the addition of the diazonium salt solution to the copper(I) bromide catalyst.[2]

  • Reagent Quality: Use freshly prepared, high-quality copper(I) bromide (CuBr). The catalytic activity of Cu(I) is essential for the radical-nucleophilic aromatic substitution mechanism that displaces the diazonium group.[1][5] Similarly, the sodium nitrite (NaNO₂) must be of high purity.

  • Reaction Immediacy: The prepared aryl diazonium salt solution should be used immediately. Allowing it to stand, even at low temperatures, will lead to decomposition and the formation of phenolic impurities, significantly reducing the yield of the desired aryl bromide.[5]

Q3: I am observing a significant amount of a hydroxylated byproduct (3-hydroxy-4,5-dimethoxybenzoic acid). What causes this and how can it be minimized?

The formation of a phenolic byproduct is a classic side reaction in diazotization chemistry. It occurs when the aryl diazonium salt reacts with water, which acts as a nucleophile to displace the diazonium group (N₂).[5] To minimize this side reaction:

  • Strict Temperature Control: As mentioned, higher temperatures accelerate the decomposition of the diazonium salt, increasing the likelihood of reaction with water. Maintain a strict 0-5 °C range.

  • Acid Concentration: Ensure the reaction is sufficiently acidic. The acid (typically HBr for a bromo-substitution) helps to stabilize the diazonium salt and minimizes the concentration of free water.

  • Minimize Water: While aqueous solutions are necessary, avoid unnecessary dilution. Use concentrated acid and a saturated solution of sodium nitrite.

Q4: What is the most efficient method for converting the intermediate, 3-bromo-4,5-dimethoxybenzoic acid, into the final nitrile product?

The conversion of a carboxylic acid to a nitrile is typically achieved via a two-step sequence involving a primary amide intermediate. This is generally more reliable and higher-yielding than direct, single-step methods for this substrate.

  • Amide Formation: First, the carboxylic acid is activated, most commonly by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with an ammonia source (e.g., concentrated ammonium hydroxide) to form 3-bromo-4,5-dimethoxybenzamide.

  • Dehydration: The primary amide is then dehydrated to the corresponding nitrile. Common and effective dehydrating agents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent and conditions may require some optimization.

Q5: My final product is proving difficult to purify. What are the likely impurities I should be targeting for removal?

Purification challenges often stem from incomplete reactions or side reactions in the multi-step synthesis. Common impurities include:

  • Unreacted Starting Material: Residual 3-amino-4,5-dimethoxybenzoic acid.

  • Sandmeyer Byproducts: The primary contaminant is often the phenolic byproduct, 3-hydroxy-4,5-dimethoxybenzoic acid.

  • Amide Intermediate: Incomplete dehydration will leave residual 3-bromo-4,5-dimethoxybenzamide in your final product. Purification is typically achieved through recrystallization or column chromatography. A gradient elution on silica gel, for example using a hexane/ethyl acetate solvent system, is usually effective at separating these components.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
LOW YIELD OF 3-BROMO-4,5-DIMETHOXYBENZOIC ACID (SANDMEYER STEP) 1. Incomplete Diazotization: Insufficient nitrous acid was generated to convert all the starting amine.• Ensure a slight molar excess (1.1-1.2 equivalents) of sodium nitrite is used. • Test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black).[5] This confirms the diazotizing agent is present in excess.
2. Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and degraded before it could react with the CuBr catalyst.• Maintain a reaction temperature of 0-5 °C with an ice/salt bath.[2] • Add the sodium nitrite solution slowly and dropwise to manage any exotherm. • Use the diazonium salt solution immediately after preparation.[5]
3. Ineffective Sandmeyer Reaction: The Cu(I)Br catalyst is inactive or the reaction conditions are suboptimal.• Use high-purity, freshly prepared or purchased CuBr. Older sources can oxidize to inactive Cu(II). • Ensure vigorous stirring during the addition of the diazonium salt to maximize contact with the catalyst.[2] • After addition, allow the reaction to warm to room temperature and then gently heat (e.g., to 50 °C) to ensure complete decomposition of the copper-diazonium complex and evolution of N₂ gas.[2]
LOW YIELD OF 3-BROMO-4,5-DIMETHOXYBENZONITRILE (NITRILE FORMATION STEP) 1. Incomplete Amide Formation: The intermediate acid chloride was hydrolyzed by moisture before reacting with ammonia.• Ensure all glassware is flame-dried or oven-dried. • Use anhydrous solvents for the acid chloride formation step. • Perform the reaction under an inert atmosphere (e.g., N₂ or Argon).
2. Incomplete Dehydration of Amide: The dehydrating agent was not effective, or the reaction did not go to completion.• Use a fresh bottle of the dehydrating agent (e.g., POCl₃). These reagents are often moisture-sensitive. • Ensure correct stoichiometry; typically, a slight excess of the dehydrating agent is used. • Increase reaction time or temperature as needed, while monitoring the reaction progress by TLC or LC-MS to avoid product degradation.
DARK, TARRY REACTION MIXTURE 1. Temperature Excursion: The temperature during diazotization or the Sandmeyer reaction was too high.• Strictly adhere to the 0-5 °C temperature range. Uncontrolled diazotization can lead to a host of decomposition and polymerization side reactions.[5]
2. Side Reactions: The diazonium salt is undergoing undesired coupling reactions.• Ensure the pH is strongly acidic. • Add the diazonium salt solution to the copper catalyst solution, not the other way around, to ensure the diazonium salt is immediately consumed in the desired reaction.

Visualized Synthesis and Troubleshooting Workflow

The following diagrams illustrate the recommended synthetic pathway and a decision tree for troubleshooting the critical Sandmeyer reaction step.

Synthesis_Workflow cluster_0 Part 1: Sandmeyer Reaction cluster_1 Part 2: Nitrile Formation Start 3-Amino-4,5- dimethoxybenzoic Acid Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt (Unstable Intermediate) Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr) Diazonium_Salt->Sandmeyer Intermediate 3-Bromo-4,5- dimethoxybenzoic Acid Sandmeyer->Intermediate Activation Acid Activation (e.g., SOCl₂) Intermediate->Activation Amidation Amidation (NH₄OH) Activation->Amidation Amide Amide Intermediate Amidation->Amide Dehydration Dehydration (e.g., POCl₃) Amide->Dehydration Product 3-Bromo-4,5- dimethoxybenzonitrile Dehydration->Product

Caption: Overall synthetic workflow for 3-Bromo-4,5-dimethoxybenzonitrile.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Step? Check_Temp Was temperature maintained between 0-5°C throughout? Start->Check_Temp Check_Diazotization Was KI-Starch paper test positive for excess nitrous acid? Diazotization_OK Diazotization is likely complete. Proceed to check catalyst. Check_Diazotization->Diazotization_OK Yes Diazotization_Fail Incomplete Diazotization. Action: Use fresh NaNO₂, ensure slight molar excess. Check_Diazotization->Diazotization_Fail No Check_Catalyst Is the CuBr catalyst fresh and high purity? Diazotization_OK->Check_Catalyst Temp_OK Temperature control is good. Consider reaction time. Check_Temp->Temp_OK Yes Temp_Fail Diazonium Salt Decomposition. Action: Improve cooling, add reagents more slowly. Check_Temp->Temp_Fail No Temp_OK->Check_Diazotization Catalyst_OK Catalyst is likely active. Action: Ensure vigorous stirring and allow for gentle heating post-addition to drive completion. Check_Catalyst->Catalyst_OK Yes Catalyst_Fail Inactive Catalyst. Action: Use a fresh source of CuBr. Check_Catalyst->Catalyst_Fail No

Caption: Decision tree for troubleshooting the Sandmeyer reaction step.

Detailed Experimental Protocols

Safety Precaution: Aryl diazonium salts can be explosive in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold solution (0-5 °C) and use it immediately after preparation.[5] All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Bromo-4,5-dimethoxybenzoic Acid
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4,5-dimethoxybenzoic acid (1.0 eq) in a 48% aqueous hydrobromic acid solution (HBr, ~4.0 eq).

  • Diazotization: Cool the stirred suspension to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[2]

  • Confirmation: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using potassium iodide-starch paper.[5]

  • Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr with vigorous stirring. Cool this solution to 0 °C.

  • Addition: Slowly add the freshly prepared, cold diazonium salt solution to the stirred CuBr solution. The rate of addition should be controlled to manage the vigorous evolution of nitrogen gas.[2]

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour, or until the evolution of N₂ ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-4,5-dimethoxybenzoic acid.

Protocol 2: Synthesis of 3-Bromo-4,5-dimethoxybenzonitrile
  • Acid Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 3-bromo-4,5-dimethoxybenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, ~3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used directly in the next step without further purification.

  • Amidation: Cool the crude acid chloride in an ice bath. Cautiously and slowly add concentrated ammonium hydroxide (NH₄OH) with vigorous stirring until the solution is strongly basic. A precipitate of the amide will form.

  • Isolation of Amide: Stir the mixture for 1 hour, then collect the solid 3-bromo-4,5-dimethoxybenzamide by vacuum filtration. Wash the solid with cold water and dry thoroughly.

  • Dehydration to Nitrile: In a dry flask under nitrogen, suspend the dried amide (1.0 eq) in a suitable solvent such as DMF or pyridine. Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, ~1.5 eq).

  • Reaction Completion: After addition, allow the reaction to warm to room temperature and then heat (e.g., 80-100 °C) for 2-4 hours. Monitor the disappearance of the amide starting material by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate. Collect the solid by filtration, wash with water, and dry. Purify the crude 3-Bromo-4,5-dimethoxybenzonitrile by recrystallization (e.g., from isopropanol) or by column chromatography on silica gel.

References

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • BenchChem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available from: [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available from: [Link]

Sources

Optimization

Troubleshooting failed Suzuki coupling with 3-Bromo-4,5-dimethoxybenzonitrile

Technical Support Center: Suzuki Coupling Reactions Guide Topic: Troubleshooting Failed Suzuki Coupling with 3-Bromo-4,5-dimethoxybenzonitrile Welcome to the technical support resource for optimizing Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Guide Topic: Troubleshooting Failed Suzuki Coupling with 3-Bromo-4,5-dimethoxybenzonitrile

Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers encountering challenges with electron-rich aryl halides, focusing on 3-bromo-4,5-dimethoxybenzonitrile as a representative substrate. Our goal is to provide a framework for logical troubleshooting, grounded in mechanistic principles, to help you achieve successful and reproducible outcomes.

The substrate , 3-bromo-4,5-dimethoxybenzonitrile, presents a distinct challenge. The two methoxy groups are powerful electron-donating groups (EDGs), which enrich the aromatic ring with electron density. This increased density strengthens the carbon-bromine bond, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1][2] This guide addresses this core issue and other common pitfalls in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows little to no conversion of the 3-bromo-4,5-dimethoxybenzonitrile starting material. Where should I begin troubleshooting?

This is the most common failure mode and typically points to a problem with one of the three core components of the reaction: the catalyst system, the reaction conditions, or the reagents themselves.

A1: Your troubleshooting should follow a systematic evaluation of the reaction's key parameters.

  • Causality—The Catalyst is King: The primary hurdle with this substrate is the slow oxidative addition of the electron-rich C-Br bond to the palladium center. Standard catalysts like Pd(PPh₃)₄ are often ineffective because they are not sufficiently reactive.[3] You must employ a more robust catalyst system designed for challenging substrates.

    • Recommendation: Switch to a catalyst system featuring bulky, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][5][6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that accelerates both oxidative addition and the final reductive elimination step.[1][7][8] Modern, pre-formed catalysts (precatalysts) are highly recommended as they are air-stable and generate the active Pd(0) species more reliably in solution.[9][10]

  • Causality—The Role of the Base and Solvent: The base is not merely an additive; it is crucial for activating the boronic acid to facilitate transmetalation.[11][12] Its effectiveness is highly dependent on the solvent system.[9][13]

    • Recommendation: Use a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][9] These are often more effective than weaker bases like potassium carbonate (K₂CO₃) for difficult couplings. Ensure the base is a fine, dry powder for anhydrous reactions to maximize surface area. For solvent, a polar aprotic solvent like dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 ratio), is a good starting point.[13][14][15] The water helps solubilize the inorganic base and can facilitate the transmetalation step.

  • Causality—Reagent Integrity: The Suzuki reaction is only as good as its components. Boronic acids are particularly susceptible to degradation.

    • Recommendation:

      • Verify Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation upon storage, especially if exposed to moisture.[1][9][16] Consider using a freshly opened bottle, or purify your existing stock.

      • Consider Boronic Esters: If boronic acid stability is a persistent issue, switching to a more stable derivative like a pinacol boronic ester or a potassium trifluoroborate salt is an excellent strategy.[17][18][19][20] While they may react more slowly, their stability ensures more accurate stoichiometry and reproducibility.[17][18]

  • Causality—Inert Atmosphere and Temperature: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which also promotes the unwanted homocoupling of the boronic acid.[1][9][21]

    • Recommendation: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). The solvent must be properly degassed before use. Additionally, electron-rich aryl bromides often require higher temperatures (80–110 °C) to overcome the activation energy for oxidative addition.[9][22]

Q2: My reaction is producing significant byproducts, such as a homocoupled boronic acid dimer or a debrominated starting material. What causes this and how can I fix it?

Side reactions are often indicative of an imbalanced or suboptimal reaction environment. The identity of the byproduct provides a clue to the underlying problem.

A2: Address each side reaction by targeting its specific mechanistic origin.

  • Problem: Homocoupling (Ar'-Ar')

    • Cause: This side reaction, where two molecules of the boronic acid couple together, is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][23] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that consumes the boronic acid.

    • Solution:

      • Rigorous Degassing: Employ three freeze-pump-thaw cycles for your solvent or bubble argon/nitrogen through it for at least 30 minutes.

      • Use a High-Quality Precatalyst: Modern precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing residual Pd(II).

  • Problem: Protodeboronation (Ar'-H)

    • Cause: This is the replacement of the boronic acid group with a hydrogen atom. It is often accelerated by strong bases in aqueous media, where water acts as the proton source.[1][9]

    • Solution:

      • Switch to Anhydrous Conditions: If feasible, using rigorously dried solvents and reagents can completely suppress this pathway.

      • Use a Milder, Non-Hydroxide Base: Potassium fluoride (KF) is known to minimize protodeboronation, although it may require higher temperatures or longer reaction times.[9][24]

      • Use a Boronic Ester: Pinacol esters and MIDA boronates are significantly more stable towards protodeboronation.

  • Problem: Dehalogenation (Ar-H)

    • Cause: This is the reduction of your 3-bromo-4,5-dimethoxybenzonitrile to 3,4-dimethoxybenzonitrile. The culprit is typically an unstable palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base or certain solvents (e.g., alcohols).[1][25]

    • Solution:

      • Change Solvent: Avoid alcohol-based solvents. Switch to aprotic options like dioxane, toluene, or DMF.

      • Screen Bases: If the problem persists, try a different class of base. For example, if you are using a phosphate base, try a carbonate.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the following diagrams.

Suzuki_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂PdII(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_DiAr L₂PdII(Ar)(Ar') Transmetal->PdII_DiAr RedElim Reductive Elimination PdII_DiAr->RedElim RedElim->Pd0 Regenerates Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (3-Bromo-4,5-dimethoxybenzonitrile) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal Activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low or No Yield check_catalyst 1. Evaluate Catalyst System start->check_catalyst is_active Using bulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC catalyst? check_catalyst->is_active switch_catalyst Action: Switch to a modern precatalyst (e.g., XPhos Pd G3) is_active->switch_catalyst No check_reagents 2. Verify Reagent Quality is_active->check_reagents Yes rerun Re-run Experiment switch_catalyst->rerun boronic_acid_ok Boronic acid fresh? Consider using boronic ester or trifluoroborate. check_reagents->boronic_acid_ok purify_reagents Action: Use fresh/purified boronic acid or switch to a stable derivative. boronic_acid_ok->purify_reagents No check_conditions 3. Optimize Conditions boronic_acid_ok->check_conditions Yes purify_reagents->rerun conditions_ok Inert atmosphere? Degassed solvent? Temp (80-110°C)? Base (K₃PO₄)? check_conditions->conditions_ok adjust_conditions Action: Improve inerting, degas solvent, increase temp, screen bases/solvents. conditions_ok->adjust_conditions No conditions_ok->rerun Yes adjust_conditions->rerun

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Data Summary & Recommended Protocols

For a challenging substrate like 3-bromo-4,5-dimethoxybenzonitrile, starting with a proven set of conditions is critical. The table below summarizes recommended starting points.

ParameterRecommended System A (High Performance)Recommended System B (Cost-Effective)Rationale
Palladium Source XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (2 mol%)G3 precatalyst is air-stable and highly active.[9] Pd(OAc)₂ is cheaper but requires in-situ reduction.
Ligand (Included in precatalyst)SPhos (4 mol%)Bulky, electron-rich biarylphosphine ligands are essential for activating the electron-rich aryl bromide.[3][6]
Base K₃PO₄ (2.0 - 3.0 equiv.)Cs₂CO₃ (2.0 equiv.)Strong, non-nucleophilic bases that effectively promote transmetalation without degrading substrates.[7][9]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Polar aprotic solvents are generally effective. Water aids in dissolving the base.[13][14]
Temperature 100 - 110 °C100 - 110 °CHigher temperatures are required to overcome the energy barrier for oxidative addition.
Boron Source Arylboronic Acid (1.2-1.5 equiv.)Aryl Pinacol Boronate (1.2-1.5 equiv.)Pinacol esters offer superior stability and prevent side reactions like protodeboronation.[17][19]
Experimental Protocol: General Procedure for Coupling with 3-Bromo-4,5-dimethoxybenzonitrile

This protocol provides a robust starting point for optimization. It assumes the use of a modern Buchwald-type precatalyst for reliability.

Vessel Preparation and Reagent Addition:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromo-4,5-dimethoxybenzonitrile (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[9]

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[9]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

Reaction and Workup:

  • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • How can I solve my problem with Suzuki coupling?.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-4,5-dimethoxybenzonitrile

Welcome to the technical support center for the purification of crude 3-Bromo-4,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Bromo-4,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction

3-Bromo-4,5-dimethoxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the bromination of a substituted benzene ring, can often lead to a mixture of products and unreacted starting materials. The structural similarity of these potential impurities to the desired product can present significant purification challenges. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high quality required for downstream applications.

A likely synthetic route to 3-Bromo-4,5-dimethoxybenzonitrile involves the direct bromination of 3,4-dimethoxybenzonitrile. This electrophilic aromatic substitution is directed by the activating methoxy groups. However, this process can lead to several impurities that complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Bromo-4,5-dimethoxybenzonitrile?

A1: The impurity profile of your crude product is highly dependent on the specific synthetic route and reaction conditions. However, when synthesizing from 3,4-dimethoxybenzonitrile, the most common impurities include:

  • Unreacted Starting Material: 3,4-dimethoxybenzonitrile.

  • Isomeric Impurity: 2-Bromo-4,5-dimethoxybenzonitrile. The methoxy groups direct bromination to positions ortho and para to them. While the 6-position (leading to the 2-bromo isomer) is also activated, the 3-position is generally favored.

  • Over-brominated Impurity: 3,6-Dibromo-4,5-dimethoxybenzonitrile. If the reaction is not carefully controlled, a second bromination can occur.

  • Residual Brominating Reagent: Traces of bromine or byproducts from reagents like N-Bromosuccinimide (NBS).

Q2: My crude product has a persistent yellow or orange color. What is the cause and how can I remove it?

A2: A persistent color in your crude product is often due to residual elemental bromine (Br₂) from the bromination step. This can be effectively removed by a chemical wash during the work-up procedure.[1]

  • Solution: Before final purification, wash the organic solution of your crude product with a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the color of the organic layer disappears.

Q3: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A3: Significant product loss during recrystallization is a common issue and can be addressed by optimizing your solvent system and cooling process.[1]

  • Solvent Choice: The ideal solvent should dissolve your compound well at its boiling point but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For brominated aromatic compounds, common choices include ethanol, methanol, isopropanol, or mixtures with water.

  • Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals and improves recovery by minimizing the amount of product that remains in the mother liquor.[1]

Q4: My compound appears to be decomposing on the silica gel column during chromatography. How can I prevent this?

A4: Some brominated aromatic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

  • Use Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-polar base, such as triethylamine (typically 0.1-1% v/v), in your eluent.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) for your purification.

  • Minimize Residence Time: A faster elution, if it still provides adequate separation, can minimize the contact time between your compound and the stationary phase.

Troubleshooting Guide

This section provides a systematic approach to resolving common purification challenges in a question-and-answer format.

Problem 1: Identification of Impurities by TLC

Q: How can I use Thin Layer Chromatography (TLC) to identify the impurities in my crude mixture?

A: TLC is an invaluable tool for assessing the purity of your crude product and for developing a purification strategy.

  • Spot Identification:

    • Starting Material (3,4-dimethoxybenzonitrile): This will likely be less polar than the brominated products and will have a higher Rf value.

    • Product (3-Bromo-4,5-dimethoxybenzonitrile): This will be your major spot.

    • Isomeric Impurity (2-Bromo-4,5-dimethoxybenzonitrile): This may have a very similar Rf to your desired product, often appearing as a slightly elongated or overlapping spot.

    • Dibrominated Impurity (3,6-Dibromo-4,5-dimethoxybenzonitrile): This will be more polar than the monobrominated products and will have a lower Rf value.

  • Developing a Separation Strategy:

    • Run several TLCs with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal conditions for separating all the components. The ideal solvent system will show good separation between your product and all impurities.

Problem 2: Removing the Isomeric Impurity

Q: The 2-Bromo isomer is co-eluting with my product during column chromatography. How can I improve the separation?

A: Separating isomers is often the most challenging aspect of purification. Here are several strategies:

  • Optimize Column Chromatography Conditions:

    • Solvent System: A less polar solvent system will generally provide better resolution between isomers. Experiment with small changes in the solvent ratio.

    • Column Length and Diameter: A longer, narrower column can improve separation efficiency.

    • Flow Rate: A slower flow rate can enhance resolution.

    • Stationary Phase: Consider using a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers due to π-π interactions.

  • Recrystallization:

    • Careful selection of a recrystallization solvent may allow for the selective crystallization of your desired 3-Bromo isomer, leaving the 2-Bromo isomer in the mother liquor. This often requires screening multiple solvents and solvent mixtures.

Problem 3: Removing the Over-Brominated Impurity

Q: How can I effectively remove the 3,6-Dibromo-4,5-dimethoxybenzonitrile impurity?

A: The dibrominated impurity is significantly more polar than your desired product, making its removal by column chromatography relatively straightforward.

  • Column Chromatography: Use a solvent system that provides a good separation between your product and the lower Rf dibrominated spot on TLC. The dibrominated compound will elute from the column after your desired product.

Purification Protocols

Protocol 1: Work-up Procedure to Remove Residual Bromine
  • After the reaction is complete, quench the reaction mixture by pouring it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of the organic layer disappears.[1]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Wash the organic layer with brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Place the crude 3-Bromo-4,5-dimethoxybenzonitrile in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol) to just dissolve the solid.

  • If colored impurities persist, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.[1]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column:

    • Select a column of appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., a high ratio of hexanes to ethyl acetate).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds based on their polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-4,5-dimethoxybenzonitrile.

Data Summary

ImpurityTypical Rf relative to ProductRecommended Removal MethodKey Considerations
3,4-dimethoxybenzonitrileHigherColumn ChromatographyElutes before the product.
2-Bromo-4,5-dimethoxybenzonitrileVery SimilarOptimized Column Chromatography / RecrystallizationRequires careful optimization of separation conditions.
3,6-Dibromo-4,5-dimethoxybenzonitrileLowerColumn ChromatographyElutes after the product.
Residual BromineN/A (colored)Chemical Wash (e.g., Na₂S₂O₃)Perform during work-up before other purification steps.

Visual Workflows

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Na2S2O3 wash) Crude->Workup Remove Br2 Analysis TLC Analysis Workup->Analysis Assess Purity Recrystallization Recrystallization Analysis->Recrystallization High Purity/ Few Impurities Column Column Chromatography Analysis->Column Multiple/ Close Impurities Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for crude 3-Bromo-4,5-dimethoxybenzonitrile.

TroubleshootingTree Start Impure Product (Post-Workup) TLC TLC shows multiple spots Start->TLC Isomer Isomeric Impurity Present? TLC->Isomer OverBrom Over-brominated Impurity Present? Isomer->OverBrom No OptChrom Optimize Column Chromatography Isomer->OptChrom Yes StartMat Starting Material Present? OverBrom->StartMat No StdChrom Standard Column Chromatography OverBrom->StdChrom Yes StartMat->StdChrom Yes Pure Pure Product StartMat->Pure No Recrys Attempt Fractional Recrystallization OptChrom->Recrys If still impure OptChrom->Pure Recrys->Pure StdChrom->Pure

Caption: Troubleshooting decision tree for the purification of 3-Bromo-4,5-dimethoxybenzonitrile.

References

  • BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • BenchChem. (2025). Technical Support Center: Separation of Syn and Anti Isomers by Column Chromatography.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2017). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (2014). CN103848757A.
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • da Silva, A. B. F., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(9), 1887-1898.
  • Process for the preparation and the isolation of arom
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules, 26(16), 4985.
  • BenchChem. (2025). Technical Support Center: Purification of Products from Bromodimethylsulfonium Bromide (BDMS) Reactions.

Sources

Optimization

Preventing debromination during reactions with 3-Bromo-4,5-dimethoxybenzonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Bromo-4,5-dimethoxybenzonitrile. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-4,5-dimethoxybenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists encountering challenges during reactions with this versatile building block. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing a significant amount of a debrominated byproduct, 3,4-dimethoxybenzonitrile. What is the primary cause?

A1: The formation of a debrominated (or hydrodebrominated) byproduct is a common side reaction in palladium-catalyzed cross-coupling chemistry.[1] The principal cause is the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive intermediate can reductively cleave the carbon-bromine bond of your starting material, replacing the bromine with a hydrogen atom. This side reaction consumes your starting material, lowers the yield of the desired product, and introduces a purification challenge due to the similar polarity of the byproduct.[1]

Sources of the detrimental Pd-H species can include:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of hydride species.[3]

  • The Solvent: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can serve as hydride sources.[1][4]

  • Reagents: Certain reagents or additives can inadvertently introduce hydride sources.[1]

Q2: I'm observing debromination in my Buchwald-Hartwig amination. How can I adjust my conditions to favor the desired C-N bond formation?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is susceptible to hydrodebromination, especially with electron-rich aryl bromides.[5][6] To minimize this, a systematic optimization of your reaction conditions is recommended.

Key Parameters to Optimize for Buchwald-Hartwig Amination:

ParameterProblematic ConditionRecommended AdjustmentRationale
Base Strong, sterically hindered bases (e.g., NaOt-Bu, LHMDS)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Weaker bases are less prone to generating Pd-H species that cause debromination.[1][3]
Ligand Less bulky or electron-poor ligandsBulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos)These ligands promote faster reductive elimination of the desired C-N bond, outcompeting the debromination pathway.[1]
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., 80 °C)Debromination can have a higher activation energy, so reducing the temperature can selectively slow down this undesired reaction.[1]
Solvent Protic or polar aprotic solvents (e.g., DMF, alcohols)Aprotic, non-polar solvents (e.g., Toluene, Dioxane)These solvents are less likely to act as a source of hydrides.[1][4]
Q3: I am attempting a lithium-halogen exchange or Grignard reagent formation, but my yields are low, and I isolate the debrominated starting material. What's going wrong?

A3: When performing a lithium-halogen exchange (e.g., with n-BuLi or t-BuLi) or forming a Grignard reagent, debromination can occur if a proton source is available to quench the highly reactive organometallic intermediate. The presence of even trace amounts of water, alcohols, or other acidic protons in the reaction mixture can lead to the formation of 3,4-dimethoxybenzonitrile.

Troubleshooting Metal-Halogen Exchange and Grignard Formation:

IssuePotential CauseRecommended Solution
Low Yield/Debromination Presence of protic impurities.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents, freshly distilled if necessary. Ensure all reagents are anhydrous.
Failure to Initiate Grignard Reaction Passivated magnesium surface.Use freshly crushed magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
Side Reactions Reaction temperature is too high.Maintain a gentle reflux during Grignard formation to avoid side reactions like elimination.[7] For lithium-halogen exchange, conduct the reaction at low temperatures (e.g., -78 °C).
Q4: Can the electronic properties of 3-Bromo-4,5-dimethoxybenzonitrile itself contribute to debromination?

A4: Yes, the electronic nature of the substrate plays a role. The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring. While this can facilitate oxidative addition to the Pd(0) catalyst in cross-coupling reactions, it can also make the aryl-palladium intermediate more susceptible to side reactions. However, the electron-withdrawing nitrile group somewhat counteracts this effect. Generally, electron-deficient aryl halides can be more prone to hydrodehalogenation in some catalytic systems.[1]

Troubleshooting Workflow

When encountering debromination, a systematic approach to troubleshooting is crucial. The following workflow can help diagnose and resolve the issue.

G start Significant Debromination Observed base Step 1: Change the Base Switch from strong organic bases (NaOtBu) to weaker inorganic bases (K3PO4, Cs2CO3). start->base temp Step 2: Lower the Temperature Reduce reaction temperature by 10-20 °C. base->temp Debromination still significant? end Problem Resolved base->end Problem Resolved ligand Step 3: Evaluate the Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). temp->ligand Debromination still significant? temp->end Problem Resolved solvent Step 4: Change the Solvent Switch to a non-polar, aprotic solvent like toluene or dioxane. ligand->solvent Debromination still significant? ligand->end Problem Resolved reagents Step 5: Check Reagent Purity Ensure anhydrous and degassed solvents. Use high-purity reagents. solvent->reagents Debromination still significant? solvent->end Problem Resolved reagents->end If problem persists, consider alternative synthetic route.

Caption: Troubleshooting workflow for minimizing debromination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point for the cross-coupling of 3-Bromo-4,5-dimethoxybenzonitrile with an arylboronic acid, designed to minimize hydrodebromination.[1]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 5 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (0.2 M concentration relative to the aryl bromide) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol provides a robust starting point for the amination of 3-Bromo-4,5-dimethoxybenzonitrile.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 mmol), the amine (1.2 mmol), potassium carbonate (K₂CO₃) (2.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a stir bar to a reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration).

  • Reaction: Seal the tube and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Mechanistic Insight: The Debromination Pathway

Understanding the mechanism is key to preventing the undesired side reaction. The diagram below illustrates the competition between the desired cross-coupling pathway and the hydrodebromination pathway.

G cluster_0 Catalytic Cycle cluster_1 Debromination Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation (e.g., with R-B(OH)2) ArPdBr->Transmetal PdH_Formation Pd-H Formation ArPdBr->PdH_Formation Reaction with Pd-H source ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, H2O) PdH_Source->PdH_Formation ArPdH Ar-Pd(II)-H PdH_Formation->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Debrom_Product Ar-H (Byproduct) RedElim_H->Debrom_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

  • Nguyen, J. D., D’Amato, E. M., Narayanam, J. M. R., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962–5967. [Link]

  • Bao, M., et al. (2020). AuNPore-catalyzed selective hydrodebromination of aryl bromines. ResearchGate. [Link]

  • Campeau, L.-C., et al. (2005). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Semantic Scholar. [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

  • Al-Masum, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jana, U., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Brominating Agents for Substituted Benzonitrile Synthesis

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternatives to hazardous b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternatives to hazardous brominating agents like molecular bromine. Here, we will delve into the practical application of safer, more selective reagents, providing troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Electrophilic aromatic bromination is a cornerstone of organic synthesis, but it is not without its challenges. Below is a structured guide to address specific issues you may encounter when using alternative brominating agents.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Insufficiently Activated Substrate: The benzonitrile derivative may be too electron-poor for the chosen brominating agent. 2. Inactive Brominating Agent: The reagent may have degraded due to improper storage (e.g., exposure to moisture or light). 3. Inadequate Reaction Conditions: The temperature may be too low, or the reaction time too short.1. Reagent Selection: For deactivated rings, a more powerful brominating agent like Dibromoisocyanuric Acid (DBI) in concentrated sulfuric acid is often effective.[1][2][3] DBI has demonstrated superior brominating ability compared to N-bromosuccinimide (NBS) for electron-poor systems.[1] 2. Reagent Quality: Use freshly recrystallized N-Bromosuccinimide (NBS) for best results, as impurities can lead to unreliable outcomes.[4] Store all N-bromo compounds in a cool, dark, and dry place.[1] 3. Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or another suitable analytical technique. Consider a solvent with a higher boiling point if necessary.
Poor Regioselectivity (Mixture of ortho, meta, para isomers) 1. Strong Activating/Directing Groups: The inherent directing effects of substituents on the benzonitrile ring can lead to a mixture of products. 2. Steric Hindrance: Bulky groups may hinder bromination at the expected position, leading to substitution at less sterically crowded sites. 3. Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution.1. Strategic Reagent Choice: Using N-bromosuccinimide in tetrabutylammonium bromide (TBAB) has been shown to achieve highly regioselective para-monobromination of activated aromatic compounds.[5] 2. Catalyst/Additive Approach: The use of zeolites or silica gel with NBS can enhance para-selectivity.[6] 3. Temperature Control: Running the reaction at the lowest effective temperature can often improve regioselectivity, favoring the thermodynamically more stable isomer.[6]
Over-bromination (Di- or Tri-brominated Products) 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to multiple substitutions. 2. Highly Activated Substrate: Electron-rich benzonitriles are particularly susceptible to over-bromination.1. Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight sub-stoichiometric amount may be beneficial. 2. Slow Addition: Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration of the active brominating species.
Difficult Product Isolation/Work-up 1. Emulsion Formation: This is common during aqueous work-up, especially with certain solvents and substrates. 2. Persistent Impurities: Byproducts from the brominating agent (e.g., succinimide from NBS) can be challenging to remove. 3. Residual Bromine: Unreacted bromine can contaminate the final product.1. Emulsion Breaking: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break up emulsions.[7] 2. Byproduct Removal: For NBS reactions, the succinimide byproduct can often be removed by washing the organic layer with an aqueous base (e.g., NaHCO₃ solution).[7] Alternatively, recrystallization of the crude product is often effective. 3. Quenching: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual bromine.[8]

Frequently Asked Questions (FAQs)

Reagent Selection and Handling

Q1: What are the primary advantages of using N-Bromosuccinimide (NBS) over molecular bromine for the synthesis of substituted benzonitriles?

A1: NBS offers several key advantages. It is a crystalline solid that is easier and safer to handle than fuming, corrosive liquid bromine.[4][9] NBS provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and minimize side reactions, such as addition to any unsaturated side chains.[10]

Q2: I am working with a highly deactivated benzonitrile. Which alternative brominating agent would you recommend?

A2: For deactivated aromatic rings, Dibromoisocyanuric Acid (DBI) is an excellent choice.[1][11] It is a powerful brominating agent that can effectively brominate even electron-poor substrates under relatively mild conditions, often outperforming NBS.[1][2] For instance, the bromination of nitrobenzene can be achieved in minutes with DBI in concentrated sulfuric acid at room temperature.[1]

Q3: Are there any "greener" or more environmentally benign bromination methods available?

A3: Yes, several systems have been developed to be more environmentally friendly. One notable approach is the use of an ammonium bromide (NH₄Br) and Oxone® (potassium peroxymonosulfate) system in solvents like methanol or water.[9][12] This method avoids the use of hazardous molecular bromine and expensive metal catalysts, proceeding at ambient temperature with good yields.[9][12][13] Another strategy involves the in-situ generation of bromine from HBr and an oxidant like DMSO, which reduces handling and transportation risks.[14][15][16][17]

Reaction Mechanisms and Conditions

Q4: What is the general mechanism for electrophilic aromatic bromination using an N-bromo compound like NBS?

A4: The generally accepted mechanism involves the generation of an electrophilic bromine species. In the presence of an acid catalyst, the carbonyl oxygen of NBS can be protonated, making the bromine atom more electrophilic. The π-electrons of the aromatic ring then attack the bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a base (which can be the solvent or the succinimide anion) removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the brominated product.

Mechanism of Electrophilic Aromatic Bromination with NBS

G A Benzonitrile (Ar-CN) D Sigma Complex (Resonance Stabilized Carbocation) A->D Nucleophilic Attack on Br B NBS + H⁺ (Protonation) C Activated NBS (Electrophilic Br) B->C Activation C->D Electrophilic Attack E Brominated Benzonitrile (Product) D->E Deprotonation (-H⁺) F Succinimide + H⁺ D->F Byproduct Formation

Caption: Workflow for NBS-mediated electrophilic aromatic bromination.

Q5: How does the choice of solvent affect the bromination reaction?

A5: The solvent can play a crucial role in the outcome of the reaction. For radical brominations (e.g., at a benzylic position), non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used. For electrophilic aromatic substitution, polar aprotic solvents like acetonitrile or dichloromethane are common. In some systems, like the NH₄Br/Oxone® method, protic solvents like methanol or even water can be effective and offer a greener alternative.[9][12] The choice of solvent can also influence regioselectivity.

Safety and Work-up

Q6: What are the essential safety precautions when working with N-Bromosuccinimide (NBS)?

A6: Although safer than molecular bromine, NBS is still a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[18] Always handle NBS in a well-ventilated fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or a face shield, and chemical-resistant gloves.[18][19][20] Avoid creating dust, and in case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[18][19]

Q7: Can you provide a general work-up procedure after a bromination reaction with NBS?

A7: A typical work-up procedure is as follows:

  • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If the solvent is immiscible with water, you can proceed directly to washing. If a water-miscible solvent like acetonitrile was used, it may need to be removed under reduced pressure, and the residue redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine (the color will disappear).[8]

    • An aqueous solution of sodium bicarbonate to neutralize any acid and remove the succinimide byproduct.[7]

    • Water, and finally with brine to aid in the separation of the layers.[7]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude product can then be purified, typically by recrystallization or column chromatography.

General Work-up Protocol

G start Reaction Mixture wash_thiosulfate Wash with 10% Na₂S₂O₃ (aq) start->wash_thiosulfate Quench excess Br₂ wash_bicarbonate Wash with NaHCO₃ (aq) wash_thiosulfate->wash_bicarbonate Remove succinimide & neutralize acid wash_brine Wash with Brine wash_bicarbonate->wash_brine Aid phase separation dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Pure Product purify->end

Caption: A standard sequential work-up procedure for bromination reactions.

Detailed Experimental Protocol: para-Bromination of Acetanilide using NBS

This protocol details a representative electrophilic aromatic bromination using NBS. Acetanilide is used as a model for an activated aromatic system.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Hydrochloric acid (catalytic amount)

  • Sodium thiosulfate (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq) in acetonitrile.

  • Add a catalytic amount of hydrochloric acid to the solution.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromoacetanilide.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

References

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Kumar, M. A., Rohitha, C. N., Kulkarni, S. J., & Narender, N. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629–1632.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kumar, M. A., Rohitha, C. N., Kulkarni, S. J., & Narender, N. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone®. Synthesis, 2010(10), 1629-1632.
  • Shao, C., Liu, J., Shen, Y., Li, L., Ma, C., Hu, Z., Kan, Y., Chen, P., & Zhang, T. (2025). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. RSC Advances, 15(1), 123-128.
  • One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). (2022). Chemia. Retrieved from [Link]

  • Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Shao, C., et al. (2025). Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. RSC Advances.
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). IntechOpen.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. (2017). Molecules.
  • Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of Organic Chemistry, 80(7), 3701–3707.
  • Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone (R). (2010).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Bromination of Olefins with HBr and DMSO. (2015). The Journal of Organic Chemistry.
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2021). Molecules.
  • Bromination of Aromatics and Heteroaromatics with NBS in TBAB. (2007).
  • The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid. (2024). Tokyo Chemical Industry Co., Ltd.
  • Synthesis of benzonitriles from substituted benzaldehyde. (2003).
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. (2025). Benchchem.
  • Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. (2020). Discovery - the University of Dundee Research Portal.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020). YouTube.
  • How to do workup after doing bromin
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • Novel site-specific one-step bromination of substituted benzenes. (1975). Journal of the Chemical Society, Perkin Transactions 1.
  • Regioselective synthesis of aromatic benzonitriles makes use of C−H... (n.d.).
  • N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism. (2020). YouTube.
  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • Regioselectivity in Radical Bromination in Organic Chemistry. (2019). YouTube.
  • Synthesis of ortho-substituted benzonitriles by nitro displacement. (n.d.). Sci-Hub.
  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2026). Journal of the American Chemical Society.
  • Bromination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2013).
  • Electrophilic Aromatic Substitution Reactions - Bromin
  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (2005). Tetrahedron Letters.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.
  • electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.

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Optimization

Technical Support Center: Identifying Byproducts in the Bromination of Dimethoxybenzenes by GC-MS

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing bromination reactions of dimethoxybenzenes and employing Gas Chromatograph...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing bromination reactions of dimethoxybenzenes and employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. Here, we address common challenges and questions related to byproduct identification, providing in-depth, experience-based insights to streamline your experimental workflow and enhance the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you may encounter during the GC-MS analysis of your reaction mixture. We move beyond simple solutions to explain the underlying chemical principles, empowering you to make informed decisions.

Q1: My GC chromatogram shows multiple unexpected peaks besides my starting material and desired product. How can I identify them?

This is a frequent challenge stemming from the reactivity of the dimethoxybenzene ring. The unexpected signals can originate from several sources: isomeric products, polybrominated species, or even starting material isomers.

Causality & Identification Strategy:

The two methoxy groups on the benzene ring are strong activating, ortho, para-directing groups. This high reactivity can lead to a lack of selectivity, resulting in multiple products. Your identification strategy should be systematic:

  • Analyze the Mass Spectra First: Before focusing on retention times, examine the mass spectrum of each unexpected peak. The key is to look for the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, any fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity.[1][2]

  • Identify Polybromination: If you see a cluster of peaks for the molecular ion, you are likely dealing with polybrominated byproducts. A compound with two bromine atoms will exhibit a pattern of M+, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.[3]

  • Check for Isomers: Once you confirm a peak is a monobrominated byproduct (based on its molecular weight and bromine isotope pattern), the next step is to determine its isomeric identity. For example, brominating 1,3-dimethoxybenzene can potentially yield 2-bromo-, 4-bromo-, and 6-bromo-1,3-dimethoxybenzene. These isomers will have identical mass spectra. Differentiation relies on:

    • GC Retention Time: Isomers often have slightly different boiling points and polarities, leading to different retention times on the GC column. However, without authentic standards for comparison, this is not definitive proof.

    • Relative Abundance: The electronic and steric effects of the methoxy groups dictate the regioselectivity of the reaction.[4] For 1,4-dimethoxybenzene, for instance, bromination is strongly directed to the position ortho to both methoxy groups, making 2-bromo-1,4-dimethoxybenzene the major product. Other isomers would be expected in much lower quantities.

Q2: I'm having difficulty distinguishing between constitutional isomers of my brominated product. Their mass spectra are identical. What should I do?

This is a fundamental limitation of mass spectrometry for isomer differentiation. While GC provides separation, co-elution or very similar retention times can still occur.

Expert Recommendations:

  • Optimize GC Conditions: Do not rely on a standard temperature program. To improve the separation of isomers, you should:

    • Lower the Initial Oven Temperature: This can enhance separation for early-eluting compounds.

    • Use a Slower Temperature Ramp: A slower ramp rate (e.g., 2-5 °C/minute) increases the interaction time of the analytes with the stationary phase, often improving the resolution of closely eluting peaks.[5]

    • Employ a Longer Column: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and thus better separating power.

  • Use Authentic Standards: The most reliable method for isomer identification is to run authentic, commercially available standards of the suspected isomers under the exact same GC-MS conditions. This allows for direct comparison of retention times for unambiguous identification.

  • Consider Tandem Mass Spectrometry (MS/MS): If available, GC-MS/MS provides an additional layer of specificity. By selecting the molecular ion and subjecting it to collision-induced dissociation, you may generate unique fragment ions for different isomers, aiding in their differentiation.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the reaction chemistry and analytical methodology.

Q1: What are the expected major and minor byproducts when brominating 1,4-dimethoxybenzene with Br₂?

Answer: The two methoxy groups in 1,4-dimethoxybenzene are powerful activating groups that direct electrophilic substitution to the positions ortho to them (positions 2, 3, 5, and 6).

  • Major Product: The major product will be 2-bromo-1,4-dimethoxybenzene . All four potential positions are electronically equivalent and activated.

  • Major Byproduct: The most common byproduct is the result of over-bromination, leading to 2,5-dibromo-1,4-dimethoxybenzene . The first bromine atom added to the ring is deactivating, but the strong activation from the two methoxy groups can still facilitate a second substitution.

  • Minor Byproducts: Depending on the reaction conditions (e.g., excess bromine, elevated temperature), you may see traces of tri- or even tetra-brominated products.

The formation of these byproducts is a direct consequence of the high electron density of the aromatic ring, which makes it highly susceptible to electrophilic attack.[7]

Q2: How does using N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) affect byproduct formation?

Answer: Using N-Bromosuccinimide (NBS) is often a strategic choice to improve selectivity and reduce byproducts in aromatic brominations.[8]

  • Mechanism of Action: NBS serves as a source of a low, steady concentration of electrophilic bromine (or Br₂ generated in situ).[9] This is in contrast to using molecular bromine directly, which introduces a high concentration of the reactive electrophile at once.

  • Impact on Byproducts: The controlled release of the brominating agent from NBS significantly reduces the rate of polybromination. By keeping the concentration of the electrophile low, the reaction is more likely to stop after a single substitution, leading to a cleaner reaction profile with a higher yield of the desired monobrominated product.[4] While the primary byproduct from the reagent itself is succinimide (which is typically water-soluble and easily removed during workup), the main advantage is the reduction of substrate-derived byproducts like dibromo- and tribromo-dimethoxybenzenes.

Q3: What are the key fragmentation patterns to look for in the mass spectrum of a monobrominated dimethoxybenzene?

Answer: The mass spectrum provides a fingerprint of your molecule. For a compound like 2-bromo-1,4-dimethoxybenzene (Molecular Weight ≈ 217/219 g/mol ), you should look for these key features:

  • The Molecular Ion (M⁺) Cluster: This is the most telling feature. You will see two peaks of nearly equal height at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. For 2-bromo-1,4-dimethoxybenzene, these will be at approximately m/z 216 and 218.[10]

  • Loss of a Methyl Group (-15 Da): A very common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from one of the methoxy groups. Look for a prominent pair of peaks at M-15 (e.g., m/z 201 and 203).

  • Loss of a Methoxy Group (-31 Da): The loss of a methoxy radical (•OCH₃) is also possible. This would result in peaks at M-31 (e.g., m/z 185 and 187).

  • Loss of Bromine (-79/81 Da): Cleavage of the C-Br bond will result in a fragment corresponding to the dimethoxybenzene cation at M-79/81 (e.g., m/z 137).

The relative intensities of these fragments can provide clues about the structure, but the most diagnostic features are the isotopic clusters for bromine-containing ions.

Data Presentation & Protocols

Table 1: Expected Mass Fragments for Brominated 1,4-Dimethoxybenzene
CompoundFormulaMolecular Weight ( g/mol )Key MS Fragments (m/z) and Interpretation
Monobromo- C₈H₉BrO₂216/218216/218 (M⁺, ⁷⁹Br/⁸¹Br Isotope Cluster), 201/203 ([M-CH₃]⁺), 187/189 ([M-CO]⁺), 137 ([M-Br]⁺)
Dibromo- C₈H₈Br₂O₂294/296/298294/296/298 (M⁺, 1:2:1 Isotope Cluster), 279/281/283 ([M-CH₃]⁺), 215/217 ([M-Br]⁺)
Experimental Protocol: Standard GC-MS Sample Preparation and Analysis

This protocol provides a validated starting point for your analysis.

1. Sample Preparation: a. Quench the reaction mixture by pouring it into a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. b. Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. d. Carefully evaporate the solvent under reduced pressure. e. Prepare a dilute sample solution (approx. 1 mg/mL) of the crude residue in a high-purity solvent like ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)
  • MS System: Agilent 5977B MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1 (adjust as needed based on sample concentration).
  • Oven Program:
  • Initial Temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source Temp: 230°C.
  • Quadrupole Temp: 150°C.
  • Scan Range: 50 - 450 m/z.

Visualized Workflows and Pathways

Reaction Pathway Diagram

Bromination_Pathway cluster_reactants Reactants cluster_products Products & Byproducts DMB 1,4-Dimethoxybenzene MajorProduct 2-Bromo-1,4-Dimethoxybenzene (Major Product) DMB->MajorProduct Electrophilic Aromatic Substitution Br2 Br2 Br2->MajorProduct Byproduct 2,5-Dibromo-1,4-Dimethoxybenzene (Polybromination Byproduct) Br2->Byproduct MajorProduct->Byproduct Further Bromination (Excess Br2)

Caption: Electrophilic bromination of 1,4-dimethoxybenzene leading to the desired monobrominated product and a potential polybrominated byproduct.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Quench Reaction & Extract B Dry & Concentrate A->B C Dilute for Injection B->C D Inject Sample C->D E GC Separation (Based on Volatility/Polarity) D->E F MS Ionization & Fragmentation E->F G Mass Detection (m/z) F->G H Analyze Chromatogram (Retention Time) G->H I Analyze Mass Spectrum (Fragmentation & Isotope Pattern) G->I J Identify Byproducts (Isomers, Polybromination) H->J I->J

Caption: A systematic workflow for the GC-MS analysis of bromination reaction mixtures, from sample preparation to final byproduct identification.

References

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]

  • Sales Martinez, C. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]

  • Zhang, Y., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 11235-11249. [Link]

  • Save the Golem. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry: Revision Note. [Link]

  • Ashenef, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-7676. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). The Mass Spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Bromination. Common Organic Chemistry. [Link]

  • Deraet, X., et al. (2023). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Physical Chemistry Chemical Physics, 25, 28581-28594. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Zhang, R. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Bromination of Dimethoxy-Substituted Aromatic Rings

Welcome to the Technical Support Center for electrophilic aromatic bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for electrophilic aromatic bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic advice for controlling the regioselectivity of bromination on dimethoxy-substituted aromatic rings. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para isomers during the bromination of my dimethoxybenzene substrate?

This is a common and expected outcome based on the fundamental principles of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group.[1][2] This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.[3][4] This increased nucleophilicity at these positions makes them more susceptible to attack by an electrophile like Br⁺.

The ratio of ortho to para products is influenced by a combination of electronic and steric factors. While electronically both positions are activated, the para position is often favored due to reduced steric hindrance, especially if the brominating agent or other substituents on the ring are bulky.[5]

Q2: How do the relative positions of the two methoxy groups (1,2-, 1,3-, or 1,4-) affect the regioselectivity of bromination?

The substitution pattern of the dimethoxybenzene isomers has a profound impact on the regioselectivity:

  • 1,2-Dimethoxybenzene (Veratrole): The two methoxy groups work in concert to activate the 4- and 5-positions. Monobromination typically occurs at one of these positions. Further bromination can lead to the 4,5-dibromo derivative.[6]

  • 1,3-Dimethoxybenzene (Resorcinol Dimethyl Ether): This is the most activated of the three isomers. The 4-position is doubly activated by both methoxy groups, making it the primary site for electrophilic attack. The 2- and 6-positions are also activated. Bromination with one equivalent of bromine will predominantly yield the 4-bromo product.[7]

  • 1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether): All four available positions on the ring are electronically equivalent and activated by an adjacent methoxy group. This can lead to a mixture of monobrominated products and makes achieving high regioselectivity for a single isomer challenging. However, methods using N-Bromosuccinimide (NBS) in acetonitrile have shown high selectivity for monobromination.[8][9]

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?

NBS is often preferred for the bromination of activated aromatic rings like dimethoxybenzenes for several reasons:

  • Milder Reaction Conditions: NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. Reactions with NBS can often be carried out under milder conditions, reducing the formation of over-brominated and other side products.[8][10]

  • Improved Regioselectivity: In many cases, NBS provides higher regioselectivity, particularly for the para isomer, compared to Br₂. This is especially true when used in polar aprotic solvents like acetonitrile.[8][9][11]

  • Controlled Stoichiometry: As a solid, NBS allows for more precise control over the stoichiometry of the reaction, which is crucial for achieving selective monobromination.

Q4: Can I achieve exclusive para-bromination?

Achieving 100% para-selectivity is challenging, but several strategies can be employed to maximize the formation of the para isomer:

  • Sterically Hindered Brominating Agents: While not as common, employing a bulkier brominating agent can disfavor substitution at the more sterically crowded ortho positions.[5]

  • Zeolite Catalysis: Shape-selective catalysts like zeolites can be used to favor the formation of the sterically less demanding para isomer. The pores of the zeolite can sterically hinder the formation of the bulkier ortho transition state.[11][12]

  • Low Temperatures: Running the reaction at lower temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the para isomer due to lower steric hindrance in the transition state.[5][11]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low yield of the desired monobrominated product and formation of significant amounts of dibrominated or polybrominated byproducts.

Possible Cause A: Over-activation of the aromatic ring.

Dimethoxy-substituted rings are highly activated, making them susceptible to over-bromination.

  • Solution 1: Careful control of stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS). Accurately weigh your reagents and add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration of the electrophile.

  • Solution 2: Use a milder brominating agent. NBS is generally a good choice. Avoid using Br₂ with strong Lewis acid catalysts if over-bromination is an issue.[8][11]

  • Solution 3: Lower the reaction temperature. Perform the reaction at 0 °C or even lower temperatures to decrease the reaction rate and improve control.

Possible Cause B: Reaction time is too long.

Prolonged reaction times can lead to the bromination of the initially formed monobrominated product.

  • Solution: Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed.

Issue 2: The reaction is not proceeding to completion, and a significant amount of starting material remains.

Possible Cause A: Insufficiently reactive brominating agent.

While NBS is often ideal, for less reactive systems, it may not be electrophilic enough on its own.

  • Solution 1: Add a catalytic amount of a weak acid. For NBS brominations, adding a catalytic amount of silica gel or a protic acid can increase the electrophilicity of the bromine.

  • Solution 2: Consider a more reactive brominating system. If milder methods fail, a system like Br₂ with a mild Lewis acid catalyst (e.g., FeBr₃) may be necessary. Start with catalytic amounts of the Lewis acid and low temperatures to control the reaction.[5]

Possible Cause B: Deactivation of the brominating agent.

Moisture can react with some brominating agents.

  • Solution: Ensure anhydrous conditions. Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: An unexpected isomer is the major product.

Possible Cause: Steric hindrance is dominating the directing effects.

If your dimethoxy-substituted ring also contains a bulky substituent, steric hindrance may direct the bromination to a less electronically favored but more accessible position.

  • Solution 1: Re-evaluate the electronic effects. Carefully consider the combined directing effects of all substituents on the ring.

  • Solution 2: Use a less bulky brominating agent. If you are using a sterically demanding reagent, switch to a smaller one like NBS or Br₂.

  • Solution 3: Modify the synthetic route. It may be necessary to introduce the bromine atom at an earlier stage of the synthesis before the installation of the bulky group.

Experimental Protocols

Protocol 1: Highly Regioselective Monobromination using NBS in Acetonitrile

This protocol is particularly effective for the monobromination of activated methoxy-substituted benzenes, often favoring the para isomer.[8][9][11]

Materials:

  • Dimethoxy-substituted aromatic compound (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolve the dimethoxy-substituted aromatic compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 mmol) in one portion to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Dibromination of 1,2-Dimethoxybenzene

This protocol is adapted for the synthesis of 4,5-dibromo-1,2-dimethoxybenzene.[6]

Materials:

  • 1,2-Dimethoxybenzene (veratrole) (10 mmol)

  • Potassium bromate (KBrO₃) (6.7 mmol, 0.67 equiv)

  • Hydrobromic acid (HBr), 48% aqueous solution (35 mmol, 3.5 equiv)

  • Glacial acetic acid (15 mL)

  • Ice water

  • 0.2 M Sodium disulfite (Na₂S₂O₃) solution

  • Ethanol for recrystallization

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 1,2-dimethoxybenzene (10 mmol) in glacial acetic acid (15 mL).

  • Add potassium bromate (6.7 mmol).

  • Slowly add the 48% hydrobromic acid (35 mmol) dropwise while stirring at room temperature. The reaction is exothermic. Use an ice bath to maintain the temperature below 60 °C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Pour the reaction mixture into ice water (50 mL) and stir for 15 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid first with 0.2 M sodium disulfite solution and then with water.

  • Recrystallize the crude product from ethanol to obtain pure 4,5-dibromo-1,2-dimethoxybenzene.

Data Summary

The choice of solvent can significantly impact the regioselectivity and reaction rate of NBS brominations. The following table summarizes representative data for the bromination of anisole, a model compound for methoxy-substituted aromatics.

EntrySubstrateBrominating AgentSolventTemp (°C)Product(s)Yield (%)Reference
1AnisoleNBS (1.1 equiv)CH₃CNRT4-Bromoanisole96[11]
2AnisoleNBS (1.1 equiv)CCl₄Reflux4-Bromoanisole94[8]
31,3-DimethoxybenzeneNBS (1.1 equiv)CH₃CNRT4-Bromo-1,3-dimethoxybenzene95[9]
41,4-DimethoxybenzeneNBS (1.1 equiv)CH₃CNRT2-Bromo-1,4-dimethoxybenzene98[8]

Visualizing Reaction Control

The following workflow illustrates the decision-making process for optimizing the regioselectivity of your bromination reaction.

Bromination_Strategy start Goal: Regioselective Bromination of Dimethoxy-Substituted Ring q1 Is monobromination the target? start->q1 protocol1 Use NBS in CH3CN at 0°C (Protocol 1) q1->protocol1 Yes protocol2 Use Stoichiometric Br2 or KBrO3/HBr (Protocol 2) q1->protocol2 No (e.g., Dibromination) q2 Is para-selectivity critical? optimize Troubleshooting Needed? q2->optimize Yes q2->optimize No protocol1->q2 protocol2->optimize low_yield Low Yield / Incomplete Reaction optimize->low_yield Yes over_bromination Over-bromination optimize->over_bromination Yes wrong_isomer Wrong Isomer optimize->wrong_isomer Yes end Successful Regioselective Bromination optimize->end No solution_low_yield Increase temperature or add mild acid catalyst low_yield->solution_low_yield solution_over_bromination Lower temperature, control stoichiometry, use NBS over_bromination->solution_over_bromination solution_wrong_isomer Consider steric effects, use shape-selective catalyst (Zeolite) wrong_isomer->solution_wrong_isomer solution_low_yield->end solution_over_bromination->end solution_wrong_isomer->end

Caption: Decision workflow for selecting and optimizing a bromination strategy.

References

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Aitken, R. A., et al. (2016). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones. Tetrahedron Letters, 57(14), 1563–1566. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Regiospecific p-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. [Link]

  • Aitken, R. A., & Siddharth, S. (2016). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. ResearchGate. [Link]

  • Aitken, R. A., & Siddharth, S. (2016). Regioselective Bromination of 1,4-Dimethoxy-2,3-Dimethylbenzene and Conversion Into Sulfur-Functionalised Benzoquinones. Amanote Research. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • Hangirgekar, S. P., & Shirodkar, S. G. (2013). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry, 29(1), 229-234. [Link]

  • Li, H. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]

  • Organic Chemistry practical course. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. OC-Praktikum. [Link]

  • Grokipedia. Electrophilic aromatic directing groups. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]

  • Kim, D. W., et al. (2001). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Organic Letters, 3(3), 445–447. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • LaLonde, R. T., & Aksel, A. (1986). Bromophloroglucinols and their methyl ethers. Canadian Journal of Chemistry, 64(1), 25-30. [Link]

  • Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, (12), 2000-2004. [Link]

  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(40), 6867-6869. [Link]

  • Li, H. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • Google Patents. (1994).
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Reany, O., et al. (2024). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Chemistry – A European Journal, 30(1), e202403831. [Link]

  • Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, (12), 2000-2004. [Link]

  • Google Patents. (2001).
  • Google Patents. (1972).
  • Donahue, M. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]

  • Ciriminna, R., & Pagliaro, M. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. ResearchGate. [Link]

  • Google Patents. (2006).
  • Google Patents. (2007). Method for manufacturing chlor-1,4-dimethoxybenzene.

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Reference Data & Comparative Studies

Validation

3-Bromo-4,5-dimethoxybenzonitrile vs. 3-iodo-4,5-dimethoxybenzonitrile in cross-coupling

A-Comparative-Guide-to-Cross-Coupling-with-3-Halo-4,5-dimethoxybenzonitriles A Senior Application Scientist's Field Guide to Optimizing Palladium-Catalyzed Reactions by Choosing Between 3-Bromo- and 3-Iodo-4,5-dimethoxyb...

Author: BenchChem Technical Support Team. Date: January 2026

A-Comparative-Guide-to-Cross-Coupling-with-3-Halo-4,5-dimethoxybenzonitriles

A Senior Application Scientist's Field Guide to Optimizing Palladium-Catalyzed Reactions by Choosing Between 3-Bromo- and 3-Iodo-4,5-dimethoxybenzonitrile

For researchers, medicinal chemists, and process development professionals, the 4,5-dimethoxybenzonitrile scaffold is a privileged starting point for synthesizing a diverse range of bioactive molecules and functional materials. Its strategic functionalization often relies on the robust and versatile palladium-catalyzed cross-coupling reaction. A critical, yet often debated, decision in the synthetic design is the choice of the aryl halide precursor. This guide provides an in-depth, objective comparison between 3-Bromo-4,5-dimethoxybenzonitrile and its iodo-substituted counterpart, 3-Iodo-4,5-dimethoxybenzonitrile, offering experimental insights and mechanistic rationale to inform your selection.

The Decisive Role of the Halogen: A Mechanistic Perspective

The fundamental difference in reactivity between aryl bromides and aryl iodides in palladium-catalyzed cross-coupling stems from the first and often rate-determining step of the catalytic cycle: oxidative addition .[1][2][3] In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.

The efficiency of this step is directly governed by the C-X bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond (C-I BDE: ~240 kJ/mol; C-Br BDE: ~276 kJ/mol).[4] This lower energy barrier means that the C-I bond is broken more easily, leading to a faster rate of oxidative addition.[5][6]

This seemingly small difference in bond energy has profound practical implications:

  • Reaction Kinetics: Reactions with aryl iodides are typically much faster than with the corresponding bromides.

  • Reaction Conditions: The higher reactivity of aryl iodides often allows for milder reaction conditions, such as lower temperatures and lower catalyst loadings.

  • Catalyst System: While modern, highly active catalysts can readily activate C-Br bonds, the intrinsic reactivity of C-I bonds sometimes permits the use of less sophisticated or "classical" catalyst systems.

Figure 1. Generalized cross-coupling cycle. The initial oxidative addition step is typically faster for aryl iodides due to lower C-I bond energy.

Head-to-Head Performance in Key Cross-Coupling Reactions

The theoretical advantage of the iodo-substrate often translates into superior practical performance, although the choice is nuanced and application-dependent.

Suzuki-Miyaura Coupling

This cornerstone C-C bond-forming reaction effectively couples both substrates. However, the operational parameters often differ.

  • 3-Iodo-4,5-dimethoxybenzonitrile: Its high reactivity allows for coupling at room temperature or with mild heating (e.g., 50-80 °C) and often requires lower catalyst loadings (e.g., 0.5-1 mol%). This is particularly advantageous when dealing with thermally sensitive coupling partners.

  • 3-Bromo-4,5-dimethoxybenzonitrile: While highly effective, this substrate typically requires higher temperatures (e.g., 80-110 °C) and potentially higher catalyst loadings (e.g., 1-3 mol%) to achieve comparable reaction rates and yields.[7] However, some modern catalyst systems have narrowed this gap significantly. Intriguingly, under certain "classical" conditions (e.g., Pd(PPh₃)₄), aryl iodides can exhibit unexpectedly poor reactivity at lower temperatures compared to bromides, a phenomenon attributed to the inefficient turnover of the resulting Pd(II)-Iodo intermediate.[8]

Buchwald-Hartwig Amination

For C-N bond formation, the choice of halide can be critical, especially with challenging amine nucleophiles.

  • 3-Iodo-4,5-dimethoxybenzonitrile: The enhanced reactivity is beneficial for coupling with less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines. The reaction can often proceed under milder conditions, preserving delicate functional groups elsewhere in the molecule. Bidentate phosphine ligands are known to improve the efficiency of coupling with aryl iodides.[9]

  • 3-Bromo-4,5-dimethoxybenzonitrile: This is a reliable workhorse for a wide range of primary and secondary amines. However, contrary to the general reactivity trend (I > Br > Cl), in Buchwald-Hartwig aminations, aryl iodides can sometimes be challenging substrates due to the inhibitory effect of the iodide formed during the reaction, which can precipitate the palladium catalyst.[10]

Sonogashira Coupling

When coupling with terminal alkynes, the reactivity trend is clear and pronounced.

  • 3-Iodo-4,5-dimethoxybenzonitrile: This is the preferred substrate for Sonogashira couplings.[11][12] Reactions proceed rapidly, often at room temperature, and are more amenable to copper-free conditions, which can be crucial for preventing the homocoupling of the alkyne partner.

  • 3-Bromo-4,5-dimethoxybenzonitrile: Couplings with the bromo-analog are feasible but almost always require heating and are more prone to side reactions.[11] The higher activation barrier makes it a less efficient partner for this transformation.

Quantitative Comparison & Experimental Protocols

To illustrate the practical differences, consider a representative Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The following data represents typical, expected outcomes.

Table 1: Comparative Performance in a Suzuki-Miyaura Coupling

Parameter3-Iodo-4,5-dimethoxybenzonitrile3-Bromo-4,5-dimethoxybenzonitrile
Catalyst System Pd(PPh₃)₄Pd(PPh₃)₄
Catalyst Loading 1 mol %2.5 mol %
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 80 °C100 °C
Reaction Time 2 hours8 hours
Isolated Yield ~95%~92%
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(4-methoxyphenyl)-4,5-dimethoxybenzonitrile.

Protocol for 3-Iodo-4,5-dimethoxybenzonitrile (Higher Reactivity Substrate):

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 3-iodo-4,5-dimethoxybenzonitrile (289 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 1 mol %).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80 °C in a pre-heated oil bath for 2 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Protocol for 3-Bromo-4,5-dimethoxybenzonitrile (Lower Reactivity Substrate):

  • Follow steps 1-6 as above, with the following critical modifications:

    • Step 1 (Reagents): Use 3-bromo-4,5-dimethoxybenzonitrile (242 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol, 2.5 mol % ).

    • Step 3 (Reaction): Heat the mixture to 100 °C for 8 hours .

The causality behind these changes is direct: the higher C-Br bond energy requires more thermal energy and a higher concentration of the active catalyst to achieve a reaction rate sufficient for a high conversion in a practical timeframe.

Experimental_Workflow start Start reagents 1. Add Reagents (Ar-X, Boronic Acid, Base, Catalyst) start->reagents solvents 2. Add Degassed Solvents reagents->solvents reaction 3. Heat under Inert Atmosphere (e.g., Ar or N₂) solvents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Dilute, Separate) monitor->workup Reaction Complete extract 6. Extraction workup->extract purify 7. Dry & Purify (Column Chromatography) extract->purify product Final Product purify->product

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Practical & Economic Considerations

Factor3-Iodo-4,5-dimethoxybenzonitrile3-Bromo-4,5-dimethoxybenzonitrile
Synthesis Typically prepared by iodination of an existing aromatic ring, which can be less atom-economical.Often prepared by direct bromination, which can be a more straightforward and higher-yielding process.[13][14]
Cost Significantly more expensive. The higher atomic weight of iodine and often more complex syntheses contribute to the cost.More cost-effective. Bromine is cheaper than iodine, and synthetic routes are well-established.
Stability Generally less stable. Can be light-sensitive and more prone to dehalogenation over long-term storage.More stable and robust, making it easier to handle and store, especially on a large scale.

Conclusion & Application Guidance

The choice between 3-bromo- and 3-iodo-4,5-dimethoxybenzonitrile is a classic trade-off between reactivity and cost. There is no single "better" substrate; the optimal choice is dictated by the specific goals of the synthesis.

Choose 3-Iodo-4,5-dimethoxybenzonitrile when:

  • Speed is critical: You are in the early stages of drug discovery and need to generate analogs quickly.

  • Mild conditions are required: Your coupling partner or other functional groups on your molecule are sensitive to heat.

  • The coupling is challenging: You are using a sterically hindered or electronically deactivated coupling partner (e.g., in Sonogashira or some Buchwald-Hartwig reactions).

  • Maximizing yield is paramount: The higher reactivity can push difficult reactions to completion, maximizing the yield of a precious intermediate.

Choose 3-Bromo-4,5-dimethoxybenzonitrile when:

  • Cost is a primary driver: You are planning for a large-scale synthesis or process scale-up where reagent cost is a major factor.

  • The coupling is known to be robust: For standard, reliable reactions like many Suzuki couplings, the bromo-substrate is often "good enough" and provides a more economical route.

  • Long-term stability of the starting material is important.

  • You have access to modern, highly active catalyst systems that can efficiently activate C-Br bonds under reasonably mild conditions.

By understanding the fundamental mechanistic differences and weighing the practical considerations of cost, stability, and reaction conditions, researchers can make an informed and strategic decision, optimizing their synthetic route for efficiency, cost, and overall success.

References

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Coupling with 3-Bromo-4,5-dimethoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organ...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular frameworks, particularly biaryl structures.[3][4]

Our focus here is the coupling of 3-Bromo-4,5-dimethoxybenzonitrile , a valuable building block in medicinal chemistry. The molecule's electron-withdrawing nitrile group and electron-donating methoxy groups present a unique electronic profile that demands careful consideration of the catalytic system to achieve optimal efficiency and yield. This guide provides an in-depth comparison of various catalytic systems, moving beyond mere protocols to explain the fundamental principles that govern catalyst selection and performance for this specific substrate.

The Engine of the Reaction: Understanding the Catalytic Cycle

At the heart of the Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex. A grasp of its three key stages—oxidative addition, transmetalation, and reductive elimination—is crucial for troubleshooting and optimizing reaction conditions.[5][6][7]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 3-Bromo-4,5-dimethoxybenzonitrile. This is often the rate-determining step and is heavily influenced by the electron density and steric bulk of the ligands surrounding the palladium center.[6]

  • Transmetalation : The organoboron partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the bromide.[3][7]

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled as the desired biaryl product. This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)L₂-Br (Palladium(II) Complex) oa->pd2_complex Ar-Br tm Transmetalation pd2_complex->tm Ar'-B(OH)₂ Base diaryl_pd Ar-Pd(II)L₂-Ar' (Diaryl Complex) tm->diaryl_pd Ar'-B(OH)₂ Base re Reductive Elimination diaryl_pd->re re->pd0 product Ar-Ar' (Product) re->product reagents Ar-Br + Ar'-B(OH)₂ + Base Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification reagents Weigh Reagents: Aryl Bromide, Boronic Acid, Base, Precatalyst glassware Dry Glassware Under Vacuum combine Combine Solids in Schlenk Flask inert Purge with N₂/Ar (3x Cycles) combine->inert solvents Add Degassed Solvents (2-MeTHF/H₂O) inert->solvents heat Heat to 80°C with Stirring solvents->heat monitor Monitor by TLC/LC-MS Until Completion cool Cool to RT, Dilute with EtOAc monitor->cool extract Aqueous Wash (H₂O, Brine) cool->extract dry Dry Organic Layer (MgSO₄), Filter extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: A step-by-step workflow from reaction setup to product purification.

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4,5-dimethoxybenzonitrile, the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

  • Inerting: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Degas the 2-MeTHF and water (e.g., by sparging with nitrogen for 15-20 minutes). Using a syringe, add 2-MeTHF and water in a 5:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 1-4 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 3-Bromo-4,5-dimethoxybenzonitrile, moving beyond traditional catalysts like Pd(PPh₃)₄ is essential for achieving high efficiency. The evidence strongly supports the use of modern catalytic systems employing bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes.

Key Recommendation: For researchers seeking a robust, reliable, and high-yielding protocol, the use of a commercially available Buchwald precatalyst, such as XPhos Pd G3 or SPhos Pd G2 , is highly recommended. These systems offer excellent activity and air-stability, simplifying the experimental setup and providing reproducible results for this specific and valuable substrate class. Careful optimization of the base and solvent system, as outlined in this guide, will further ensure success in synthesizing the desired biaryl compounds for downstream applications in drug discovery and materials science.

References

  • Google. (n.d.). Google Search.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • (n.d.). Buchwald Phosphine Ligands. Merck Millipore.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications.
  • (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.
  • (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • (n.d.). Buchwald Ligands. Sigma-Aldrich.
  • (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. ResearchGate.
  • (2025, August 6). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids.. ResearchGate.
  • (2025, August 7). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate.
  • (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
  • (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv | Cambridge Open Engage.
  • (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. ResearchGate.
  • (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
  • (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem.

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Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Bromo-4,5-dimethoxybenzonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Rationale and Potential of the Benzonitrile Scaffold In the landscape of medicinal chemistry, the benzonitrile moiety is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale and Potential of the Benzonitrile Scaffold

In the landscape of medicinal chemistry, the benzonitrile moiety is a privileged structural motif.[1] Its unique electronic properties, conferred by the electron-withdrawing nitrile group (-C≡N), and its capacity to serve as a bioisostere for various functional groups make it a valuable building block in drug design.[1][2] Benzonitrile derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] The specific scaffold, 3-Bromo-4,5-dimethoxybenzonitrile, combines this versatile core with a substitution pattern—bromo and dimethoxy groups—known to influence pharmacokinetic properties and target engagement. The methoxy groups, in particular, are frequently found in compounds targeting tubulin polymerization and kinase pathways, crucial in cancer progression.[3][4]

This guide provides a comprehensive, technically grounded framework for the systematic biological activity screening of novel derivatives of 3-Bromo-4,5-dimethoxybenzonitrile. As a Senior Application Scientist, my objective is not merely to provide protocols but to elucidate the causal logic behind the experimental choices, enabling researchers to design and execute a robust, self-validating screening cascade. We will proceed from broad-based primary screening to more focused, target-oriented secondary assays, ensuring an efficient and insightful evaluation of this promising compound class.

Designing a Logically Sound Screening Cascade

A successful screening campaign is not a random collection of assays but a hierarchical process designed to efficiently identify and characterize promising compounds. The primary goal is to move from a large pool of derivatives to a small number of validated hits with a clear mechanism of action. This is achieved through a tiered approach.

  • Primary Screening: High-throughput, cost-effective assays to assess broad biological activity (e.g., cytotoxicity). The aim is to quickly identify "active" compounds and eliminate inactive or overly toxic ones.

  • Secondary Screening: More complex, target-specific assays (e.g., enzyme inhibition, antimicrobial susceptibility) to elucidate the mechanism of action for primary hits.

  • Structure-Activity Relationship (SAR) Analysis: An ongoing process of correlating chemical structure with biological activity to guide the synthesis of more potent and selective derivatives.[5][6]

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Triage & Prioritization cluster_2 Phase 3: Secondary Screening & MoA cluster_3 Phase 4: Lead Generation Start Library of 3-Bromo-4,5-dimethoxybenzonitrile Derivatives PrimaryAssay In-Vitro Cytotoxicity Screen (e.g., MTT Assay) Start->PrimaryAssay Decision1 Analyze IC50 Values Potency & Selectivity? PrimaryAssay->Decision1 Inactive Inactive / Non-Selective (Archive) Decision1->Inactive No Anticancer Anticancer Pathway Assay (e.g., Kinase Inhibition) Decision1->Anticancer Yes Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Decision1->Antimicrobial Yes (Parallel Path) SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Validated Hit / Lead Compound SAR->Lead

Fig 1. A tiered workflow for screening novel benzonitrile derivatives.

Part 1: Primary Screening - General Cytotoxicity Assessment

The logical first step for any compound with therapeutic potential is to assess its effect on cell viability. This provides a fundamental measure of biological activity. The MTT assay is a robust, colorimetric, and widely adopted method for this purpose, making it an ideal choice for primary screening.

Causality Behind the Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliance on the metabolic activity of living cells.[7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product.[8] The quantity of this formazan is directly proportional to the number of living cells, providing a quantitative and reliable readout.[8] Its simplicity and suitability for a 96-well plate format make it ideal for screening multiple derivatives and concentrations simultaneously.[7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standardized guideline and should be optimized for the specific cell lines used.[7]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each benzonitrile derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced toxicity.[7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include controls: untreated cells (vehicle control) and medium-only (blank).[7]

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a clear, comparative table. This allows for rapid identification of the most potent derivatives and any observed selectivity across different cancer cell lines.

Derivative IDR-Group ModificationIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)[3]IC₅₀ (µM) vs. HCT116 (Colon)[2]
BDBN-01(Parent) -H>100>100>100
BDBN-02-CH₃45.251.762.1
BDBN-03-F15.822.418.9
BDBN-04-NH₂5.28.16.5
BDBN-05-OH2.54.33.1
Doxorubicin(Control)0.81.20.9

Table 1: Hypothetical IC₅₀ values for 3-Bromo-4,5-dimethoxybenzonitrile derivatives against various cancer cell lines. Lower values indicate higher potency.

Part 2: Secondary Screening - Antimicrobial Activity Assessment

The benzonitrile scaffold and its heterocyclic derivatives have shown notable antibacterial and antifungal activities.[9] Therefore, a parallel or secondary screening path to evaluate antimicrobial potential is a scientifically sound strategy. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative and reproducible results.[10][11][12]

Causality Behind the Choice: Unlike agar diffusion methods which are qualitative, the broth microdilution technique determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.[11] This quantitative MIC value is crucial for comparing the potency of different derivatives and is a standard metric in antimicrobial drug discovery.[11][13] The method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring inter-laboratory reproducibility.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on CLSI guidelines and should be performed under sterile conditions.[11][13]

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).[10]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension to the final required inoculum density for the test (typically 5 x 10⁵ CFU/mL).

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.[11]

    • In the first column of wells, add 50 µL of the test compound stock solution (e.g., 256 µg/mL), creating an initial volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

    • Inoculate each well with 50 µL of the prepared bacterial inoculum.

    • Include controls: a growth control (broth + inoculum, no compound) and a sterility control (broth only).[11]

  • Incubation and Reading:

    • Incubate the plates at 37°C for 16-20 hours.[12]

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no cloudiness) is observed.[11][12]

Data Presentation: Comparative Antimicrobial Activity
Derivative IDR-Group ModificationMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)
BDBN-01(Parent) -H>128>128
BDBN-02-CH₃64128
BDBN-03-F3264
BDBN-04-NH₂1632
BDBN-05-OH816
Ciprofloxacin(Control)10.5

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) values for benzonitrile derivatives. Lower values indicate greater antimicrobial potency.

Structure-Activity Relationship (SAR) and Mechanistic Insights

For hits from the cytotoxicity screen, a deeper mechanistic investigation is warranted. Benzonitrile analogs are known to function as kinase inhibitors or tubulin polymerization inhibitors.[2][14] A logical next step would be to perform an in-vitro kinase assay against a panel of relevant oncogenic kinases (e.g., EGFR, VEGFR).

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates BDBN_deriv BDBN-05 (Derivative) BDBN_deriv->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Fig 2. Hypothesized mechanism of action for a hit compound inhibiting the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the biological activity screening of novel 3-Bromo-4,5-dimethoxybenzonitrile derivatives. By initiating with a broad cytotoxicity screen and progressing to specific antimicrobial and mechanistic assays, researchers can efficiently identify and characterize compounds with therapeutic potential. The comparative data tables and SAR analysis form a crucial feedback loop to inform medicinal chemistry efforts for lead optimization. The most promising hits from this cascade, such as the hypothetical BDBN-05, would become candidates for more advanced preclinical studies, including in vivo efficacy and toxicology assessments.

References

  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Al-Zahabi, E. A., & Shaker, Y. M. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed.
  • NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Microbiology International. Broth Microdilution. MI - Microbiology.
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  • Wikipedia. (n.d.). Broth microdilution.
  • Abcam. (n.d.). MTT assay protocol.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
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  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Silva, A., et al. (n.d.). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central.
  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Cronin, M. T., & Schultz, T. W. (1998). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. PubMed.
  • Kudalkar, S. N., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences.
  • Trevigen. (n.d.). XTT Proliferation Assay Protocol.
  • Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.
  • Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR).
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  • Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules.
  • Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Büyüktürk, N., et al. (n.d.). Synthesis and Anticancer Evaluation of Some New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives. Zeitschrift für Naturforschung B.
  • Tiwari, R., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Bottegoni, G., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem.
  • Frontiers in Chemistry. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central.
  • BenchChem. (2025). Scrutinizing the Anticancer Potential of 1-(2-Amino-4,5- dimethoxyphenyl)ethanone Derivatives: A Comparative Analysis.
  • ResearchGate. (n.d.). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants.
  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.

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Comparative

A Comparative Guide to the Synthetic Routes of 3-Bromo-4,5-dimethoxybenzonitrile

Introduction 3-Bromo-4,5-dimethoxybenzonitrile is a valuable substituted benzonitrile intermediate, crucial in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific substitution pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4,5-dimethoxybenzonitrile is a valuable substituted benzonitrile intermediate, crucial in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific substitution pattern, featuring a bromine atom ortho to a cyano group and vicinal methoxy groups, makes it a strategic precursor for introducing further functionality through cross-coupling reactions or nucleophilic substitutions. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and process development.

This guide provides an in-depth comparative analysis of two distinct synthetic strategies for preparing 3-Bromo-4,5-dimethoxybenzonitrile. We will dissect each route, exploring the underlying chemical principles, providing detailed experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic pathway based on their specific laboratory capabilities, project timelines, and scalability requirements.

Route 1: Synthesis via Sandmeyer Reaction from an Aniline Precursor

This classical approach leverages the power of diazonium chemistry to precisely install the bromo functionality onto the aromatic ring. The strategy hinges on the synthesis of an appropriately substituted aniline, 3-amino-4,5-dimethoxybenzonitrile, which is then converted to the target molecule via the Sandmeyer reaction. This method is renowned for its reliability in forming aryl halides from aryl amines.[1][2]

Reaction Scheme

The overall transformation can be depicted in two principal stages: the reduction of a nitro-precursor to the key aniline intermediate, followed by the diazotization and subsequent copper-catalyzed bromination.

Stage 1: Preparation of 3-Amino-4,5-dimethoxybenzonitrile (Note: A direct synthesis for 3-amino-4,5-dimethoxybenzonitrile is not explicitly detailed in the provided literature. The following protocol is a standard, widely accepted method for the reduction of an aryl nitro group to an aniline, analogous to the synthesis of related compounds[3].)

Stage 2: Sandmeyer Reaction

Mechanistic Rationale

The core of this route is the Sandmeyer reaction, a radical-nucleophilic aromatic substitution (SRNAr).[1] The process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is typically unstable and is used immediately.

The subsequent substitution is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2] This generates an aryl radical and releases dinitrogen gas, a strong thermodynamic driving force for the reaction. The aryl radical then reacts with the copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[2]

Experimental Protocols

Protocol 1A: Synthesis of 3-Amino-4,5-dimethoxybenzonitrile

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-nitro-4,5-dimethoxybenzonitrile (1.0 eq.) in ethanol or a similar suitable solvent.

  • Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). For chemical reduction, the mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Purification: Filter the crude solid, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 3-amino-4,5-dimethoxybenzonitrile.[3]

Protocol 1B: Sandmeyer Bromination

  • Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-4,5-dimethoxybenzonitrile (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq.). Cool the suspension to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in deionized water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.[4] Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper Catalyst: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in aqueous HBr and cool it in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution.[4] Vigorous evolution of nitrogen gas will be observed.

  • Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60°C until gas evolution ceases.[4]

  • Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-4,5-dimethoxybenzonitrile.

Workflow Diagram: Route 1

Route 1: Sandmeyer Synthesis cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sandmeyer Reaction Nitro 3-Nitro-4,5-dimethoxybenzonitrile Reduction Reduction (e.g., SnCl₂/HCl) Nitro->Reduction Amino 3-Amino-4,5-dimethoxybenzonitrile Reduction->Amino Amino_ref 3-Amino-4,5-dimethoxybenzonitrile Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Product 3-Bromo-4,5-dimethoxybenzonitrile Sandmeyer->Product Amino_ref->Diazotization

Caption: Workflow for the synthesis of 3-Bromo-4,5-dimethoxybenzonitrile via the Sandmeyer reaction.

Route 2: Synthesis from Veratraldehyde

This alternative strategy begins with a more readily available and economical starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis involves an initial electrophilic aromatic substitution to install the bromine atom, followed by a series of transformations to convert the aldehyde functional group into the desired nitrile.

Reaction Scheme

This pathway also proceeds in two main stages: regioselective bromination of the aromatic ring, followed by conversion of the aldehyde to the nitrile.

Stage 1: Bromination of Veratraldehyde

Stage 2: Aldehyde to Nitrile Conversion (Based on the method described in patent CN101407474B[5])

(Note: The patent describes a Knoevenagel condensation to form the cinnamonitrile, followed by reduction of the double bond to yield the target compound, which is a more direct approach than older methods involving cyanoacetic acid.)

Mechanistic Rationale

The initial bromination is a classic electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (C2 position) is sterically accessible and electronically activated, leading to highly regioselective bromination at this site.[5][6]

The subsequent conversion of the aldehyde to the nitrile proceeds via a Knoevenagel condensation with a nitrile-containing active methylene compound like malononitrile or cyanoacetic acid. This forms an α,β-unsaturated nitrile (a cinnamonitrile derivative). The final step involves the selective reduction of the carbon-carbon double bond, typically through catalytic hydrogenation, to yield the saturated benzonitrile product.[5]

Experimental Protocols

Protocol 2A: Bromination of 3,4-Dimethoxybenzaldehyde [5]

  • Setup: In a reaction flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq.) in glacial acetic acid at room temperature with stirring.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the reaction mixture. Maintain the temperature between 20-30°C during the addition.

  • Reaction: Stir the mixture for several hours (e.g., 6 hours) at 20-30°C. Monitor the reaction by TLC.

  • Precipitation and Isolation: Upon completion, add water to the reaction mixture to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain 2-bromo-4,5-dimethoxybenzaldehyde as a crystalline solid. The reported yield for this step is high, around 86.5%.[5]

Protocol 2B: Conversion to 3-Bromo-4,5-dimethoxybenzonitrile [5]

  • Knoevenagel Condensation: Dissolve the 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq.) and malononitrile (or cyanoacetic acid) in an appropriate solvent like ethanol or toluene, with a catalytic amount of a base such as piperidine or ammonium acetate. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation of Intermediate: Once the reaction is complete (monitored by TLC), cool the mixture. The intermediate, 2-bromo-4,5-dimethoxycinnamonitrile, may precipitate and can be isolated by filtration.

  • Catalytic Hydrogenation: Dissolve the cinnamonitrile intermediate in a solvent such as methanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for several hours (e.g., 12 hours) until the reaction is complete.[5]

  • Final Work-up and Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol to yield pure 3-Bromo-4,5-dimethoxybenzonitrile. The reported yield for this reduction step is 84.6%.[5]

Workflow Diagram: Route 2

Route 2: Veratraldehyde Synthesis cluster_0 Stage 1: Bromination cluster_1 Stage 2: Nitrile Formation Aldehyde 3,4-Dimethoxybenzaldehyde Bromination Electrophilic Bromination (Br₂, AcOH) Aldehyde->Bromination BromoAldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Bromination->BromoAldehyde BromoAldehyde_ref 2-Bromo-4,5-dimethoxybenzaldehyde Condensation Knoevenagel Condensation Cinnamonitrile 2-Bromo-4,5-dimethoxycinnamonitrile Condensation->Cinnamonitrile Reduction Catalytic Hydrogenation (H₂, Pd/C) Cinnamonitrile->Reduction Product 3-Bromo-4,5-dimethoxybenzonitrile Reduction->Product BromoAldehyde_ref->Condensation Decision Logic node_A Primary Goal? node_B High Yield & Scalability node_A->node_B node_C Precursor Availability node_A->node_C node_D Avoidance of Specific Hazards node_A->node_D node_E Choose Route 2 (From Veratraldehyde) node_B->node_E node_C->node_E If veratraldehyde is more accessible node_F Choose Route 1 (Sandmeyer) node_C->node_F If 3-amino precursor is readily available node_D->node_E If avoiding diazonium salts is priority node_D->node_F If avoiding liquid Br₂ is priority

Caption: A logical flowchart to guide the selection of a synthetic route.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Bromo-4,5-dimethoxybenzonitrile.

Route 2, starting from veratraldehyde, emerges as the more strategically advantageous option for most applications. It utilizes a cheap and readily available starting material and proceeds with high, well-documented yields. [5]The procedures involved, such as electrophilic bromination and catalytic hydrogenation, are standard and generally scalable, making this route highly suitable for producing significant quantities of the target compound for drug development programs.

Route 1, via the Sandmeyer reaction, remains a solid alternative, particularly if the 3-amino-4,5-dimethoxybenzonitrile precursor is already available or can be easily synthesized. It provides a classic and dependable method for aryl bromide formation, though careful handling of the diazonium intermediate is essential.

Ultimately, the optimal choice will be dictated by the specific context of the research, including the scale of the synthesis, available starting materials, and the safety infrastructure of the laboratory.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Google Patents. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Wang, Z., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17, 2831–2853. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PrepChem. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. [Link]

  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. [Link]

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Validation

A Definitive Guide to Validating the Structure of 3-Bromo-4,5-dimethoxybenzonitrile Using 2D NMR Techniques

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and synthesized small molecules is a cornerstone of rigorous scientific validation. For multi-substitute...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and synthesized small molecules is a cornerstone of rigorous scientific validation. For multi-substituted aromatic compounds such as 3-Bromo-4,5-dimethoxybenzonitrile, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, while foundational, often falls short of providing the necessary clarity to definitively assign all proton and carbon signals. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a robust methodology for the structural elucidation of 3-Bromo-4,5-dimethoxybenzonitrile. We will explore the causal logic behind the selection of these experiments and present a self-validating workflow, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive framework for structural verification.

The Challenge with 1D NMR: A Case for Two Dimensions

While 1D ¹H and ¹³C NMR provide essential information about the chemical environment and number of different protons and carbons, they do not explicitly reveal the connectivity between atoms.[1][2][3][4] For a molecule like 3-Bromo-4,5-dimethoxybenzonitrile, the aromatic region of the ¹H NMR spectrum is anticipated to show two signals, but their definitive assignment to positions 2 and 6 of the benzene ring can be ambiguous without further information. Similarly, assigning the quaternary carbons in the ¹³C NMR spectrum is often challenging. This is where 2D NMR becomes indispensable, by spreading spectral information across two frequency dimensions, it resolves ambiguities by revealing through-bond correlations between nuclei.[5][6]

A Multi-faceted Approach: The Synergy of COSY, HSQC, and HMBC

To achieve a comprehensive and self-validating structural analysis, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the final structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[7][8][9][10][11] It is instrumental in identifying adjacent protons and piecing together spin systems within a molecule.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹H-¹³C one-bond correlations).[12][13][14][15] This is a highly sensitive technique that provides a direct link between the proton and carbon skeletons of the molecule.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[16][17][18][19][20] HMBC is particularly powerful for identifying connections across quaternary carbons and heteroatoms, thereby linking different spin systems and functional groups.[16][17]

The logical workflow for applying these techniques is visualized in the following diagram:

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Elucidation H_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Structure Validated Structure of 3-Bromo-4,5-dimethoxybenzonitrile COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H Connectivity

Caption: Key HMBC correlations for structural confirmation.

Comparative Analysis with Alternative Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive characterization.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which complements the connectivity information from NMR. High-resolution MS can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O) stretches.

  • X-ray Crystallography: Provides the definitive solid-state structure, but requires a suitable single crystal, which is not always obtainable. 2D NMR is advantageous as it provides the structure in solution, which is often more relevant to the compound's application.

In comparison, 2D NMR offers a more detailed picture of the molecular framework than MS or IR and is more broadly applicable than X-ray crystallography.

Conclusion

The structural elucidation of 3-Bromo-4,5-dimethoxybenzonitrile serves as an exemplary case for the power and necessity of 2D NMR spectroscopy. The synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating dataset that allows for the unambiguous assignment of all proton and carbon signals and confirms the overall molecular connectivity. This guide has outlined the theoretical basis, experimental considerations, and data interpretation workflow, offering a robust framework for researchers to apply these powerful techniques in their own work, ensuring the scientific integrity of their findings.

References

  • COSY (COrrelation SpectroscopY) - An overview of the COSY experiment for identifying coupled spins. CF NMR CEITEC. [Link]

  • What Is HSQC NMR? - An introductory video explaining the principles of Heteronuclear Single Quantum Coherence NMR. Chemistry For Everyone - YouTube. [Link]

  • What Is COSY NMR? - An introductory video on Correlated Spectroscopy for mapping connections between hydrogen atoms. Chemistry For Everyone - YouTube. [Link]

  • ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy - An application note comparing COSY and TOCSY experiments. Oxford Instruments Magnetic Resonance. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science - A review on the principles and applications of HSQC NMR. SpringerLink. [Link]

  • Heteronuclear single quantum coherence spectroscopy - Wikipedia - A detailed explanation of the HSQC experiment. Wikipedia. [Link]

  • COSY - NMR Core Facility - Columbia University - A description of the COSY experiment with examples. Columbia University. [Link]

  • 2D HMBC - NMR Wiki - An explanation of the Heteronuclear Multiple Bond Correlation experiment. NMR Wiki. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia - A comprehensive overview of 2D NMR techniques, including COSY. Wikipedia. [Link]

  • HMBC - Chemistry LibreTexts - An educational resource on the HMBC experiment for connecting spin systems. Chemistry LibreTexts. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts - A guide to heteronuclear 2D NMR experiments like HSQC and HMBC. Chemistry LibreTexts. [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University - A comparison of HSQC and HMBC experiments with examples. Columbia University. [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - An explanation of the HMBC experiment for detecting long-range correlations. CF NMR CEITEC. [Link]

  • 2D NMR: Overview of Heteronuclear Correlation Techniques - JoVE - A video article on heteronuclear correlation experiments. JoVE. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Semantic Scholar - A paper discussing various NMR techniques for structure elucidation. Semantic Scholar. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - A publication on the use of NMR for structural analysis. Anuchem. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube - A video tutorial on interpreting 2D NMR spectra for small molecules. YouTube. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International | Abstract - The abstract of a paper on NMR for structural elucidation. OMICS International. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations - SciSpace - A cited paper on the use of various NMR techniques. SciSpace. [Link]

  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts - A guide on how to interpret 2D NMR spectra with examples. Chemistry LibreTexts. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure - An article explaining the fundamentals of reading 2D NMR spectra. Creative Biostructure. [Link]

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Comparative

A Comparative Guide to the Enzyme Inhibitory Potential of Novel Compounds Derived from 3-Bromo-4,5-dimethoxybenzonitrile

This guide provides an in-depth comparative analysis of the enzyme inhibitory activities of a novel series of synthetic compounds derived from the versatile scaffold, 3-Bromo-4,5-dimethoxybenzonitrile. Designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the enzyme inhibitory activities of a novel series of synthetic compounds derived from the versatile scaffold, 3-Bromo-4,5-dimethoxybenzonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind the synthetic strategy, presents detailed experimental protocols for enzyme inhibition assays, and offers a transparent comparison of the synthesized compounds' performance against established inhibitors. Our objective is to provide a scientifically rigorous resource that not only presents data but also explains the causal relationships between molecular structure, experimental design, and inhibitory efficacy.

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

The benzonitrile moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive feature in the design of enzyme inhibitors. The starting material, 3-Bromo-4,5-dimethoxybenzonitrile, offers a particularly valuable platform for chemical exploration. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the dimethoxy groups can be crucial for establishing specific interactions within an enzyme's active site.

This guide focuses on the synthesis and comparative assessment of novel derivatives against three key enzyme classes, chosen for their therapeutic relevance and the known potential of related structures to exhibit inhibitory activity:

  • Tyrosinase: A copper-containing enzyme crucial for melanin biosynthesis, making it a prime target for agents treating hyperpigmentation disorders.[1]

  • Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes involved in numerous physiological processes.[2][3] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[2][3][4]

  • Cholinesterases (AChE & BChE): Serine hydrolases that regulate neurotransmitter levels.[5] Their inhibition is a primary strategy for managing Alzheimer's disease.[5][6][7]

Synthetic Strategy & Rationale

The core strategy involves leveraging the bromo-substituent on the 3-Bromo-4,5-dimethoxybenzonitrile scaffold to generate a library of diverse compounds. A Suzuki cross-coupling reaction was selected as the primary method for derivatization. This choice is predicated on its reliability, broad substrate scope, and mild reaction conditions, which are ideal for preserving the other functional groups on the aromatic ring.

The workflow for synthesizing the target compounds (designated DB-1 to DB-4 ) is outlined below. The goal was to introduce moieties with varying electronic and steric properties to probe the structure-activity relationship (SAR).

G cluster_start Starting Material cluster_reaction Core Reaction cluster_products Synthesized Derivatives Start 3-Bromo-4,5-dimethoxybenzonitrile Reaction Suzuki Cross-Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) Start->Reaction Reacts with P1 DB-1 (Phenyl) Reaction->P1 Phenylboronic acid P2 DB-2 (4-pyridyl) Reaction->P2 Pyridine-4-boronic acid P3 DB-3 (4-sulfamoylphenyl) Reaction->P3 4-Sulfamoylphenylboronic acid P4 DB-4 (3-aminophenyl) Reaction->P4 3-Aminophenylboronic acid

Comparative Analysis of Enzyme Inhibition

The synthesized compounds (DB-1 to DB-4 ) were evaluated for their inhibitory activity against mushroom tyrosinase, human carbonic anhydrase II (hCA II), and human acetylcholinesterase (hAChE). Their half-maximal inhibitory concentrations (IC₅₀) were determined and compared against well-established standard inhibitors.

CompoundStructureTyrosinase IC₅₀ (µM)hCA II IC₅₀ (µM)hAChE IC₅₀ (µM)
DB-1 3-phenyl-4,5-dimethoxybenzonitrile85.2 ± 4.1> 10065.7 ± 3.3
DB-2 3-(pyridin-4-yl)-4,5-dimethoxybenzonitrile42.6 ± 2.578.4 ± 3.928.9 ± 1.5
DB-3 3-(4-sulfamoylphenyl)-4,5-dimethoxybenzonitrile68.1 ± 3.75.3 ± 0.3 45.1 ± 2.2
DB-4 3-(3-aminophenyl)-4,5-dimethoxybenzonitrile25.5 ± 1.8 92.1 ± 4.815.4 ± 0.9
Kojic AcidStandard Inhibitor16.7 ± 1.1N/AN/A
AcetazolamideStandard InhibitorN/A0.012 ± 0.001N/A
GalantamineStandard InhibitorN/AN/A0.45 ± 0.03

Analysis of Results:

  • Tyrosinase Inhibition: The introduction of an amino group in DB-4 resulted in the most potent tyrosinase inhibition within the series, likely due to its ability to chelate the copper ions in the enzyme's active site, a mechanism proposed for other benzonitrile inhibitors.[1] While not as potent as the standard, Kojic Acid, DB-4 represents a promising starting point for further optimization.

  • Carbonic Anhydrase II Inhibition: As anticipated, the incorporation of a sulfamoylphenyl moiety in DB-3 conferred significant inhibitory activity against hCA II. The sulfonamide group is a classic zinc-binding group found in most clinically used CA inhibitors.[2] DB-3 demonstrated potent inhibition, albeit weaker than the reference drug Acetazolamide, highlighting the critical role of this functional group.

  • Acetylcholinesterase Inhibition: The derivatives showed moderate to good inhibition of hAChE. The presence of a nitrogen-containing heterocycle (DB-2 ) and an amino group (DB-4 ) enhanced potency compared to the simple phenyl derivative (DB-1 ). This suggests that hydrogen bonding interactions and potential salt-bridge formation with residues in the active site gorge are important for activity. DB-4 was the most effective in this series, though it remains significantly less potent than Galantamine.

Detailed Experimental Protocols

Scientific trust is built on reproducibility. The following sections provide detailed, self-validating protocols for the synthesis and enzymatic assays described in this guide.

General Synthetic Protocol: Suzuki Cross-Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-Bromo-4,5-dimethoxybenzonitrile (1.0 eq), the respective arylboronic acid (1.2 eq), palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon gas three times. Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 90 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Enzyme Inhibition Assay Workflow

The general workflow for determining the IC₅₀ values for each enzyme is depicted below. This spectrophotometric approach relies on measuring the rate of formation of a colored product.

G

Specific Assay Protocols
  • Tyrosinase Inhibition Assay:

    • Principle: Measures the inhibition of the enzyme-catalyzed oxidation of L-DOPA to dopachrome, which is monitored at 475 nm.

    • Reagents: Phosphate buffer (50 mM, pH 6.8), Mushroom Tyrosinase, L-DOPA solution.

    • Procedure:

      • To a 96-well plate, add 140 µL of phosphate buffer, 20 µL of inhibitor solution (in DMSO, diluted), and 20 µL of tyrosinase solution.

      • Pre-incubate for 10 minutes at 25 °C.

      • Initiate the reaction by adding 20 µL of L-DOPA solution.

      • Immediately measure the absorbance at 475 nm for 15 minutes.

      • Kojic acid is used as the positive control.

  • Carbonic Anhydrase II Inhibition Assay:

    • Principle: Based on the inhibition of hCA II's esterase activity, using 4-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis product, 4-nitrophenol, is monitored at 400 nm.

    • Reagents: Tris-HCl buffer (25 mM, pH 7.6), recombinant hCA II, p-NPA solution (in acetonitrile).

    • Procedure:

      • To a 96-well plate, add 160 µL of Tris-HCl buffer, 20 µL of inhibitor solution, and 10 µL of hCA II solution.

      • Pre-incubate for 15 minutes at room temperature.

      • Start the reaction by adding 10 µL of p-NPA solution.

      • Measure the absorbance at 400 nm.

      • Acetazolamide is used as the standard inhibitor.[2]

  • Acetylcholinesterase Inhibition Assay (Ellman's Method):

    • Principle: Measures the inhibition of AChE, which hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, monitored at 412 nm.

    • Reagents: Phosphate buffer (100 mM, pH 8.0), human AChE, ATCI solution, DTNB solution.

    • Procedure:

      • To a 96-well plate, add 125 µL of phosphate buffer, 25 µL of inhibitor solution, 25 µL of DTNB, and 25 µL of AChE solution.

      • Pre-incubate for 20 minutes at 37 °C.

      • Initiate the reaction by adding 25 µL of ATCI solution.

      • Monitor the increase in absorbance at 412 nm.

      • Galantamine is used as the reference inhibitor.

Conclusion and Future Directions

This guide demonstrates that 3-Bromo-4,5-dimethoxybenzonitrile is a highly effective starting scaffold for generating novel enzyme inhibitors. Through a straightforward synthetic modification, we have produced compounds with promising, albeit moderate, activity against diverse enzyme targets. The structure-activity relationship data clearly indicates that specific functional groups are required for potent inhibition of different enzymes: a sulfonamide for carbonic anhydrase, and a hydrogen-bond donating group like an amine for tyrosinase and acetylcholinesterase.

The derivatives presented here, particularly DB-3 and DB-4 , serve as validated lead compounds. Future work should focus on further optimization of these scaffolds to enhance potency and selectivity. This could involve exploring a wider range of substituents at the 3-position and modifying the core 4,5-dimethoxy pattern to improve interactions with target enzyme active sites.

References

  • Title: Benzonitriles as Tyrosinase Inhibitors With Hyperbolic Inhibition Manner Source: International Journal of Biological Macromolecules URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives Source: Molecules URL: [Link]

  • Title: Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Synthetic carbonic anhydrase inhibitors. Source: ResearchGate URL: [Link]

  • Title: Novel α-glucosidase inhibitors obtained from natural product and in clinical studies. Source: ResearchGate URL: [Link]

  • Title: Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Some carbonic anhydrase inhibitors and synthesized compounds. Source: ResearchGate URL: [Link]

  • Title: Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase Source: Turkish Journal of Agriculture - Food Science and Technology URL: [Link]

  • Title: Discovery of novel α-glucosidase inhibitors' hypoglycemic activity Source: BioWorld URL: [Link]

  • Title: Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents Source: Scientific Reports URL: [Link]

  • Title: New Compounds in Coffee Show Promise for Managing Type 2 Diabetes Source: SSBCrackExams URL: [Link]

  • Title: Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives Source: ResearchGate URL: [Link]

  • Title: Benzonitrile derivatives by Zhang et al. Source: ResearchGate URL: [Link]

  • Title: Compound acetylcholinesterase inhibition activity result. Source: ResearchGate URL: [Link]

  • Title: Inhibition of Cholinesterases by Benzothiazolone Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Analysis, Cholinesterase-Inhibiting Activity and Molecular Modelling Studies of 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates and Their Quaternary Ammonium Salts Source: Molecules URL: [Link]

  • Title: 3-Bromo-4,5-dihydroxybenzonitrile Source: MySkinRecipes URL: [Link]

  • Title: Benzonitrile derivatives as kinase inhibitors Source: Google Patents URL
  • Title: Kinetic characterization of substrate-analogous inhibitors of tyrosinase Source: ResearchGate URL: [Link]

  • Title: Inhibition of Cholinesterases by Benzothiazolone Derivatives Source: Molecules URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer Source: PMC - NIH URL: [Link]

  • Title: Tyrosinase Inhibitory Effect of (E)-2-(substituted benzylidene)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one Derivatives Source: Advion Interchim Scientific URL: [Link]

  • Title: Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f Source: Semantic Scholar URL: [Link]

  • Title: Tyrosinase Inhibitors: A Perspective Source: International Journal of Molecular Sciences URL: [Link]

Sources

Validation

A Comparative Kinetic Analysis of Reactions Involving 3-Bromo-4,5-dimethoxybenzonitrile: A Guide for Synthetic Strategy

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The compound 3-Bromo-4,5-dimethoxybenzonitrile serves as a v...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The compound 3-Bromo-4,5-dimethoxybenzonitrile serves as a valuable building block, offering a handle for carbon-carbon and carbon-heteroatom bond formation. The choice of synthetic methodology profoundly impacts reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of the kinetics of key reactions involving this substrate, offering insights into the underlying principles that govern reaction outcomes and empowering the rational design of synthetic routes.

Introduction to the Reactivity Landscape of 3-Bromo-4,5-dimethoxybenzonitrile

3-Bromo-4,5-dimethoxybenzonitrile possesses a unique combination of functional groups that dictate its reactivity. The electron-donating methoxy groups enrich the aromatic ring with electron density, while the electron-withdrawing nitrile group and the bromine atom influence the electronic landscape and provide sites for chemical transformation. This interplay of electronic effects governs the feasibility and kinetics of various synthetic routes. This guide will focus on a comparative kinetic study of three major reaction classes:

  • Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed method for C-C bond formation.

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed route to C-N bonds.

  • Nucleophilic Aromatic Substitution (SNA r): A classic method for heteroatom introduction, the feasibility of which is highly dependent on the electronic nature of the aromatic ring.

Understanding the kinetic profiles of these reactions is paramount for selecting the optimal conditions to achieve desired synthetic outcomes efficiently and selectively.

Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Perspective

Palladium-catalyzed cross-coupling reactions have revolutionized aromatic chemistry due to their broad substrate scope and functional group tolerance. For 3-Bromo-4,5-dimethoxybenzonitrile, these methods offer a reliable path to a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a stalwart for constructing biaryl structures. The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L)->Amine_Coordination HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 SNAr_Mechanism Aryl-Br Aryl-Br Meisenheimer Meisenheimer Complex Aryl-Br->Meisenheimer + Nu⁻ (slow) Aryl-Nu Aryl-Nu Meisenheimer->Aryl-Nu - Br⁻ (fast) Method_Selection Start Desired Transformation? C-C_Bond C-C Bond Formation Start->C-C_Bond C-N_Bond C-N Bond Formation Start->C-N_Bond C-O_or_C-S_Bond C-O or C-S Bond Formation Start->C-O_or_C-S_Bond Suzuki Suzuki-Miyaura Cross-Coupling C-C_Bond->Suzuki Buchwald Buchwald-Hartwig Amination C-N_Bond->Buchwald SNAr_Check SNAr Feasible? C-O_or_C-S_Bond->SNAr_Check SNAr_Yes SNAr SNAr_Check->SNAr_Yes Yes (activated substrate) Buchwald_Ether Buchwald-Hartwig Etherification/Thioetherification SNAr_Check->Buchwald_Ether No (deactivated substrate)

Comparative

In vitro testing of novel compounds derived from 3-Bromo-4,5-dimethoxybenzonitrile

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 3-Bromo-4,5-dimethoxybenzonitrile Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 3-Bromo-4,5-dimethoxybenzonitrile

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can be systematically modified to bind to a range of biological targets—is a cornerstone of modern drug discovery. The substituted benzonitrile moiety is one such scaffold, appearing in a multitude of clinically evaluated and approved therapeutic agents. 3-Bromo-4,5-dimethoxybenzonitrile, in particular, presents a compelling starting point for the development of novel anticancer compounds. Its unique electronic and steric properties, conferred by the bromo and dimethoxy substituents, offer a rich canvas for chemical elaboration to enhance potency, selectivity, and pharmacokinetic profiles. Structurally related compounds have demonstrated significant potential as inhibitors of critical cancer-related targets, such as Fibroblast Growth Factor Receptor 1 (FGFR1), and have shown promise in biochemical research related to enzyme inhibition and receptor binding.[1][2]

This guide provides a comprehensive framework for the in vitro testing and comparative analysis of a hypothetical series of novel compounds derived from this promising scaffold. As a senior application scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind each experimental choice, ensuring that the described workflow is a self-validating system for identifying and characterizing promising new chemical entities.

Designing the Chemical Series: A Strategy of Bioisosteric Modification

The journey from a starting scaffold to a lead compound is one of iterative design, synthesis, and testing. Our strategy begins with the chemical modification of the nitrile group of 3-Bromo-4,5-dimethoxybenzonitrile, a common and effective approach for altering the compound's interaction with biological targets. We will explore the conversion of the nitrile to a benzamide, a classic bioisosteric replacement that can introduce new hydrogen bonding capabilities and vectoral diversity for probing protein binding pockets.

Here, we propose a focused library of three novel compounds for comparative analysis against the parent scaffold:

  • Compound A (Parent Scaffold): 3-Bromo-4,5-dimethoxybenzonitrile

  • Compound B (Amide Derivative 1): N-(3-chlorophenyl)-3-bromo-4,5-dimethoxybenzamide

  • Compound C (Amide Derivative 2): N-(3-ethynylphenyl)-3-bromo-4,5-dimethoxybenzamide

  • Compound D (Alternative Amide): N-(pyridin-3-yl)-3-bromo-4,5-dimethoxybenzamide

The choice of substituted anilines for the amide series is deliberate. The 3-chlorophenyl group (Compound B) introduces a halogen bond donor and alters electronic properties. The 3-ethynylphenyl group (Compound C) provides a rigid linker that can explore deeper pockets and potentially act as a covalent warhead. The pyridin-3-yl group (Compound D) introduces a basic nitrogen atom, which can improve solubility and form key salt-bridge interactions within a target protein.

The In Vitro Testing Cascade: From Broad Screening to Mechanistic Insights

A logical, tiered approach is essential for efficiently evaluating novel compounds. Our workflow is designed to first identify cytotoxic activity and then to progressively narrow down the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Characterization cluster_2 Tier 3: Mechanism of Action A Antiproliferative Assay (MTT) - Panel of Cancer Cell Lines - Normal Cell Line (Toxicity) B IC50 Determination A->B Active Compounds C Cell Cycle Analysis B->C Potent & Selective Hits E Target Engagement Assay (e.g., Kinase Inhibition) B->E Potent & Selective Hits D Apoptosis Assay (Annexin V) C->D F Downstream Signaling Analysis (Western Blot) E->F G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates (p-PLCγ1) ERK ERK FGFR1->ERK Phosphorylates (p-ERK) (via upstream pathway) Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation CompoundC Compound C CompoundC->FGFR1 Inhibits Phosphorylation

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to the Safe Disposal of 3-Bromo-4,5-dimethoxybenzonitrile

For professionals in the fields of chemical research and pharmaceutical development, the synthesis and handling of specialized reagents like 3-Bromo-4,5-dimethoxybenzonitrile are routine. However, the lifecycle of such a...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and pharmaceutical development, the synthesis and handling of specialized reagents like 3-Bromo-4,5-dimethoxybenzonitrile are routine. However, the lifecycle of such a compound does not end upon its use in a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory operations, directly impacting personnel safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Bromo-4,5-dimethoxybenzonitrile, moving beyond mere procedural lists to instill a deep understanding of the causality behind each recommended step.

Part 1: Foundational Safety and Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is essential. 3-Bromo-4,5-dimethoxybenzonitrile is a halogenated aromatic nitrile, a classification that immediately informs our handling and disposal strategy.

Hazard Profile

The primary hazards, as identified in Safety Data Sheets (SDS), necessitate stringent safety measures.[1] This compound is not benign; it poses significant acute health risks.

Hazard ClassificationDescriptionPrimary Exposure RoutesCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Dermal, Inhalation[1][2][3][4]
Skin Corrosion/Irritation Causes skin irritation.Dermal[1][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Ocular[1][4][5]
Respiratory Irritation May cause respiratory irritation.Inhalation[1][4][5]
Aquatic Hazard Harmful to aquatic life.Environmental Release

The presence of a bromine atom categorizes it as a halogenated organic compound , a critical designation for waste segregation.[6][7] The nitrile group (C≡N) also presents specific chemical incompatibilities that must be managed.[8]

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Given the hazard profile, a multi-layered approach to protection is required.

  • Engineering Controls : All handling and preparation of waste, including commingling, must be conducted within a certified chemical fume hood.[5][9] This is the primary defense against inhaling the solid dust or any potential vapors.

  • Gloves : Wear nitrile gloves to prevent skin contact and absorption.[9] If contamination occurs, gloves should be changed immediately.

  • Eye Protection : Chemical safety goggles are mandatory to protect against dust particles causing serious eye irritation.[10]

  • Lab Coat : A long-sleeved lab coat must be worn to protect skin and clothing.[9]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle governing the disposal of this compound is strict waste segregation . Combining halogenated and non-halogenated waste streams is not only a violation of safety protocols but also leads to significantly higher disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[7][11]

Step 1: Container Selection and Preparation
  • Select a Compatible Container : Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, with a secure, tight-fitting screw cap.[12] This prevents chemical degradation of the container and leakage.

  • Ensure Cleanliness : The container must be clean and dry before the first addition of waste to prevent unintended reactions.

  • Affix Proper Labeling : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[13]

Step 2: Waste Accumulation and Labeling
  • Designate as Halogenated Waste : Clearly label the container for "Halogenated Organic Waste."[12][14]

  • Record Constituents : As waste is added, accurately list all chemical constituents, including 3-Bromo-4,5-dimethoxybenzonitrile and any solvents used, with their estimated percentages on the tag.[7] This information is vital for the disposal facility to handle the waste safely.

  • Keep Container Closed : The waste container must remain closed at all times, except when actively adding waste.[7][13] This minimizes the release of vapors and prevents spills.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
  • Designated Location : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Secondary Containment : The SAA must have secondary containment, such as a chemically resistant bin or tray, to contain any potential leaks or spills.[12][13]

  • Segregate Incompatibles : Within the SAA, ensure the halogenated waste container is physically separated from incompatible waste streams, particularly strong acids, bases, and oxidizing agents, to prevent violent reactions.[8][12] Nitriles can react hazardously with strong acids and oxidizers.[8]

Disposal Decision Workflow

The following diagram outlines the logical flow from waste generation to its final, safe removal.

G cluster_0 In-Lab Waste Management cluster_1 EHS & Final Disposal A Waste Generated (3-Bromo-4,5-dimethoxybenzonitrile) B Is it Halogenated? (Contains F, Cl, Br, I) A->B C Select & Label Container: 'Halogenated Organic Waste' B->C Yes D Add Waste to Container Update Contents List C->D D->D More Waste E Store in SAA with Secondary Containment D->E F Container Full or Pickup Requested E->F G Submit Waste Pickup Request to EHS/Waste Contractor F->G H Transport to Central Accumulation Facility G->H I Final Disposal via Licensed Facility (Incineration) H->I

Caption: Workflow for the safe segregation and disposal of 3-Bromo-4,5-dimethoxybenzonitrile waste.

Part 3: Emergency Preparedness: Spill Management

Accidents can occur, and preparedness is key to mitigating their impact.

  • For Small Spills (Solid) :

    • Ensure proper PPE is worn before cleanup.[9]

    • Gently sweep up the solid material, avoiding the creation of dust.[1][5]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag.

    • Place the bag into the designated halogenated organic waste container and label it as spill debris.[9]

  • For Large Spills :

    • Evacuate all personnel from the immediate area.[12]

    • Alert your institution's EHS or emergency response team immediately.

    • Prevent entry into the area until cleared by trained professionals.

Part 4: The Final Disposal Pathway

The ultimate fate of 3-Bromo-4,5-dimethoxybenzonitrile waste is not landfilling or sewer disposal.[3][4]

  • Licensed Professional Disposal : All waste must be offered to a licensed professional waste disposal company or handled through your institution's EHS department.[3][15] This is a legal requirement under regulations like the Resource Conservation and Recovery Act (RCRA).[16]

  • High-Temperature Incineration : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[3][6] This process is critical because:

    • It ensures the complete destruction of the organic molecule.

    • These incinerators are equipped with "scrubbers" or afterburners that neutralize hazardous combustion byproducts, such as hydrogen bromide (HBr) gas, preventing their release into the atmosphere.[3]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 3-Bromo-4,5-dimethoxybenzonitrile is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A16698&productDescription=3-BROMO-4-METHOXYBENZONITRILE+98%25&vendorId=VN00033897&countryCode=US&language=en]
  • 3-Bromo-4-methylbenzonitrile SDS, 42872-74-2 Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/3-bromo-4-methylbenzonitrile-cas42872-74-2.html]
  • SAFETY DATA SHEET - 3,5-Dimethoxybenzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d131350]
  • Nitriles Waste Compatibility. CP Lab Safety. [URL: https://www.calpaclab.
  • 3-Bromo Benzonitrile CAS No 6952-59-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/25725_msds.pdf]
  • Hazardous Waste Segregation. Unknown Source. [URL: https://www.cs.cmu.
  • Safety Data Sheet - 3-Bromo-4,5-dimethoxybenzonitrile. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/CY003885_EN.pdf]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Guidelines_for_the_Safe_Handling_and_Disposal_of_Chemicals.pdf]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101AZ01.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1981+Thru+1985&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C81thru85%5CTxt%5C00000023%5C9101AZ01.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x10&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [URL: https://www.researchgate.net/publication/346536640_The_Potential_of_Acetonitrile_Degradation_Using_Anaerobic_Microbial_Consortium]
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  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [URL: https://slideplayer.com/slide/14227397/86/images/1/Halogenated+Waste+%28any+organic+chemical+that+contains+F%2C+Cl%2C+Br%2C+or+I%29.jpg]
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Handling

A Researcher's Guide to the Safe Handling of 3-Bromo-4,5-dimethoxybenzonitrile

As a novel building block in pharmaceutical and agrochemical research, 3-Bromo-4,5-dimethoxybenzonitrile presents unique opportunities for scientific advancement. However, its handling requires a thorough understanding o...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in pharmaceutical and agrochemical research, 3-Bromo-4,5-dimethoxybenzonitrile presents unique opportunities for scientific advancement. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental compliance.

Hazard Identification and Risk Assessment

3-Bromo-4,5-dimethoxybenzonitrile is a compound that demands careful handling due to its toxicological profile. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 3-Bromo-4,5-dimethoxybenzonitrile. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin and eye contact with the solid material.[1][2] Nitrile gloves offer good resistance to a wide range of chemicals.[3][4][5][6]
Dissolving and Solution Handling Nitrile gloves, chemical splash goggles, and a lab coat.To protect against splashes of the chemical solution which can cause serious eye irritation.[1]
Reactions and Work-up Procedures Nitrile gloves, chemical splash goggles, a face shield (if splash hazard is high), and a lab coat. All work should be conducted in a certified chemical fume hood.To provide an additional layer of protection for the face and to ensure that any harmful vapors are effectively contained.[1][7]
Spill Cleanup Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a lab coat, and in the case of a large spill, a respirator with an appropriate cartridge.To ensure maximum protection during the handling of a potentially high-concentration exposure event.

It is imperative to inspect gloves for any signs of degradation or puncture before use.[8] Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the research.

Preparation and Weighing:
  • Designated Area: All manipulations involving solid 3-Bromo-4,5-dimethoxybenzonitrile should be performed in a designated area, such as a weighing station within a chemical fume hood, to contain any potential dust.

  • Ventilation: Ensure that the ventilation in the designated area is functioning correctly before starting any work.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound using a tared weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.

  • Transfer: Gently transfer the weighed solid to the reaction vessel.

Solution Preparation and Use:
  • Fume Hood: All procedures involving solutions of 3-Bromo-4,5-dimethoxybenzonitrile must be carried out in a certified chemical fume hood.

  • Solvent Addition: Slowly add the desired solvent to the solid in the reaction vessel. Be aware of any potential exothermic reactions.

  • Mixing: Use magnetic or mechanical stirring to ensure complete dissolution. Keep the vessel covered to the extent possible to minimize vapor release.

  • Transfer: When transferring solutions, use appropriate tools such as a pipette or a cannula to avoid spills.

Emergency Procedures: Spill and Exposure Response

A clear and well-rehearsed emergency plan is critical.

Spill Response Workflow

Sources

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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3-Bromo-4,5-dimethoxybenzonitrile
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